DMT-2'-O-Methylguanosine phosphoramidite
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C41H50N7O8P |
|---|---|
Peso molecular |
799.9 g/mol |
Nombre IUPAC |
3-[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H50N7O8P/c1-26(2)48(27(3)4)57(54-23-11-22-42)56-35-33(55-39(36(35)52-7)47-25-44-34-37(47)45-40(43)46-38(34)49)24-53-41(28-12-9-8-10-13-28,29-14-18-31(50-5)19-15-29)30-16-20-32(51-6)21-17-30/h8-10,12-21,25-27,33,35-36,39H,11,23-24H2,1-7H3,(H3,43,45,46,49)/t33-,35?,36+,39-,57?/m1/s1 |
Clave InChI |
SGQVLFVGPRISKK-OERFULFGSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DMT-2'-O-Methylguanosine Phosphoramidite: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DMT-2'-O-Methylguanosine phosphoramidite (B1245037), a critical building block in the chemical synthesis of modified oligonucleotides. This document details its chemical structure, physicochemical properties, and its applications, with a focus on experimental protocols and the underlying mechanisms of action for the resulting oligonucleotides.
Chemical Structure and Properties
DMT-2'-O-Methylguanosine phosphoramidite is a chemically modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The molecule is comprised of four key components:
-
Guanosine (B1672433): A purine (B94841) nucleobase that provides sequence specificity through Watson-Crick base pairing. The exocyclic amine of guanosine is typically protected, often with an isobutyryl (iBu) group, to prevent side reactions during synthesis.
-
2'-O-Methyl Ribose: The ribose sugar is modified with a methyl group at the 2' position. This modification confers nuclease resistance to the resulting oligonucleotide and enhances its binding affinity to complementary RNA strands.
-
Dimethoxytrityl (DMT) Group: A bulky protecting group attached to the 5'-hydroxyl of the ribose sugar. The DMT group prevents polymerization at the 5'-end during the coupling reaction and is removed at the beginning of each synthesis cycle.
-
Phosphoramidite Moiety: A reactive phosphorus(III) group at the 3'-hydroxyl position, typically with a β-cyanoethyl protecting group and a diisopropylamino leaving group. This moiety enables the formation of the phosphodiester or phosphorothioate (B77711) backbone of the growing oligonucleotide chain.
Physicochemical Properties
The following table summarizes the key physicochemical properties of a typical this compound, specifically N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
| Property | Value | Reference(s) |
| Molecular Formula | C45H56N7O9P | [1] |
| Molecular Weight | 869.94 g/mol | [1] |
| CAS Number | 150780-67-9 | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (by ³¹P-NMR) | ≥99% | [1] |
| Purity (by HPLC) | ≥99.0% | [1] |
| Storage Temperature | -20°C to -10°C, under inert gas | [1] |
| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane, and tetrahydrofuran. |
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization and quality control of phosphoramidites.
-
³¹P NMR: This technique is used to confirm the presence of the phosphoramidite group and to assess its purity. The phosphorus (III) center is chiral, leading to the presence of two diastereomers, which may appear as two distinct signals or overlapping signals in the range of 140-155 ppm.[2] P(V) impurities, such as the corresponding phosphate (B84403), would appear at a different chemical shift.
-
¹H NMR: Proton NMR is used to confirm the overall structure of the molecule, including the presence of the DMT group, the nucleobase, the sugar moiety, and the protecting groups. The anomeric proton of the ribose sugar typically appears in the region of 5.0-6.4 ppm and can be a diagnostic signal for compound identification.[2]
Synthesis and Purification
The synthesis of this compound is a multi-step process that involves the protection of various functional groups, the introduction of the 2'-O-methyl group, and the final phosphitylation reaction. While the precise industrial-scale synthesis protocols are often proprietary, the general synthetic strategy is well-established.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 2'-O-Me-rG(ibu) Phosphoramidite
The following is a generalized protocol based on established H-phosphonate and phosphoramidite chemistries.[3]
-
Protection of the 3'-Hydroxyl Group: The synthesis begins with a ribonucleoside, where the 3'-hydroxyl group is protected using a suitable protecting group, such as a dimethoxytrityl (DMT) or benzoyl (Bz) group.
-
Installation of the 2'-O-Methyl Group: The 2'-O-methyl group is introduced using a 2'-O-methyl-ribonucleoside as a starting material.
-
Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is activated to generate the corresponding phosphoramidite intermediate. A common activating agent is 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite.
-
Coupling to a Protected Nucleoside: The activated phosphoramidite intermediate is reacted with a protected nucleoside, such as N2-isobutyryl-2'-O-methylguanosine, to form the desired phosphodiester linkage.
-
Deprotection: The protecting groups on the nucleoside are removed.
-
Purification: The crude product is purified using chromatographic techniques, such as reverse-phase chromatography on C18 or C8 columns, to remove impurities and obtain a high-purity product.[3]
Application in Solid-Phase Oligonucleotide Synthesis
This compound is a key reagent in the automated solid-phase synthesis of RNA and modified DNA oligonucleotides. The synthesis is a cyclical process involving four main steps: detritylation, coupling, capping, and oxidation.
Solid-Phase Oligonucleotide Synthesis Cycle
Caption: The four main steps of the solid-phase oligonucleotide synthesis cycle.
Detailed Experimental Protocol: Solid-Phase Synthesis
The following is a generalized protocol for the incorporation of this compound into an oligonucleotide using an automated synthesizer.
-
Preparation of Reagents:
-
Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Activator Solution: Prepare a 0.5 M solution of 1H-tetrazole or a suitable alternative activator in anhydrous acetonitrile.
-
Capping Solutions:
-
Cap A: Acetic anhydride/pyridine/THF (1:1:8 v/v/v).
-
Cap B: 17.6% (w/v) N-methylimidazole in acetonitrile.
-
-
Oxidizing Solution: Prepare a 0.015 M solution of iodine in a mixture of water/pyridine/THF (2:20:78 v/v/v).
-
Detritylation Solution: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
-
Synthesis Cycle (performed on an automated synthesizer):
-
Step 1: Detritylation: The solid support-bound oligonucleotide is treated with the detritylation solution to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.
-
Step 2: Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction typically proceeds for 2-5 minutes.
-
Step 3: Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.
-
Step 4: Oxidation: The oxidizing solution is delivered to the column to convert the unstable phosphite (B83602) triester linkage to a stable phosphate triester. The column is then washed with anhydrous acetonitrile.
-
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. A common method involves treatment with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) at an elevated temperature.
-
The 2'-O-methyl groups are stable to these standard deprotection conditions.
-
-
Purification:
-
The crude oligonucleotide is purified using techniques such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
-
Mechanism of Action of 2'-O-Methylated Oligonucleotides
Oligonucleotides containing 2'-O-methyl modifications are widely used in research and therapeutic applications, particularly as antisense oligonucleotides (ASOs). These ASOs can modulate gene expression through several mechanisms.
RNase H-Independent (Steric Blockage) Mechanism
Fully 2'-O-methylated oligonucleotides are not substrates for RNase H.[4] Instead, they function through a steric hindrance mechanism. By binding to a target mRNA sequence, they can physically block the binding of cellular machinery involved in translation or splicing.
-
Inhibition of Translation: If the ASO binds to the 5' untranslated region (UTR) or the start codon of an mRNA, it can prevent the assembly of the ribosomal machinery, thereby inhibiting protein synthesis.
-
Modulation of Splicing: By targeting splice sites or splicing regulatory elements within a pre-mRNA, the ASO can modulate the splicing process, leading to the inclusion or exclusion of specific exons.
Caption: The RNase H-independent mechanism of action for 2'-O-methylated antisense oligonucleotides.
Use in Chimeric Oligonucleotides (Gapmers)
2'-O-methyl modifications can be combined with DNA in "gapmer" designs. These chimeric ASOs typically have a central "gap" of DNA nucleotides flanked by "wings" of 2'-O-methylated nucleotides. This design combines the nuclease resistance and high binding affinity of the 2'-O-methyl modification with the ability of the DNA gap to recruit RNase H, which then cleaves the target mRNA.[4]
Conclusion
This compound is an indispensable reagent for the synthesis of modified oligonucleotides with enhanced stability and binding properties. The resulting 2'-O-methylated oligonucleotides have proven to be valuable tools in molecular biology and are at the forefront of nucleic acid-based therapeutics. A thorough understanding of the chemical properties, synthesis protocols, and mechanisms of action of this phosphoramidite and its derivatives is essential for researchers and developers in these fields.
References
Synthesis and Purification of DMT-2'-O-Methylguanosine Phosphoramidite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-N2-isobutyryl-guanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, a critical building block in the solid-phase synthesis of modified oligonucleotides. The methodologies detailed herein are compiled from established chemical literature and are intended to provide a thorough understanding of the multi-step process, from the initial protection of the guanosine (B1672433) nucleoside to the final purification of the phosphoramidite (B1245037) product.
Overview of the Synthetic Pathway
The synthesis of DMT-2'-O-Methylguanosine phosphoramidite is a multi-step process that involves the strategic protection and modification of the guanosine molecule. The overall workflow can be summarized in the following key stages:
-
Protection of Guanosine: The synthesis begins with the protection of the reactive functional groups on the guanosine nucleoside. This typically involves the protection of the exocyclic amine (N2) and the hydroxyl groups at the 3' and 5' positions of the ribose sugar.
-
Selective 2'-O-Methylation: A crucial step is the selective methylation of the 2'-hydroxyl group of the ribose. This modification is significant for enhancing the nuclease resistance and binding affinity of the resulting oligonucleotides.
-
5'-Hydroxyl Deprotection and DMT Protection: The protecting group at the 5'-hydroxyl position is selectively removed, followed by the introduction of the acid-labile dimethoxytrityl (DMT) group. The DMT group is essential for monitoring coupling efficiency during automated oligonucleotide synthesis.
-
Phosphitylation: The final step in the synthesis of the phosphoramidite is the reaction of the 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.
-
Purification: The crude phosphoramidite product is purified to remove unreacted starting materials, by-products, and other impurities to ensure high coupling efficiencies in subsequent oligonucleotide synthesis.
Below is a graphical representation of the overall synthetic workflow.
Experimental Protocols
The following sections provide detailed experimental procedures for each major step in the synthesis and purification of this compound.
Synthesis of 2'-O-Methylguanosine
An efficient method for the synthesis of 2'-O-methylguanosine involves the use of a temporary protecting group for the 3' and 5' hydroxyls, followed by selective methylation of the 2'-hydroxyl group.
Protocol:
-
3',5'-O-Protection: Guanosine is reacted with a suitable protecting group, such as 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) chloride, in pyridine (B92270) to yield 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine.
-
N2-Protection: The exocyclic amine of the guanine (B1146940) base is protected, for example, with isobutyryl chloride in the presence of a base to yield N2-isobutyryl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine.
-
2'-O-Methylation: The selective methylation of the 2'-hydroxyl group is achieved using a methylating agent such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF).
-
Deprotection: The TIPDS protecting group is removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield N2-isobutyryl-2'-O-methylguanosine.
Synthesis of 5'-O-DMT-2'-O-Methyl-N2-isobutyryl-guanosine
Protocol:
-
Transient Protection: N2-isobutyryl-2'-O-methylguanosine is subjected to transient protection of the 3'-hydroxyl and any remaining reactive sites on the guanine base using a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) in pyridine.
-
5'-O-DMTylation: 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added to the reaction mixture to selectively react with the 5'-hydroxyl group.
-
Desilylation: The transient silyl (B83357) protecting groups are removed by the addition of aqueous ammonia (B1221849) or another mild base.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield pure 5'-O-DMT-2'-O-methyl-N2-isobutyryl-guanosine.
Phosphitylation
The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.
Protocol:
-
Reaction Setup: 5'-O-DMT-2'-O-methyl-N2-isobutyryl-guanosine is dissolved in an anhydrous solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: A phosphitylating agent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534), are added to the solution. An activator, such as 1H-tetrazole or 4,5-dicyanoimidazole, is then added to catalyze the reaction.[1]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the reaction is quenched with a suitable reagent, and the crude product is extracted and concentrated.
Purification of this compound
The purity of the phosphoramidite is paramount for the successful synthesis of high-quality oligonucleotides. The primary method for purification is silica gel column chromatography.
Protocol:
-
Column Preparation: A silica gel column is packed using a slurry method with a suitable solvent system. It is crucial to pre-equilibrate the column with an eluent containing 3-5% triethylamine to maintain the stability of the phosphoramidite moiety.[2]
-
Loading: The crude phosphoramidite is dissolved in a minimal amount of the initial eluent and loaded onto the column.
-
Elution: The product is eluted using a gradient of a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) in a non-polar solvent (e.g., hexane (B92381) or dichloromethane), with the constant presence of triethylamine.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure phosphoramidite are pooled, and the solvent is removed under reduced pressure to yield the final product as a white to off-white foam.
Data Presentation
The following tables summarize typical quantitative data associated with the synthesis and purification of this compound. Note that actual yields and purity may vary depending on the specific reaction conditions and scale.
Table 1: Summary of Synthetic Yields
| Step | Product | Typical Yield (%) |
| 1 | N2-isobutyryl-2'-O-methylguanosine | 70-85 |
| 2 | 5'-O-DMT-2'-O-methyl-N2-isobutyryl-guanosine | 80-95 |
| 3 | This compound (crude) | >90 |
| 4 | Purified this compound | 75-90 |
Table 2: Purity and Characterization Data
| Analysis Technique | Specification | Typical Result |
| HPLC Purity | ≥98.0% | 98.5 - 99.5%[3] |
| ³¹P NMR | Two diastereomeric peaks | ~149 ppm[2] |
| Absence of P(V) impurities | No significant peaks around 0-10 ppm | |
| Appearance | White to off-white powder/foam | Conforms[3] |
| Molecular Formula | C45H56N7O9P | C45H56N7O9P[4] |
| Molecular Weight | 869.94 g/mol | 869.94[4] |
Conclusion
The synthesis and purification of this compound is a well-established yet intricate process that demands careful control over reaction conditions and purification procedures. The methodologies outlined in this guide provide a robust framework for researchers and professionals in the field of oligonucleotide synthesis. High-purity phosphoramidite is essential for the generation of high-fidelity modified oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 3. hongene.com [hongene.com]
- 4. DMT-2 O-Methyl-rG(ib) Phosphoramidite 150780-67-9 [sigmaaldrich.com]
An In-depth Technical Guide to the Chemical Properties of 2'-O-Methylated Guanosine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2'-O-methylated guanosine (B1672433) nucleosides. 2'-O-methylation is a prevalent post-transcriptional modification of RNA that plays a crucial role in various biological processes. This modification, where a methyl group is added to the 2'-hydroxyl group of the ribose moiety, significantly impacts the structure, stability, and function of RNA molecules. This document details the synthesis, physicochemical properties, structural characteristics, and enzymatic interactions of 2'-O-methylated guanosine, offering valuable insights for researchers in RNA biology and therapeutics.
Physicochemical Properties of 2'-O-Methylguanosine
The introduction of a methyl group at the 2'-position of the ribose sugar in guanosine alters its fundamental chemical and physical properties. These changes have profound implications for the behavior of RNA molecules containing this modification.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N₅O₅ | [1][2] |
| Molecular Weight | 297.27 g/mol | [1][2] |
| CAS Number | 2140-71-8 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 236 °C | [4] |
| Specific Rotation [α]D²⁰ | -53.0 to -57.0 deg (c=1, 1mol/L NaOH sol.) | [4] |
| Solubility | Soluble in 0.1 M HCl (10 mg/ml), DMSO (12 mg/ml). Sparingly soluble in DMF (50 µg/ml) and Ethanol (50 µg/ml). | [5] |
| UV λmax | 253 nm | [5] |
| Predicted XlogP3 | -1.4 | [1] |
Thermodynamic Stability of RNA Duplexes Containing 2'-O-Methylated Nucleosides
A key feature of 2'-O-methylation is its impact on the thermal stability of RNA duplexes. The modification generally increases the melting temperature (Tm) of RNA:RNA and RNA:DNA hybrids. This stabilizing effect is attributed to the 2'-O-methyl group favoring a C3'-endo sugar pucker conformation, which is characteristic of A-form helices, thus pre-organizing the RNA strand for duplex formation.
| Duplex Sequence and Modification | ΔTm (°C) per modification | Reference |
| U¹⁴/A¹⁴ (Unmodified) vs. U¹⁴/A(OMe)¹⁴ | 0 | [6] |
| U¹⁴/A¹⁴ (Unmodified) vs. U(OMe)¹⁴/A¹⁴ | +12 | [6] |
| RNA duplex with single internal 2'-O-methyl substitution | +1.5 - +2.0 | [7] |
Structural Characteristics
The 2'-O-methyl group significantly influences the conformational dynamics of the ribose sugar and the overall structure of the RNA backbone.
| Structural Parameter | Observation | Reference |
| Sugar Pucker | 2'-O-methylation strongly favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices. | [8] |
| Glycosidic Bond | The 2'-O-methyl group can influence the stability of the glycosidic bond, with effects depending on the specific nucleoside and its environment. | |
| Hydration | The methyl group alters the hydration pattern around the ribose, which can contribute to the overall stability of the RNA structure. | |
| Z-RNA Stabilization | Incorporation of 2'-O-methyl-8-methylguanosine can dramatically stabilize the left-handed Z-RNA conformation, even under physiological salt concentrations. | [9] |
Enzymatic Interactions
The presence of a 2'-O-methyl group on guanosine can significantly alter how RNA interacts with various enzymes, leading to functional consequences in cellular processes.
| Enzyme/Process | Effect of 2'-O-Methylation on Guanosine-containing RNA | Reference |
| Nuclease Resistance | Provides significant resistance to cleavage by various endo- and exonucleases, as well as alkaline hydrolysis, thereby increasing RNA stability. | [10] |
| Decapping Enzymes | Protects the mRNA cap from degradation by the decapping exoribonuclease DXO, but not by DCP2. | |
| TLR7/8 Signaling | Can modulate the activation of Toll-like receptors 7 and 8. The 2'-O-methylation status of a single guanosine in tRNA can switch it from a TLR7 agonist to an antagonist. | [11] |
| RNA Polymerase | 2'-O-Methylguanosine has been reported to act as an activator of RNA polymerase. | [12] |
| DNA Polymerase | 2'-O-Methylguanosine has been shown to be an inhibitor of DNA polymerase. | [12] |
| Reverse Transcriptase | Can cause pauses or stops during reverse transcription, a property utilized in some sequencing-based methods for detecting this modification. | [13] |
Signaling Pathways and Experimental Workflows
Eukaryotic mRNA 5'-Capping Pathway
The 5' cap is a critical modification of eukaryotic mRNAs, essential for their stability, export from the nucleus, and efficient translation. The capping process involves a series of enzymatic reactions, culminating in the methylation of the guanine (B1146940) base at the N7 position (Cap 0) and, in higher eukaryotes, methylation of the 2'-hydroxyl group of the first and sometimes second nucleotide (Cap 1 and Cap 2).
References
- 1. 2'-O-Methylguanosine | C11H15N5O5 | CID 135406950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'-O-Methylguanosine synthesis - chemicalbook [chemicalbook.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. 2'-O-Methylguanosine 2140-71-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. TLR7 and TLR8 activate distinct pathways in monocytes during RNA virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rupress.org [rupress.org]
- 12. 2'-O-Methylguanosine, 2140-71-8 | BroadPharm [broadpharm.com]
- 13. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Precision: Unveiling the Critical Role of the DMT Protecting Group in 2'-O-Me-G Phosphoramidite Chemistry
For Immediate Release
In the intricate landscape of oligonucleotide synthesis, particularly for therapeutic applications, the precision of each chemical step is paramount. The 2'-O-methylguanosine (2'-O-Me-G) phosphoramidite (B1245037) is a key building block in the development of antisense oligonucleotides and siRNA therapeutics, offering enhanced nuclease resistance and binding affinity. Central to the successful incorporation of this modified nucleoside is the 4,4'-dimethoxytrityl (DMT) protecting group. This in-depth technical guide elucidates the multifaceted role of the DMT group in 2'-O-Me-G phosphoramidite chemistry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function, practical application, and impact on the synthesis of high-quality oligonucleotides.
The Guardian of the 5'-Hydroxyl: The Primary Role of the DMT Group
The fundamental role of the DMT group in 2'-O-Me-G phosphoramidite chemistry is the reversible protection of the 5'-hydroxyl group of the guanosine (B1672433) sugar moiety. This protection is indispensable for the stepwise and directional synthesis of oligonucleotides on a solid support, which proceeds in the 3' to 5' direction.
By "capping" the 5'-terminus, the bulky DMT group effectively prevents undesirable side reactions, such as self-polymerization of the phosphoramidite monomer. This ensures that the coupling reaction occurs exclusively between the 3'-phosphoramidite of the incoming monomer and the free 5'-hydroxyl group of the growing oligonucleotide chain, thereby guaranteeing the correct sequence fidelity.
The selection of the DMT group for this critical task is attributed to a unique combination of properties:
-
Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is fundamental to the cyclical nature of solid-phase synthesis.
-
Steric Hindrance: The sheer size of the DMT group provides significant steric protection, physically obstructing the 5'-hydroxyl from participating in unwanted chemical reactions.
-
Monitoring Capability: The cleavage of the DMT group yields a stable, bright orange-colored dimethoxytrityl cation. The intensity of this color, which can be measured spectrophotometrically at approximately 495 nm, provides a real-time method for monitoring the efficiency of each coupling step.[1]
The Synthesis Cycle: A Choreographed Dance of Protection and Deprotection
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The DMT group plays a pivotal role in the first and last steps of each cycle.
Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.
Step 1: Detritylation: The synthesis cycle begins with the removal of the 5'-DMT group from the nucleoside anchored to the solid support (or the last added nucleotide in subsequent cycles). This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758). This step exposes the 5'-hydroxyl group, making it available for the next coupling reaction.
Step 2: Coupling: The 2'-O-Me-G phosphoramidite, activated by a catalyst such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is then introduced. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage. Due to the steric hindrance of the 2'-O-methyl group, the coupling time for 2'-O-Me phosphoramidites is often extended compared to their deoxy counterparts to ensure high coupling efficiency.[2][3][4]
Step 3: Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. This involves acetylating any free 5'-hydroxyl groups that did not participate in the coupling reaction.
Step 4: Oxidation: The newly formed and unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of water, pyridine (B92270), and tetrahydrofuran.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Quantitative Aspects: Efficiency and Purity in Focus
The efficiency of both the detritylation and coupling steps directly impacts the overall yield and purity of the final oligonucleotide product.
| Parameter | Typical Reagents/Conditions | Key Considerations for 2'-O-Me-G | Impact on Synthesis |
| Detritylation | 3% Trichloroacetic Acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane | While specific kinetic data for 2'-O-Me-G is not readily available, the general principle of balancing complete DMT removal with minimizing depurination holds true.[5][6] Ribonucleosides are generally less susceptible to depurination than deoxyribonucleosides.[7] | Incomplete detritylation leads to n-1 deletion mutations. Excessive acid exposure can lead to depurination, especially at adenosine (B11128) and guanosine residues, causing chain cleavage during final deprotection. |
| Coupling Efficiency | 2'-O-Me-G phosphoramidite, Activator (e.g., ETT, DCI) in Acetonitrile | The 2'-O-methyl group introduces steric hindrance, which may necessitate longer coupling times (e.g., 6-20 minutes) or the use of more potent activators to achieve high coupling efficiencies (>99%).[3][4] | A small decrease in coupling efficiency has a cumulative effect, significantly reducing the yield of the full-length product, especially for longer oligonucleotides.[8][9] |
| Depurination | Acidic conditions during detritylation | Acyl protecting groups on the guanine (B1146940) base can destabilize the glycosidic bond, making it susceptible to cleavage in acidic conditions.[7] The use of formamidine (B1211174) protecting groups can mitigate this issue. | Depurination leads to the formation of abasic sites, which are cleaved during the final basic deprotection, resulting in truncated oligonucleotides.[7] |
Experimental Protocols
Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-CE Phosphoramidite
While a detailed, step-by-step synthesis from unprotected guanosine is complex and proprietary for many suppliers, the general workflow involves several key stages:
Figure 2: General workflow for the synthesis of 2'-O-Me-G phosphoramidite.
A representative procedure for the final phosphitylation step is as follows:
-
Starting Material: 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.
-
Drying: The starting material is dried by co-evaporation with anhydrous pyridine and then kept under high vacuum.
-
Reaction Setup: The dried compound is dissolved in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen). Diisopropylethylamine (DIPEA) is added, and the solution is cooled.
-
Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise to the cooled solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, it is quenched, and the organic layer is washed sequentially with aqueous sodium bicarbonate and brine.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield the final phosphoramidite.
Solid-Phase Synthesis of a 2'-O-Me-G Containing Oligonucleotide
The following is a generalized protocol for a single synthesis cycle on an automated DNA/RNA synthesizer:
-
Deblocking (Detritylation): The solid support is treated with 3% DCA in dichloromethane for a specified time (e.g., 90 seconds) to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile.
-
Coupling: The 2'-O-Me-G phosphoramidite (e.g., 0.1 M in acetonitrile) and an activator (e.g., 0.25 M ETT in acetonitrile) are delivered simultaneously to the column. The coupling time is extended (e.g., 6-15 minutes) to ensure a high coupling rate. The column is then washed with acetonitrile.
-
Capping: A capping solution (e.g., acetic anhydride/lutidine/THF) and an activator (e.g., N-methylimidazole/THF) are delivered to the column to block any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.
-
Oxidation: An oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) is delivered to the column to convert the phosphite triester to a stable phosphate triester. The column is then washed with acetonitrile.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Post-Synthesis Cleavage, Deprotection, and Purification
-
Cleavage and Deprotection: The solid support is treated with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) or other appropriate deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or other chromatographic techniques to isolate the full-length product from shorter failure sequences.[10][11][12][13][14]
-
Analysis: The purity and identity of the final oligonucleotide are confirmed by methods such as capillary gel electrophoresis (CGE) and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[15][16][17][18][19]
Targeting Signaling Pathways with 2'-O-Me-G Containing Oligonucleotides
2'-O-Methyl modified oligonucleotides are widely used as antisense agents to modulate the expression of specific genes involved in various disease-related signaling pathways.
Figure 3: Mechanism of action for a 2'-O-Me-G containing gapmer antisense oligonucleotide (ASO) targeting a specific mRNA for degradation via RNase H, thereby inhibiting a signaling pathway.
For example, antisense oligonucleotides containing 2'-O-Me modifications have been designed to target key components of cancer-related signaling pathways, such as the Ras-Raf-MEK-ERK pathway or the PI3K-Akt-mTOR pathway.[20] By binding to the mRNA of a specific oncogene, the ASO can induce its degradation through the action of RNase H, leading to a decrease in the oncoprotein level and subsequent inhibition of the signaling cascade. The 2'-O-Me modifications in the "wings" of a "gapmer" ASO enhance its binding affinity and nuclease resistance, while the central DNA "gap" allows for RNase H recognition and cleavage of the target mRNA.
Conclusion
The 4,4'-dimethoxytrityl protecting group is an indispensable component in the synthesis of high-quality 2'-O-Me-G containing oligonucleotides. Its robust protection of the 5'-hydroxyl group, combined with its facile and quantifiable removal, enables the precise and efficient assembly of these therapeutically important molecules. A thorough understanding of the role of the DMT group, along with the optimization of the detritylation and coupling steps, is critical for researchers and drug developers aiming to harness the potential of 2'-O-methyl modified oligonucleotides in a range of scientific and clinical applications. The continued refinement of protecting group strategies and synthesis protocols will undoubtedly pave the way for the next generation of oligonucleotide-based therapeutics.
References
- 1. biotage.com [biotage.com]
- 2. osti.gov [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. idtdna.com [idtdna.com]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. agilent.com [agilent.com]
- 12. mz-at.de [mz-at.de]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. web.colby.edu [web.colby.edu]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Phosphoramidite Chemistry for RNA Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of RNA oligonucleotides with specific modifications is a cornerstone of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. This in-depth technical guide explores the core principles of phosphoramidite (B1245037) chemistry, the most prevalent and robust method for solid-phase RNA synthesis. We will delve into the intricacies of the synthesis cycle, the critical role of protecting groups, and the introduction of chemical modifications that enhance the stability, functionality, and therapeutic potential of RNA molecules.
Core Principles: The Solid-Phase Synthesis Cycle
Solid-phase RNA synthesis is a cyclical process that sequentially adds ribonucleotide monomers to a growing RNA chain attached to an insoluble solid support, typically controlled pore glass (CPG).[1] This method simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration and washing.[1] The phosphoramidite method, known for its high coupling efficiency, is the most widely used chemistry for this purpose.[1]
The synthesis cycle consists of four key steps for each nucleotide addition:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is typically achieved by treatment with a solution of trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758).[1][2] The resulting free 5'-hydroxyl group is then available for the next coupling reaction. The orange-colored DMT cation released during this step can be quantified to monitor the efficiency of each coupling step.[3]
-
Coupling: The activated phosphoramidite monomer is added to the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid, such as tetrazole or a derivative like 5-ethylthio-1H-tetrazole (S-ethyltetrazole), which protonates the diisopropylamino group.[2][4] The activated species then reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage.[] This step is carried out under anhydrous conditions to prevent side reactions.
-
Capping: To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles, which would result in "n-1" shortmer impurities, a capping step is introduced. This is typically achieved by acetylating the unreacted hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[1][6]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[1][7]
This four-step cycle is repeated until the desired RNA sequence is assembled.
The Crucial Role of Protecting Groups
Protecting groups are essential for directing the chemical reactions to the desired functional groups and preventing unwanted side reactions.
-
5'-Hydroxyl Group: As mentioned, the 5'-hydroxyl group is protected by the acid-labile DMT group.[1][3]
-
Exocyclic Amines: The exocyclic amino groups of adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (B196190) (C) are protected with base-labile groups to prevent their participation in the coupling reaction. Common protecting groups include benzoyl (Bz), isobutyryl (iBu), acetyl (Ac), and dimethylformamidine (dmf).[1][8]
-
Phosphorus Moiety: The phosphoramidite itself is protected with a β-cyanoethyl group, which is removed during the final deprotection step.[1]
-
2'-Hydroxyl Group: The 2'-hydroxyl group of the ribose sugar is the key feature distinguishing RNA from DNA, and its protection is the most critical and challenging aspect of RNA synthesis.[3][6] The 2'-protecting group must be stable throughout the synthesis cycle and be removed under conditions that do not degrade the newly synthesized RNA chain. The steric bulk of this group can also influence the efficiency of the coupling reaction.[6]
Several strategies for 2'-hydroxyl protection have been developed, with the most common being the tert-butyldimethylsilyl (TBDMS) group.[3][6] Other notable protecting groups include:
-
Triisopropylsilyloxymethyl (TOM): This group is stable under the conditions required for removing base and phosphate protecting groups and is cleaved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[6][9]
-
bis(2-Acetoxyethoxy)methyl (ACE): The ACE group is removed under weakly acidic conditions.[6]
Chemical Modifications of RNA
Phosphoramidite chemistry allows for the site-specific incorporation of a wide variety of chemical modifications to enhance the properties of RNA molecules for therapeutic and research applications.[10][11]
2'-O-Methyl (2'-OMe) Modification
One of the most common modifications is the 2'-O-methyl (2'-OMe) group.[12][13] This modification increases the nuclease resistance of the RNA and enhances its binding affinity to complementary RNA strands.[14] 2'-OMe-RNA is often used in antisense oligonucleotides and siRNAs.[15] The synthesis of 2'-OMe RNA phosphoramidites can be challenging, particularly for the purine (B94841) bases.[14]
Other 2'-Modifications
-
2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA): This modification has been shown to increase the stability and specificity of RNA mimics for their target sequences, making it a valuable tool for RNA-based therapeutics.[15]
Backbone Modifications
-
Methylphosphonates: Replacing a non-bridging phosphate oxygen with a methyl group creates a charge-neutral methylphosphonate (B1257008) linkage. This modification increases nuclease resistance and can be used to probe backbone interactions.[16]
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for different aspects of RNA synthesis using phosphoramidite chemistry.
| Protecting Group Strategy | Coupling Time | Typical Coupling Efficiency | Deprotection Conditions | Reference(s) |
| 2'-TBDMS | 5-6 minutes | >97.5% | 1. AMA (Ammonium hydroxide (B78521)/40% methylamine) at 65°C for 10 min. 2. TBAF in THF at room temperature for 24h or TEA·3HF at 65°C for 2.5h. | [6],[4],[17] |
| 2'-TOM | DNA-coupling conditions | Very good | 1. 10 M methylamine (B109427) in ethanol/water (1:1). 2. 1 M TBAF in THF. | [6],[9] |
| 2'-ACE | - | - | 1. Base deprotection. 2. Weakly acidic conditions (pH 3, 10 min, 55°C). | [6] |
| 2'-O-Methyl | 15 minutes | - | Identical to DNA synthesis (e.g., AMA). | [14] |
| TC-RNA Monomers | 3 minutes | - | - | [18] |
| Activator | Recommended Use | Reference(s) |
| Tetrazole | Standard DNA and RNA synthesis | [2] |
| 5-Ethylthio-1H-tetrazole (S-ethyltetrazole) | Reduced coupling times for RNA synthesis | [4] |
Experimental Protocols
General Solid-Phase RNA Synthesis Cycle
This protocol outlines the general steps for automated solid-phase RNA synthesis.
-
Preparation: The solid support with the initial nucleoside is packed into a synthesis column. Phosphoramidite solutions, activator, capping reagents, oxidizing solution, and deblocking solution are placed on an automated DNA/RNA synthesizer.
-
Deblocking: The DMT group is removed by passing a 3% TCA solution in dichloromethane through the column. The column is then washed with anhydrous acetonitrile.
-
Coupling: The phosphoramidite monomer and activator (e.g., 0.25 M S-ethyltetrazole in acetonitrile) are delivered simultaneously to the column. The reaction is allowed to proceed for the specified coupling time (e.g., 5 minutes for 2'-TBDMS).[4] The column is then washed with acetonitrile.
-
Capping: A 1:1 mixture of capping A (acetic anhydride/lutidine/THF) and capping B (N-methylimidazole/THF) is passed through the column. The column is then washed with acetonitrile.
-
Oxidation: An oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) is delivered to the column and allowed to react for 1-2 minutes.[1] The column is then washed with acetonitrile.
-
Iteration: Steps 2-5 are repeated for each subsequent nucleotide in the sequence.
Deprotection and Cleavage of 2'-TBDMS Protected RNA
This protocol is for the removal of protecting groups and cleavage of the synthesized RNA from the solid support.
-
Base and Phosphate Deprotection & Cleavage: The solid support is transferred to a screw-cap tube and treated with a mixture of concentrated ammonium (B1175870) hydroxide and 40% methylamine (1:1, v/v) (AMA).[17] The mixture is heated at 65°C for 10-20 minutes.[17] The supernatant containing the cleaved and partially deprotected RNA is collected.
-
2'-TBDMS Group Removal:
-
Method A (TBAF): After evaporation of the AMA solution, the residue is dissolved in 1 M TBAF in THF and incubated at room temperature for 12-24 hours.[4]
-
Method B (TEA·3HF): The dried RNA is dissolved in anhydrous DMSO, followed by the addition of triethylamine (B128534) (TEA) and then triethylamine trihydrofluoride (TEA·3HF). The mixture is heated at 65°C for 2.5 hours.[17][19]
-
-
Purification: The fully deprotected RNA is then purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[20][21]
Visualizing the Chemistry: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes in phosphoramidite chemistry for RNA modification.
Caption: The four-step solid-phase RNA synthesis cycle.
Caption: Post-synthesis deprotection and purification workflow.
This guide provides a foundational understanding of the phosphoramidite chemistry used for RNA modification. The ability to synthesize high-purity, modified RNA oligonucleotides is critical for the development of next-generation RNA-based therapeutics and for advancing our understanding of the complex roles of RNA in biology.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 6. atdbio.com [atdbio.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 11. Synthesis of nucleobase-modified RNA oligonucleotides | Encyclopedia MDPI [encyclopedia.pub]
- 12. glenresearch.com [glenresearch.com]
- 13. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 14. glenresearch.com [glenresearch.com]
- 15. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 16. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wenzhanglab.com [wenzhanglab.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. glenresearch.com [glenresearch.com]
- 20. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 21. alfachemic.com [alfachemic.com]
An In-depth Technical Guide on the Physical and Chemical Stability of DMT-2'-O-Methylguanosine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical stability aspects of N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylguanosine-3'-O-(2-cyanoethyl N,N-diisopropyl) phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides. Understanding its physical and chemical stability is paramount for ensuring the quality, efficacy, and safety of RNA-based therapeutics and diagnostics.
Introduction
DMT-2'-O-Methylguanosine phosphoramidite is a crucial reagent in solid-phase oligonucleotide synthesis, prized for its ability to confer nuclease resistance and enhance the binding affinity of synthetic RNA strands. However, like all phosphoramidites, it is a high-energy phosphorus (III) compound susceptible to degradation, with the guanosine (B1672433) analogue being particularly labile. This guide delves into the factors influencing its stability, common degradation pathways, and recommended procedures for handling, storage, and analysis.
Physical and Chemical Properties
Proper handling and storage are dictated by the compound's inherent physical and chemical properties.
| Property | Description |
| Appearance | White to off-white powder. |
| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane, and other anhydrous organic solvents. |
| Storage Temperature | Long-term storage at -10 to -25°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to minimize degradation.[1][2] |
| Moisture Sensitivity | Highly susceptible to hydrolysis. Exposure to moisture must be strictly avoided.[3][4] |
| Oxidation Sensitivity | The P(III) center is readily oxidized to P(V), rendering the phosphoramidite inactive in the coupling reaction.[3] |
Key Degradation Pathways
The primary routes of degradation for this compound are hydrolysis and oxidation. Understanding these pathways is crucial for troubleshooting synthesis failures and ensuring the purity of the final oligonucleotide product.
Hydrolysis
Exposure to water, even in trace amounts, leads to the rapid hydrolysis of the phosphoramidite linkage, forming the corresponding H-phosphonate derivative. This H-phosphonate is unreactive in the standard coupling step of oligonucleotide synthesis, leading to failed couplings and truncated sequences. Studies have shown that guanosine phosphoramidites are the most susceptible to hydrolysis among the four standard phosphoramidites.[2][5][6] The degradation of dG phosphoramidites can also be autocatalytic.[3][5][7]
Oxidation
The trivalent phosphorus atom in the phosphoramidite is susceptible to oxidation to a pentavalent phosphate (B84403) species. This oxidation can be caused by exposure to air (oxygen) or other oxidizing agents. The resulting phosphate triester is not active in the coupling reaction, thus reducing the yield of the desired full-length oligonucleotide.
Degradation Pathway of this compound
Quantitative Stability Data
Table 1: Purity of Deoxyribonucleoside Phosphoramidites after 5 Weeks in Acetonitrile
| Phosphoramidite | Purity Reduction (%) |
| DMT-dG(ib) | 39 |
| DMT-dA(bz) | 6 |
| DMT-dC(bz) | 2 |
| DMT-dT | 2 |
Data adapted from a study on the solution stability of phosphoramidites.
This data highlights the significantly lower stability of the guanosine phosphoramidite compared to other bases. It is crucial to handle this compound with extra care to minimize degradation. When stored as a solid at -25°C, dG phosphoramidites dissolved in acetonitrile as a 30 mM solution have been found to be stable for several weeks.[2][3]
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, regular stability and purity checks are essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy are the primary analytical techniques employed.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful tool for assessing the purity of phosphoramidites and detecting degradation products.
Protocol:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the phosphoramidite and its impurities.
-
Flow Rate: 1.0 mL/min.[8]
-
Temperature: Ambient.[8]
-
Detection: UV at 254 nm or another appropriate wavelength.
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1.0 mg/mL.[8]
The pure phosphoramidite typically appears as a pair of closely eluting peaks due to the presence of two diastereomers at the chiral phosphorus center.[9] Degradation products will have different retention times.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a direct and quantitative method for identifying and quantifying phosphorus-containing species.
Protocol:
-
Solvent: Anhydrous acetonitrile or deuterated chloroform (B151607) (CDCl₃) containing 1% triethylamine.[10]
-
Reference: An external standard such as 85% phosphoric acid is typically used.
-
Analysis: The intact phosphoramidite (P(III)) will show characteristic signals in the range of 140-155 ppm.[11] Oxidized P(V) species, such as the phosphate triester, will appear in the region of -25 to 99 ppm, while H-phosphonate degradation products are observed further upfield.[8]
Experimental Workflow for Stability Testing
References
- 1. blog.entegris.com [blog.entegris.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. usp.org [usp.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
CAS number and molecular weight of DMT-2'-O-Methylguanosine phosphoramidite
An In-Depth Technical Guide to DMT-2'-O-Methylguanosine Phosphoramidite (B1245037)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on DMT-2'-O-Methylguanosine phosphoramidite, a crucial reagent in the synthesis of modified oligonucleotides for research and therapeutic applications.
Core Compound Data
This compound is a modified nucleoside phosphoramidite used as a monomer in solid-phase oligonucleotide synthesis. The 2'-O-Methyl modification confers desirable properties to the resulting oligonucleotides, such as increased nuclease resistance and enhanced binding affinity to complementary RNA strands.
| Property | Value |
| CAS Number | 1159683-24-5 |
| Molecular Weight | 799.85 g/mol |
| Molecular Formula | C41H50N7O8P |
| Synonyms | DMT-2'-O-Me-rG(ib) amidite, N-(2-methyl-1-oxopropyl)-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-methyl-guanosine, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] |
| Primary Use | Monomer for the synthesis of modified oligonucleotides |
Experimental Protocols
The synthesis of oligonucleotides containing 2'-O-Methylguanosine is performed using automated solid-phase phosphoramidite chemistry. The process involves a cycle of four key steps for each monomer addition.
General Solid-Phase Oligonucleotide Synthesis Cycle:
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This is typically achieved by treatment with a mild acid, such as dichloroacetic or trichloroacetic acid in dichloromethane, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[1]
-
Coupling (Activation): The this compound is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[2] The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 15 minutes) is often recommended for modified phosphoramidites like 2'-O-Methyl amidites to ensure high coupling efficiency.[3]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. For sensitive modifications like 2'-O-Methyl, a phosphoramidite-based capping reagent (e.g., Unicap) may be used to avoid potential side reactions.[3]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine. For 2'-O-Methyl modifications, a non-aqueous oxidizer is recommended to prevent potential degradation.[3]
This four-step cycle is repeated for each subsequent monomer until the desired oligonucleotide sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product is then purified, typically by reverse-phase high-performance liquid chromatography (HPLC).[4]
Application in Modulating Gene Expression
Oligonucleotides synthesized with 2'-O-Methylguanosine are frequently used as antisense oligonucleotides (ASOs) to modulate gene expression. These ASOs can be designed to be complementary to a specific messenger RNA (mRNA) target. The 2'-O-Methyl modification enhances their stability against cellular nucleases and increases their binding affinity to the target mRNA.[5][6][7] This interaction can lead to the inhibition of protein expression through two primary mechanisms.
Mechanisms of Action for 2'-O-Methyl Modified Antisense Oligonucleotides:
-
Steric Blockade: Fully 2'-O-Methyl modified oligonucleotides can bind to the target mRNA and physically obstruct the cellular machinery involved in translation or splicing.[8][9] This "steric hindrance" can prevent the ribosome from translating the mRNA into a protein or alter the splicing pattern of the pre-mRNA, leading to a non-functional protein. This mechanism is RNase H-independent.[10]
-
RNase H-Mediated Degradation: When 2'-O-Methyl modified nucleotides are strategically placed in the "wings" of an ASO, flanking a central "gap" of DNA-like nucleotides (a "gapmer" design), the ASO can recruit the enzyme RNase H.[7] RNase H recognizes the DNA:RNA heteroduplex formed between the ASO's DNA gap and the target mRNA, and it cleaves the mRNA strand. This leads to the degradation of the target mRNA and a subsequent reduction in protein expression.[9][11]
References
- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Oligonucleotide Synthesis. [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. 2'-O methyl G Oligo Modifications from Gene Link [genelink.com]
- 7. 2'-MOE-G Oligo Modifications from Gene Link [genelink.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. Antisense part II: mechanisms of action [cureffi.org]
Navigating the Synthesis Core: A Technical Guide to 2'-O-Me-G Phosphoramidite Solubility and Storage
For researchers, scientists, and professionals in drug development, the precise handling of oligonucleotide building blocks is paramount to successful synthesis. This guide provides an in-depth look at the solubility and storage conditions for 2'-O-Methylguanosine (2'-O-Me-G) phosphoramidite (B1245037), a key reagent in the synthesis of modified RNA oligonucleotides.
This document outlines the best practices for dissolving and storing 2'-O-Me-G phosphoramidite, presenting quantitative data in accessible tables, detailing experimental protocols, and visualizing the synthesis workflow. Adherence to these guidelines is critical for maintaining the integrity and reactivity of the phosphoramidite, ensuring high coupling efficiencies and the synthesis of high-quality oligonucleotides.
Solubility Profile
It is important to note that the solubility of phosphoramidites can be influenced by the specific protecting groups on the base and the phosphoramidite moiety itself. For some modified phosphoramidites, including certain guanosine (B1672433) analogs, solubility in acetonitrile (B52724) can be limited. In such cases, anhydrous tetrahydrofuran (B95107) (THF) may serve as a viable alternative solvent. Dichloromethane has also been used for more lipophilic phosphoramidites, although some modified guanosine phosphoramidites have exhibited poor solubility in this solvent.
Table 1: Recommended Solvents and Standard Concentration
| Solvent | Standard Concentration | Notes |
| Anhydrous Acetonitrile | 0.1 M | The industry standard for oligonucleotide synthesis. Ensure water content is minimal (<30 ppm). |
| Anhydrous Tetrahydrofuran (THF) | Variable | A suitable alternative for phosphoramidites with limited solubility in acetonitrile. |
| Anhydrous Dichloromethane | Variable | May be used for certain lipophilic phosphoramidites, but solubility of guanosine analogs can be a concern. |
Storage and Stability
Proper storage of 2'-O-Me-G phosphoramidite, both in its solid form and in solution, is crucial to prevent degradation and maintain its chemical integrity. Phosphoramidites are sensitive to moisture and oxidation.
Solid-Phase Storage:
As a dry powder, 2'-O-Me-G phosphoramidite should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures.
Solution-Phase Storage:
Once dissolved, the stability of the phosphoramidite solution decreases. The primary degradation pathway is hydrolysis, which is catalyzed by acidic impurities. Guanosine phosphoramidites are known to be particularly susceptible to degradation in solution. To mitigate this, it is imperative to use anhydrous solvents and to store the solution under an inert atmosphere. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can help to neutralize any acidic impurities and prolong the solution's shelf life.
Table 2: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Duration | Notes |
| Solid | -20°C | Inert Gas | Up to several years | Long-term storage. Protect from moisture. |
| Solid | 2-8°C | Inert Gas | Up to several months | Short-term storage. Protect from moisture. |
| Solution (in anhydrous acetonitrile) | -20°C | Inert Gas | Up to 1 month[1] | For stock solutions. Minimize freeze-thaw cycles. Protect from light. |
| Solution (in anhydrous acetonitrile) | -80°C | Inert Gas | Up to 6 months[1] | For long-term storage of stock solutions. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M 2'-O-Me-G Phosphoramidite Solution for Automated Synthesis
Materials:
-
2'-O-Me-G phosphoramidite (with appropriate protecting groups, e.g., N2-isobutyryl)
-
Anhydrous acetonitrile (water content < 30 ppm)
-
Anhydrous N,N-diisopropylethylamine (DIPEA) (optional)
-
Sterile, amber glass vial with a septum-lined cap
-
Argon or nitrogen gas source with a sterile filter
-
Syringes and needles
Procedure:
-
Pre-synthesis Preparation: Ensure all glassware, syringes, and needles are thoroughly dried and cooled under a stream of inert gas before use.
-
Weighing the Phosphoramidite: In a controlled environment with low humidity, accurately weigh the required amount of 2'-O-Me-G phosphoramidite into the amber glass vial.
-
Solvent Addition: Under a positive pressure of argon or nitrogen, add the calculated volume of anhydrous acetonitrile to the vial to achieve a final concentration of 0.1 M.
-
Dissolution: Gently swirl the vial to dissolve the phosphoramidite completely. Sonication in a water bath for a short period may be used to aid dissolution if necessary.
-
(Optional) Addition of Base: To enhance stability, a small amount of DIPEA (e.g., 1-2% v/v) can be added to the solution to neutralize any trace acidic impurities.
-
Storage and Use: Immediately cap the vial tightly and store it under an inert atmosphere at the recommended temperature. Before placing on the synthesizer, allow the vial to equilibrate to room temperature to prevent moisture condensation. Once on the synthesizer, the solution should ideally be used within a few days.
Oligonucleotide Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of oligonucleotides using the phosphoramidite method. This cyclic process involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support.
References
An In-depth Technical Guide to 2'-O-methyl RNA Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2'-O-methyl (Nm) RNA modifications, covering their fundamental biochemistry, diverse biological functions, and implications in health and disease. It details the enzymatic machinery responsible for these modifications and their impact on RNA stability, translation, and the innate immune response. Furthermore, this document offers a summary of quantitative data, detailed experimental protocols for the detection and analysis of 2'-O-methylation, and visualizations of key molecular pathways and experimental workflows.
Introduction to 2'-O-methyl RNA Modifications
2'-O-methylation is a prevalent and highly conserved post-transcriptional modification of RNA where a methyl group is added to the 2' hydroxyl group of the ribose moiety of a nucleotide.[1][2] This modification can occur on any of the four nucleotides (adenosine, guanosine, cytidine, and uridine) and is found in a wide variety of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), messenger RNA (mRNA), and viral RNA.[2] The addition of a methyl group at the 2'-hydroxyl position enhances the hydrophobicity of the RNA molecule, protects it from nuclease degradation, and stabilizes helical structures.[2][3]
The enzymatic machinery responsible for 2'-O-methylation is primarily categorized into two types:
-
snoRNA-guided modification: In eukaryotes and archaea, the site-specific 2'-O-methylation of rRNA and snRNA is predominantly guided by box C/D small nucleolar RNAs (snoRNAs).[4][5] These snoRNAs associate with a core set of proteins, including the methyltransferase Fibrillarin (FBL), to form a small nucleolar ribonucleoprotein (snoRNP) complex.[6][7] The snoRNA provides specificity by base-pairing with the target RNA, positioning Fibrillarin to catalyze the methylation of the target nucleotide.[8]
-
Standalone methyltransferases: Other RNA types, such as tRNA and the 5' cap of mRNA, are methylated by standalone methyltransferases that recognize specific sequences or structures. A key enzyme in this category is the Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1), which is responsible for the 2'-O-methylation of the first nucleotide of the mRNA cap (Cap1 structure).[9][10]
Biological Functions of 2'-O-methyl RNA Modifications
The functional consequences of 2'-O-methylation are diverse and depend on the type of RNA and the location of the modification.
Role in Ribosomal RNA (rRNA) and Translation
2'-O-methylation is abundant in rRNA, where it is crucial for ribosome biogenesis, stability, and function.[2] These modifications are often clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding center.[11] Alterations in rRNA 2'-O-methylation patterns can impact translational fidelity and efficiency, and have been linked to diseases such as cancer.[6][11][12]
Impact on mRNA Stability and Translation
While initially thought to be primarily a feature of non-coding RNAs, internal 2'-O-methylation sites have been identified in mRNAs.[13][14] These modifications can influence mRNA stability, with some studies suggesting that 2'-O-methylation can protect mRNA from degradation, thereby increasing its half-life.[3][15] Conversely, 2'-O-methylation within the coding sequence of an mRNA can interfere with the decoding process by the ribosome, leading to a decrease in translation efficiency.[16]
Role in Innate Immunity and Viral Infection
2'-O-methylation of the 5' cap of mRNA plays a critical role in the discrimination of self versus non-self RNA by the innate immune system.[17] The host protein IFIT1 (Interferon-induced protein with tetratricopeptide repeats 1) can recognize and inhibit the translation of RNAs lacking a Cap1 2'-O-methylation, a common feature of viral RNAs.[9][17] The cellular methyltransferase CMTR1 is responsible for adding this "self" marker to host mRNAs, thereby preventing an autoimmune response.[9][18] Many viruses have evolved their own 2'-O-methyltransferases to mimic the host's cap structure and evade this immune surveillance.[19] Furthermore, internal 2'-O-methylation of bacterial and viral RNA can also suppress the activation of Toll-like receptors (TLRs) 7 and 8.[20][21]
Quantitative Data on 2'-O-methyl RNA Modifications
The following tables summarize key quantitative data related to the prevalence, stoichiometry, and functional impact of 2'-O-methylation.
| RNA Type | Organism | Number of Identified 2'-O-methylation Sites | Reference |
| rRNA | Saccharomyces cerevisiae (Yeast) | ~55 | [1] |
| rRNA | Homo sapiens (Human) | >106 | [1] |
| mRNA | Homo sapiens (Human) | Thousands | [13][14] |
Table 1: Number of Identified 2'-O-methylation Sites in Different Organisms and RNA Types. This table provides an overview of the known extent of 2'-O-methylation in well-studied model organisms.
| RNA Species & Site | Cell Line | Methylation Stoichiometry (%) | Method | Reference |
| Human 28S rRNA (various sites) | HeLa | Varies by site | RiboMeth-seq | [22] |
| Human 18S rRNA (various sites) | HeLa | Varies by site | RiboMeth-seq | [22] |
| Specific mRNA sites | Human cell lines | Generally low (1-30%) | Nm-VAQ |
Table 2: Stoichiometry of 2'-O-methylation at Specific RNA Sites. This table highlights the finding that not all potential 2'-O-methylation sites are fully methylated, indicating a dynamic regulation of this modification.
| Experimental System | Effect of 2'-O-methylation | Fold Change | Reference |
| in vitro translation assay | Decreased translation efficiency | Dependent on codon context | [16] |
| Human cell lines | Increased mRNA half-life | Varies by transcript | [15] |
| Virus-infected cells | Inhibition of IFN-β production | Dependent on virus and cell type | [9][19] |
Table 3: Functional Impact of 2'-O-methylation. This table provides examples of the quantitative effects of 2'-O-methylation on key cellular processes.
Experimental Protocols for the Study of 2'-O-methyl RNA Modifications
This section provides detailed methodologies for key experiments used to detect, map, and quantify 2'-O-methyl RNA modifications.
RiboMeth-seq: High-Throughput Mapping of 2'-O-methylation Sites
RiboMeth-seq is a high-throughput sequencing method that relies on the principle that 2'-O-methylated nucleotides are resistant to alkaline hydrolysis.
Protocol:
-
RNA Fragmentation: Purified RNA is subjected to controlled alkaline hydrolysis, which randomly cleaves the RNA backbone at non-methylated positions.
-
Library Preparation: The resulting RNA fragments are converted into a cDNA library for high-throughput sequencing. This typically involves 3' and 5' adapter ligation, reverse transcription, and PCR amplification.
-
Sequencing: The cDNA library is sequenced using a high-throughput platform.
-
Data Analysis: Sequencing reads are mapped to a reference genome or transcriptome. The positions of 2'-O-methylation are identified as gaps in the sequencing coverage, as the resistant sites are underrepresented at the 5' and 3' ends of the fragments.[22][23][24][25][26]
qRT-PCR-based Detection of 2'-O-methylation at Low dNTP Concentrations
This method exploits the observation that reverse transcriptase is inhibited or slowed down at 2'-O-methylated sites when the concentration of deoxynucleotide triphosphates (dNTPs) is limiting.
Protocol:
-
RNA Isolation: Isolate total RNA or mRNA from the cells or tissues of interest.
-
Reverse Transcription: Perform reverse transcription on the RNA template using a gene-specific primer that anneals downstream of the putative 2'-O-methylation site. Two parallel reactions are set up: one with a standard high concentration of dNTPs and another with a limiting low concentration of dNTPs.
-
Quantitative PCR (qPCR): The resulting cDNA is used as a template for qPCR with primers that amplify a region upstream of the putative modification site.
-
Data Analysis: The Ct (cycle threshold) values from the high and low dNTP reactions are compared. A significant increase in the Ct value in the low dNTP reaction compared to the high dNTP reaction indicates the presence of a 2'-O-methylation site, as the reverse transcriptase was stalled, leading to less full-length cDNA product.
RNase H-based Quantification of 2'-O-methylation
This method is based on the principle that RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid, is inhibited by the presence of a 2'-O-methyl group on the RNA strand.
Protocol:
-
Design of Chimeric Probes: Design a chimeric oligonucleotide probe that contains a central DNA region flanked by 2'-O-methylated RNA nucleotides. This probe is designed to be complementary to the target RNA sequence, with the DNA portion positioned at the site of interest.
-
Hybridization: Anneal the chimeric probe to the target RNA.
-
RNase H Digestion: Treat the RNA-probe hybrid with RNase H. If the target nucleotide is not 2'-O-methylated, RNase H will cleave the RNA strand. If the nucleotide is methylated, cleavage will be inhibited.
-
Quantification by qRT-PCR: The amount of remaining intact RNA is quantified using qRT-PCR with primers flanking the cleavage site.
-
Data Analysis: The level of 2'-O-methylation is determined by comparing the amount of intact RNA in the RNase H-treated sample to a control sample without RNase H treatment.[27]
Visualizations of Key Pathways and Workflows
The following diagrams illustrate important molecular mechanisms and experimental procedures related to 2'-O-methyl RNA modifications.
Caption: snoRNA-guided 2'-O-methylation of a target RNA.
Caption: Role of CMTR1 and 2'-O-methylation in evading the innate immune response.
Caption: General experimental workflow for the analysis of 2'-O-methyl RNA modifications.
References
- 1. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 4. researchgate.net [researchgate.net]
- 5. A small nucleolar guide RNA functions both in 2′‐O‐ribose methylation and pseudouridylation of the U5 spliceosomal RNA | The EMBO Journal [link.springer.com]
- 6. Fibrillarin-dependent 2'-O-methylation modulates RPS28 ribosome incorporation and oncogenic translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibrillarin genes encode both a conserved nucleolar protein and a novel small nucleolar RNA involved in ribosomal RNA methylation in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.duke.edu [sites.duke.edu]
- 9. The mRNA Cap 2'- O-Methyltransferase CMTR1 Regulates the Expression of Certain Interferon-Stimulated Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Frontiers | RNA 2’-O-Methyltransferase Fibrillarin Facilitates Virus Entry Into Macrophages Through Inhibiting Type I Interferon Response [frontiersin.org]
- 20. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 23. academic.oup.com [academic.oup.com]
- 24. RiboMeth-seq: Profiling of 2′-O-Me in RNA | Springer Nature Experiments [experiments.springernature.com]
- 25. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 26. Profiling of ribose methylations in RNA by high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for DMT-2'-O-Methylguanosine Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-O-methylguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'-O-Methylguanosine phosphoramidite) in automated solid-phase oligonucleotide synthesis. This modification is crucial for the development of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, due to its ability to confer nuclease resistance and enhance binding affinity to target RNA.
Introduction
The 2'-O-methyl (2'-O-Me) modification of ribonucleosides is a key chemical alteration used in the synthesis of therapeutic oligonucleotides. It involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar. This modification provides several advantages:
-
Increased Nuclease Resistance: The 2'-O-Me group sterically hinders the approach of nucleases, significantly increasing the in vivo and in vitro stability of the oligonucleotide.
-
Enhanced Duplex Stability: 2'-O-Me modifications generally increase the melting temperature (Tm) of oligonucleotide duplexes, leading to stronger binding to target RNA sequences.
-
Reduced Immunostimulatory Effects: In some cases, 2'-O-Me modifications can reduce the innate immune response that can be triggered by unmodified oligonucleotides.
DMT-2'-O-Methylguanosine phosphoramidite (B1245037) is the standard building block for incorporating 2'-O-methylated guanosine (B1672433) residues into a growing oligonucleotide chain using automated solid-phase synthesis.
Data Presentation
Table 1: Recommended Reagents and Solutions for 2'-O-Methyl Oligonucleotide Synthesis
| Reagent/Solution | Composition | Purpose |
| Deblocking Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Removes the 5'-DMT protecting group. |
| Activator Solution | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (B52724) or 0.25 M 4,5-Dicyanoimidazole (DCI) in Acetonitrile | Activates the phosphoramidite for coupling. |
| Phosphoramidite Solution | 0.1 M this compound in anhydrous Acetonitrile | The building block for adding a 2'-O-MeG residue. |
| Capping Solution A | Acetic Anhydride/Lutidine/THF | Acetylates unreacted 5'-hydroxyl groups. |
| Capping Solution B | 16% N-Methylimidazole in THF | Catalyzes the capping reaction. |
| Oxidizer Solution | 0.02 M Iodine in THF/Water/Pyridine | Oxidizes the phosphite (B83602) triester to a stable phosphate (B84403) triester. |
| Cleavage and Deprotection Solution | Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) | Cleaves the oligonucleotide from the solid support and removes base and phosphate protecting groups. |
Table 2: Typical Coupling Efficiency of 2'-O-Methyl Phosphoramidites
| Phosphoramidite | Activator | Coupling Time | Average Stepwise Coupling Efficiency (%) |
| DMT-2'-O-Methylguanosine | ETT (0.25 M) | 5 - 10 minutes | > 99% |
| DMT-2'-O-Methyladenosine | ETT (0.25 M) | 5 - 10 minutes | > 99% |
| DMT-2'-O-Methylcytidine | ETT (0.25 M) | 5 - 10 minutes | > 99% |
| DMT-2'-O-Methyluridine | ETT (0.25 M) | 5 - 10 minutes | > 99% |
Note: Coupling efficiencies are comparable to standard DNA phosphoramidites and can be influenced by the synthesizer, reagents quality, and sequence context.
Table 3: Deprotection Conditions for 2'-O-Methylated Oligonucleotides
| Reagent | Temperature (°C) | Time | Notes |
| AMA (Ammonium Hydroxide/Methylamine, 1:1) | 65 | 10 - 15 minutes | Standard and efficient method. |
| Concentrated Ammonium Hydroxide | 55 | 8 - 12 hours | A slower, traditional method. |
Table 4: Expected Yields for a 20-mer 2'-O-Methylated Oligonucleotide (1 µmol scale)
| Stage | Expected Yield (OD260) |
| Crude, post-synthesis | 50 - 100 |
| After Deprotection and Desalting | 40 - 80 |
| After HPLC Purification | 20 - 50 |
Note: Yields are highly dependent on the sequence, length, and the efficiency of synthesis and purification.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 2'-O-Methylated Oligonucleotide
This protocol outlines the steps for a standard synthesis cycle on an automated DNA/RNA synthesizer.
1. Preparation: 1.1. Dissolve this compound and other required phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. 1.2. Install the phosphoramidite solutions, activator, deblocking, capping, and oxidizing solutions on the synthesizer. 1.3. Program the desired oligonucleotide sequence and synthesis scale into the synthesizer software.
2. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repetitive cycles. Each cycle consists of four main steps:
-
Step 1: Detritylation (Deblocking)
-
The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treating with 3% TCA in DCM. This exposes a free 5'-hydroxyl group for the next coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.
-
-
Step 2: Coupling
-
The this compound solution is mixed with the activator solution (e.g., 0.25 M ETT) and delivered to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 5-10 minutes is typically sufficient.
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This prevents the formation of deletion mutants (n-1 sequences).
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
-
-
This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.
3. Final Detritylation (Optional - "DMT-off"):
-
For DMT-off synthesis, a final detritylation step is performed to remove the 5'-DMT group from the final nucleotide. This is typically done if purification by ion-exchange HPLC is planned. For DMT-on purification (reversed-phase), this step is skipped.
Protocol 2: Cleavage and Deprotection using AMA
1. Cleavage from Solid Support: 1.1. Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial. 1.2. Add 1 mL of AMA solution (Ammonium Hydroxide/Methylamine, 1:1, v/v) to the vial. 1.3. Seal the vial tightly and incubate at 65°C for 10-15 minutes.
2. Deprotection: 2.1. The AMA treatment simultaneously cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases (isobutyryl on guanine) and the cyanoethyl groups from the phosphate backbone. 2.2. After incubation, cool the vial to room temperature.
3. Evaporation: 3.1. Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube. 3.2. Dry the sample to a pellet using a vacuum concentrator.
Protocol 3: Purification of 2'-O-Methylated Oligonucleotides by HPLC
1. Reversed-Phase HPLC (DMT-on Purification): 1.1. Resuspend the crude, deprotected oligonucleotide pellet (with the 5'-DMT group still attached) in an appropriate aqueous buffer (e.g., 0.1 M Triethylammonium Acetate, TEAA). 1.2. Inject the sample onto a reversed-phase HPLC column (e.g., C18). 1.3. Elute with a gradient of acetonitrile in the aqueous buffer. The DMT-on full-length product will be more hydrophobic and will elute later than the DMT-off failure sequences. 1.4. Collect the peak corresponding to the DMT-on product. 1.5. Treat the collected fraction with an acidic solution (e.g., 80% acetic acid) to remove the DMT group. 1.6. Desalt the final product using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
2. Anion-Exchange HPLC (DMT-off Purification): 2.1. Resuspend the crude, deprotected oligonucleotide pellet (DMT-off) in a low-salt aqueous buffer. 2.2. Inject the sample onto an anion-exchange HPLC column. 2.3. Elute with a salt gradient (e.g., NaCl or NaBr). The full-length product will elute based on its overall charge (length). 2.4. Collect the peak corresponding to the full-length product. 2.5. Desalt the final product.
Protocol 4: Characterization by Mass Spectrometry
1. Sample Preparation: 1.1. Prepare a dilute solution of the purified oligonucleotide in an appropriate solvent for mass spectrometry (e.g., a mixture of water and a volatile organic solvent like acetonitrile with a small amount of a volatile salt or base).
2. Analysis: 2.1. Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS). 2.2. The resulting mass spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states. 2.3. Deconvolute the spectrum to obtain the molecular weight of the oligonucleotide. 2.4. Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity and purity of the synthesized 2'-O-methylated oligonucleotide.
Mandatory Visualization
Caption: Workflow for the synthesis of a 2'-O-methylated oligonucleotide.
Caption: The phosphoramidite coupling reaction mechanism.
Application Notes and Protocols for Automated Solid-Phase Synthesis of 2'-O-Methylated RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the automated solid-phase synthesis of 2'-O-methylated RNA oligonucleotides. This modification, where a methyl group is added to the 2'-hydroxyl of the ribose sugar, enhances the stability of RNA against nuclease degradation and can improve its binding affinity, making it a valuable tool in therapeutics and diagnostics.[1]
Introduction to 2'-O-Methylated RNA Synthesis
Automated solid-phase synthesis is the standard method for producing custom RNA sequences.[2] The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled-pore glass (CPG). The phosphoramidite (B1245037) method is the most common chemical approach, offering high coupling efficiencies.[2]
For the synthesis of 2'-O-methylated RNA, specialized 2'-O-methyl phosphoramidite monomers are used. The synthesis cycle is analogous to standard RNA synthesis, involving four key steps for each nucleotide addition: deblocking, coupling, capping, and oxidation.[2] However, the presence of the 2'-O-methyl group can influence reaction kinetics, sometimes necessitating longer coupling times compared to standard RNA synthesis.
Key Reagents and Materials
Successful synthesis of 2'-O-methylated RNA requires high-quality reagents and materials.
| Reagent/Material | Description | Supplier Examples |
| 2'-O-Methyl RNA Phosphoramidites | Building blocks for A, C, G, and U with 2'-O-methyl modification and standard protecting groups. | Thermo Scientific, Glen Research, Amerigo Scientific[1][3] |
| Solid Support | Controlled-Pore Glass (CPG) functionalized with the initial nucleoside. | Glen Research, Biolytic Lab Performance, Inc. |
| Activator | 5-Ethylthiotetrazole (ETT) or Dicyanoimidazole (DCI) in anhydrous acetonitrile (B52724). | Sigma-Aldrich, Glen Research |
| Deblocking Reagent | 3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). | Sigma-Aldrich, Thermo Fisher Scientific |
| Capping Reagents | Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF. | Glen Research, Thermo Fisher Scientific |
| Oxidizing Reagent | Iodine solution in THF/Water/Pyridine. | Sigma-Aldrich, Glen Research |
| Cleavage and Deprotection Reagents | Ammonium (B1175870) hydroxide/methylamine (AMA) solution; Triethylamine (B128534) trihydrofluoride (TEA·3HF) for silyl (B83357) deprotection. | Glen Research, Sigma-Aldrich |
| Anhydrous Acetonitrile | High-purity solvent for phosphoramidite and activator solutions. | Thermo Fisher Scientific, Sigma-Aldrich |
The Automated Synthesis Cycle
The synthesis of a 2'-O-methylated RNA oligonucleotide proceeds in a cyclical manner on an automated synthesizer. Each cycle adds one 2'-O-methylated nucleotide to the growing chain.
Caption: The four main steps of the automated solid-phase synthesis cycle for 2'-O-methylated RNA.
Quantitative Parameters for Synthesis Cycle
The following table summarizes typical quantitative parameters for a standard 1 µmol scale synthesis. Note that coupling times for 2'-O-methyl phosphoramidites may need to be extended compared to standard DNA or RNA synthesis to ensure high coupling efficiency.
| Step | Reagent | Concentration | Wait Time |
| Deblocking | 3% DCA in DCM | - | 60-90 seconds |
| Coupling | 2'-O-Methyl PhosphoramiditeActivator (ETT) | 0.1 M0.25 M | 6-15 minutes[4][5] |
| Capping | Capping Reagent A & B | - | 30-45 seconds |
| Oxidation | 0.02 M Iodine | - | 30-45 seconds |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis
This protocol outlines the steps for a standard 1 µmol synthesis on an automated DNA/RNA synthesizer.
-
Preparation:
-
Dissolve 2'-O-methyl RNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Install the phosphoramidite vials, activator, deblocking, capping, and oxidizing reagents on the synthesizer.
-
Place the CPG column with the first nucleoside on the synthesizer.
-
Enter the desired RNA sequence into the synthesizer software.
-
-
Synthesis Program:
-
Program the synthesizer with the appropriate cycle for 2'-O-methylated RNA, paying close attention to the coupling step wait time. A 6-15 minute coupling time is recommended.[4][5]
-
Initiate the synthesis program. The synthesizer will automatically perform the deblocking, coupling, capping, and oxidation steps for each nucleotide addition.
-
-
Post-Synthesis:
-
Once the synthesis is complete, the column containing the solid support with the synthesized oligonucleotide is removed from the synthesizer.
-
The oligonucleotide is now ready for cleavage and deprotection.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups.
-
Cleavage from Solid Support and Base Deprotection:
-
Place the CPG support in a screw-cap vial.
-
Add 1 mL of ammonium hydroxide/methylamine (AMA) solution (1:1 v/v).
-
Incubate the vial at 65°C for 10-20 minutes.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
-
2'-Hydroxyl Silyl Group Deprotection (if applicable):
-
This step is for standard RNA synthesis with TBDMS or TOM protecting groups and is not required for the final 2'-O-methylated product itself, but is a crucial part of standard RNA synthesis for comparison and for chimeric oligos.
-
Dissolve the dried oligonucleotide pellet in 100 µL of anhydrous DMSO.
-
Add 125 µL of triethylamine trihydrofluoride (TEA·3HF).
-
Incubate at 65°C for 2.5 hours.[2]
-
-
Quenching and Precipitation:
-
Quench the deprotection reaction by adding an appropriate quenching buffer or by precipitating the oligonucleotide.
-
For precipitation, add 1 mL of n-butanol, vortex, and centrifuge to pellet the RNA.
-
Remove the supernatant and wash the pellet with ethanol (B145695).
-
Dry the final oligonucleotide pellet.
-
Protocol 3: Purification
Purification of the crude 2'-O-methylated RNA is essential to remove failure sequences and other impurities.
-
Sample Preparation:
-
Resuspend the dried oligonucleotide pellet in an appropriate volume of RNase-free water or gel loading buffer.
-
-
Purification Method:
-
Several methods can be used for purification, including denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), and cartridge purification.
-
PAGE Purification: This method offers high resolution and is suitable for obtaining highly pure oligonucleotides.
-
HPLC Purification: Reverse-phase HPLC is a common method for purifying oligonucleotides, especially those with a 5'-DMT group ("DMT-on").
-
Cartridge Purification: Cartridge-based methods offer a quicker and more convenient purification option, with purities often reaching 90-95%.[2]
-
-
Desalting:
-
After purification, the oligonucleotide solution is desalted using methods such as ethanol precipitation or size-exclusion chromatography.
-
Overall Workflow
The entire process from synthesis to purified product can be visualized in the following workflow diagram.
Caption: A schematic of the complete workflow for producing purified 2'-O-methylated RNA.
Conclusion
The automated solid-phase synthesis of 2'-O-methylated RNA is a robust and reliable method for producing high-quality oligonucleotides for a variety of research and development applications. By using specialized 2'-O-methyl phosphoramidites and optimizing synthesis and purification protocols, researchers can efficiently generate these valuable molecules for their studies. Careful attention to reagent quality and reaction conditions is paramount to achieving high yields of the desired full-length product.
References
Application Notes and Protocols: Incorporation of 2'-O-Methyl-Guanosine (2'-O-Me-G) into Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression.[1][2] A critical challenge in the therapeutic application of ASOs is their susceptibility to degradation by nucleases and the need for high binding affinity to their target RNA.[3][4] Chemical modifications to the oligonucleotide structure are employed to overcome these limitations.[5][] The 2'-O-methyl (2'-OMe) modification is a widely used second-generation modification that enhances the therapeutic properties of ASOs.[] This document provides detailed application notes and experimental protocols for the incorporation and evaluation of 2'-O-methyl-guanosine (2'-O-Me-G) in ASOs.
The 2'-O-Me modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.[2][7] This modification confers several advantageous properties to ASOs, including increased thermal stability of the ASO:RNA duplex, enhanced resistance to nuclease degradation, and reduced immunogenicity.[8][9][10][11]
Key Advantages of 2'-O-Me-G Incorporation
-
Increased Thermal Stability: The 2'-O-Me modification locks the sugar pucker in a C3'-endo conformation, which is favorable for A-form duplexes, characteristic of RNA/DNA hybrids.[8] This pre-organization of the sugar moiety leads to a more stable duplex with the target RNA, reflected in a higher melting temperature (Tm).[8] The incorporation of a 2'-O-Me nucleotide can increase the Tm of a duplex with RNA by approximately 1.3°C per modification.[9][11]
-
Enhanced Nuclease Resistance: The 2'-O-Me group provides steric hindrance, protecting the phosphodiester backbone from degradation by both endo- and exonucleases present in serum and within cells.[4][7][9][11] This increased stability prolongs the half-life of the ASO, enhancing its therapeutic effect.[7]
-
Reduced Off-Target Effects: The increased binding affinity conferred by 2'-O-Me modifications can lead to greater specificity for the target RNA, potentially reducing off-target effects.[12]
-
Compatibility with RNase H-mediated decay: While a full 2'-O-Me modification across the entire ASO can inhibit RNase H activity, a "gapmer" design is commonly employed.[1][3] In this design, a central "gap" of unmodified DNA nucleotides is flanked by 2'-O-Me modified "wings."[1] This configuration allows for RNase H recognition and cleavage of the target RNA strand within the DNA/RNA heteroduplex, while the wings provide nuclease resistance and high binding affinity.[1][13]
Data Presentation
Table 1: Impact of 2'-O-Me Modification on ASO Properties
| Property | Unmodified ASO | 2'-O-Me Modified ASO | Quantitative Effect |
| Thermal Stability (Tm) | Lower | Higher | Increase of ~1.3°C per 2'-O-Me modification[9][11] |
| Nuclease Resistance | Low | High | Significantly increased half-life in serum and cell lysates[7][9][11] |
| Binding Affinity (to RNA) | Good | Excellent | Higher affinity due to favorable sugar conformation[8][14] |
| RNase H Activation | Yes (as DNA/RNA hybrid) | No (if fully modified) | Supported in "gapmer" design[1][3] |
Experimental Protocols
Protocol 1: Synthesis of 2'-O-Me-G Modified Antisense Oligonucleotides
The synthesis of 2'-O-Me-G modified ASOs is typically performed using an automated solid-phase phosphoramidite (B1245037) method on a DNA/RNA synthesizer.[][15]
Materials:
-
2'-O-Me-G phosphoramidite
-
Standard DNA and other 2'-O-Me phosphoramidites (A, C, U/T)
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)
-
Purification cartridges (e.g., C18 Sep-Pak)
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired ASO sequence, specifying the positions for 2'-O-Me-G and other modified or standard nucleotides.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Addition of the next phosphoramidite, activated by the activator solution, to the 5'-hydroxyl group. An extended coupling time may be required for modified phosphoramidites.[15]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: Following the final synthesis cycle, the CPG support is treated with the cleavage and deprotection solution to release the oligonucleotide and remove protecting groups from the nucleobases and phosphate backbone.[15]
-
Purification: The crude oligonucleotide is purified using reverse-phase HPLC or cartridge purification to remove truncated sequences and other impurities.[15]
-
Quality Control: The final product is analyzed by mass spectrometry to confirm its identity and by UV spectrophotometry to determine the concentration.
Protocol 2: Thermal Melting (Tm) Analysis
Thermal melting analysis is used to determine the stability of the duplex formed between the ASO and its complementary RNA target.[16]
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled multicell holder[17][18]
-
Quartz cuvettes
-
2'-O-Me-G modified ASO
-
Complementary single-stranded RNA target
-
Melting buffer (e.g., 10 mM Tris, 100 mM KCl, 0.1 mM EDTA, pH 7.0)[17]
Procedure:
-
Sample Preparation: Prepare solutions of the ASO and its complementary RNA target in the melting buffer at a known concentration (e.g., 1 µM each).[17] Mix equal volumes of the ASO and RNA solutions.
-
Annealing: Heat the mixed sample to 95°C for 5 minutes and then slowly cool to room temperature to allow for duplex formation.[17]
-
Tm Measurement:
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.[18]
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve, which can be determined from the maximum of the first derivative of the curve.[16][18]
-
Protocol 3: Nuclease Degradation Assay
This assay evaluates the stability of the 2'-O-Me-G modified ASO in the presence of nucleases.
Materials:
-
5'-radiolabeled or fluorescently labeled 2'-O-Me-G modified ASO and an unmodified control ASO
-
Fetal bovine serum (FBS) or cell lysate as a source of nucleases
-
Incubation buffer (e.g., PBS)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: In separate tubes, incubate the labeled 2'-O-Me-G modified ASO and the unmodified control ASO with FBS (e.g., 10% final concentration) or cell lysate in the incubation buffer.
-
Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each reaction tube and immediately quench the nuclease activity by adding a stop solution (e.g., formamide (B127407) loading dye with EDTA) and placing on ice.
-
Gel Electrophoresis: Separate the degradation products by denaturing PAGE.
-
Visualization and Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The intensity of the full-length ASO band at each time point is quantified. The percentage of intact ASO remaining is plotted against time to determine the degradation rate and half-life.
Protocol 4: In Vitro RISC Cleavage Assay
This assay determines if a gapmer ASO with 2'-O-Me-G modified wings can direct the RNA-induced silencing complex (RISC) to cleave a target RNA.[20][21]
Materials:
-
Cell lysate containing active RISC (e.g., from HEK293 cells)[21]
-
2'-O-Me-G modified gapmer ASO
-
5'-radiolabeled target RNA transcript
-
Reaction buffer
-
Denaturing PAGE system
-
Phosphorimager
Procedure:
-
RISC Loading: Pre-incubate the cell lysate with the 2'-O-Me-G modified gapmer ASO to allow for the formation of the ASO-RISC complex.
-
Cleavage Reaction: Add the 5'-radiolabeled target RNA to the reaction mixture and incubate at 37°C for a defined period (e.g., 1-2 hours).
-
RNA Extraction and Analysis: Stop the reaction and extract the RNA. Analyze the cleavage products by denaturing PAGE.
-
Data Interpretation: The presence of specific cleavage products, visualized by phosphorimaging, indicates that the ASO successfully guided RISC to cleave the target RNA.[22][23]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of 2'-O-Me-G ASOs.
ASO Mechanism of Action (Gapmer)
Caption: RNase H-dependent mechanism of a 2'-O-Me gapmer ASO.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. youtube.com [youtube.com]
- 3. idtdna.com [idtdna.com]
- 4. Nuclease Resistance Design and Protocols [genelink.com]
- 5. mdpi.com [mdpi.com]
- 7. synoligo.com [synoligo.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 10. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 11. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. Targeting RNA with Synthetic Oligonucleotides: Clinical Success Invites New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4.2. Thermal Melting Analysis [bio-protocol.org]
- 18. agilent.com [agilent.com]
- 19. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 20. In Vitro RISC Cleavage Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. In vitro RISC cleavage assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro RNA cleavage assay for Argonaute-family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of in vivo RISC activity using an in vitro non-radioactive RISC assay - CSHL Scientific Digital Repository [repository.cshl.edu]
Application Notes and Protocols for DMT-2'-O-Methylguanosine Phosphoramidite in siRNA and miRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical modification of synthetic oligonucleotides is a critical strategy for enhancing their therapeutic potential. For small interfering RNAs (siRNAs) and microRNAs (miRNAs), modifications are essential to improve stability against nucleases, reduce off-target effects, and modulate immune responses. The 2'-O-methyl (2'-OMe) modification is a widely adopted and effective modification that imparts desirable properties to synthetic RNA. DMT-2'-O-Methylguanosine phosphoramidite (B1245037) is a key building block for the incorporation of 2'-O-methylguanosine into synthetic siRNA and miRNA sequences during solid-phase oligonucleotide synthesis.
This document provides detailed application notes and protocols for the use of DMT-2'-O-Methylguanosine phosphoramidite in the synthesis of modified siRNAs and miRNAs. It includes information on the benefits of 2'-O-methylation, a comprehensive synthesis and purification protocol, and relevant performance data.
Advantages of 2'-O-Methyl Modification in siRNA and miRNA
Incorporating 2'-O-methyl modifications into siRNA and miRNA sequences offers several significant advantages over unmodified RNAs:
-
Enhanced Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester backbone from degradation by ribonucleases (RNases) present in biological fluids and cells, thereby increasing the in vivo half-life of the oligonucleotide.[1][2][3]
-
Increased Duplex Stability: The 2'-O-methyl modification generally increases the thermal stability (melting temperature, Tm) of RNA:RNA and RNA:DNA duplexes, which can enhance binding affinity to the target mRNA.[1]
-
Reduced Immunogenicity: Chemical modifications like 2'-O-methylation can help to reduce the activation of the innate immune system by Toll-like receptors (TLRs), which can be a significant issue with unmodified siRNAs.[3][4]
-
Modulation of RISC Activity: Strategic placement of 2'-O-methyl modifications can influence the loading of the siRNA into the RNA-induced silencing complex (RISC) and can help to minimize off-target effects.[4][5]
Chemical Structure and Properties
This compound is a protected nucleoside monomer used in automated solid-phase oligonucleotide synthesis.
-
DMT (Dimethoxytrityl) group: A 5'-hydroxyl protecting group that is removed at the beginning of each coupling cycle.
-
2'-O-Methyl group: A permanent modification on the ribose sugar.
-
Phosphoramidite group: The reactive moiety at the 3'-position that forms the phosphite (B83602) triester linkage with the 5'-hydroxyl of the growing oligonucleotide chain.
-
Base protecting group (isobutyryl): Protects the exocyclic amine of guanine (B1146940) during synthesis.
Below is a diagram illustrating the basic structure of this compound.
Caption: Structure of this compound.
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis of 2'-O-methylated oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The general workflow is depicted below.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Design of 2'- O-methyl RNA and DNA double-stranded oligonucleotides: naturally-occurring nucleotide components with strong RNA interference gene expression inhibitory activity [pubmed.ncbi.nlm.nih.gov]
- 3. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 4. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strand-specific 5′-O-methylation of siRNA duplexes controls guide strand selection and targeting specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2'-O-methylated RNA in Aptamer Development
Introduction
Nucleic acid aptamers are short, single-stranded DNA or RNA molecules capable of binding to a wide range of targets with high affinity and specificity.[1][2] Their synthetic nature and ease of chemical modification make them promising alternatives to antibodies in therapeutics, diagnostics, and as research tools.[1] However, a significant limitation for in vivo applications is their susceptibility to degradation by omnipresent nucleases.[2][3] Chemical modification of the aptamer backbone is a key strategy to overcome this instability. The introduction of a methyl group at the 2' position of the ribose sugar (2'-O-methylation) is one of the most effective and widely used modifications to enhance nuclease resistance and improve pharmacokinetic profiles.[4][5][6]
2'-O-methyl (2'-OMe) modification confers several advantageous properties. It sterically hinders the approach of nucleases, thereby protecting the phosphodiester backbone from cleavage and significantly extending the aptamer's half-life in biological fluids like serum and urine.[1][7] This modification also promotes a C3'-endo sugar pucker conformation, which can stabilize helical structures within the aptamer, sometimes leading to improved thermal stability and binding affinity.[4][6] Furthermore, 2'-O-methylated RNA is relatively economical to synthesize and is not known to incorporate into the host genome, addressing potential safety concerns.[3] These attributes make 2'-O-methylation an invaluable tool in the development of robust and effective aptamers for therapeutic and diagnostic applications.[2]
Key Advantages of 2'-O-Methylation:
-
Enhanced Nuclease Resistance: Provides significant protection against both endonucleases and exonucleases.[1]
-
Improved Pharmacokinetics: Prolongs the circulatory half-life of the aptamer in vivo.[7][8]
-
Maintained or Improved Affinity: Often preserves the aptamer's binding affinity and specificity, with some instances of affinity enhancement.[7]
-
Cost-Effective and Safe: Offers a balance of low manufacturing cost and a favorable safety profile.[3]
-
Structural Stabilization: Can increase the thermodynamic stability of RNA duplexes and other secondary structures.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing 2'-O-methylated RNA modifications in aptamers, highlighting their impact on stability, binding affinity, and pharmacokinetics.
Table 1: Nuclease Resistance and Stability
| Aptamer Construct | Target | Modification | Stability Metric | Result | Reference |
| KH1C12 Analogue (O2.G1) | Myeloid Leukemia Cells | 2'-O-methyl RNA at 3'-end | % Degraded in Human Serum | 19.0 ± 6.70% after 24 hours | [1] |
| Unmodified Aptamer | Human Neutrophil Elastase | None | Half-life in Serum | < 8 minutes | [7] |
| 2'-NH2-pyrimidine Aptamer | Human Neutrophil Elastase | 2'-Amino pyrimidines | Half-life in Serum | 20 hours | [7] |
| 2'-F/2'-OMe Aptamer | VEGF | 2'-Fluoro & 2'-O-Methyl | Half-life in Urine | 31 hours | [7] |
Table 2: Binding Affinity (Dissociation Constant, Kd)
| Aptamer Construct | Target | Modification | Kd (Dissociation Constant) | Fold Change vs. Unmodified | Reference |
| KH1C12 Analogue (O2.G1) | Myeloid Leukemia Cells | 2'-O-methyl RNA at 3'-end | 26.3 ± 4.9 nM | ~6-fold decrease | [1] |
| KH1C12 Analogue (O2.G2) | Myeloid Leukemia Cells | 2'-O-methyl RNA at 5'-end | 13.7 ± 2.3 nM | ~3-fold decrease | [1] |
| Aptamer NX-178 | VEGF | 2'-F pyrimidines | 2.4 nM | - | [7] |
| Aptamer NX-178 (Post-SELEX) | VEGF | 2'-F pyrimidines + 2'-O-Me purines | 0.14 nM | 17-fold increase | [7] |
| Aptamer ARC245 | VEGF | 2'-O-Me adenine (B156593) & guanine | 2 nM | - | [7] |
Table 3: Pharmacokinetic Parameters
| Aptamer Construct | Modification | Mean Residence Time (in rat circulation) | Key Finding | Reference |
| Fully 2'-O-Me Aptamer | Full 2'-O-methylation | Not specified (rapid clearance) | Showed rapid clearance from circulation. | [8] |
| 20 kDa PEG-Aptamer Conjugate | PEGylation | ~16 hours | PEG conjugation profoundly prolonged circulatory half-life. | [8] |
Visualizations and Logical Workflows
The following diagrams illustrate key processes and concepts in the development and application of 2'-O-methylated RNA aptamers.
Experimental Protocols
Protocol 1: SELEX for 2'-O-methylated RNA Aptamers
This protocol outlines the general steps for selecting 2'-O-methylated RNA aptamers against a target of interest (e.g., a protein or whole cells) using the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.[9][10]
Materials:
-
ssDNA library with a central random region (e.g., N40) flanked by constant primer binding sites and a T7 promoter sequence.
-
2'-O-methylated NTPs (e.g., 2'-OMe-A, 2'-OMe-U, 2'-OMe-C, 2'-OMe-G) and standard NTPs if creating a partially modified library.
-
T7 RNA Polymerase and transcription buffer.
-
Reverse Transcriptase (RT) and dNTPs.
-
Taq DNA Polymerase and PCR reagents.
-
Target molecule (e.g., purified protein, cultured cells).
-
Binding Buffer (composition is target-dependent, often contains MgCl₂ to facilitate RNA folding).
-
Wash Buffer (similar to Binding Buffer, may have lower salt concentration).
-
Elution Buffer (e.g., high salt, high pH, or containing a denaturant like urea).
-
Partitioning matrix (e.g., nitrocellulose filters, magnetic beads coupled to the target).
-
DNA purification kits (for PCR products).
-
Nuclease-free water.
Methodology:
-
RNA Library Preparation:
-
Synthesize a starting RNA pool via in vitro transcription from the ssDNA library.
-
In the transcription reaction, replace standard NTPs with their 2'-O-methylated counterparts to generate a fully modified library.
-
Purify the resulting 2'-O-methylated RNA pool, typically by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Binding and Partitioning (Selection Step):
-
Denature the RNA pool by heating to 95°C for 3-5 minutes, then snap-cool on ice. Allow the RNA to refold by incubating at room temperature or 37°C in Binding Buffer for 15-30 minutes.
-
Incubate the folded RNA library with the target molecule (e.g., protein immobilized on magnetic beads) for 30-60 minutes to allow binding.[9]
-
Separate the target-bound aptamers from the unbound sequences. This is the partitioning step. For immobilized targets, this involves washing the beads several times with Wash Buffer. The stringency of washing should be increased in later rounds of SELEX.[9]
-
-
Elution and Recovery:
-
Elute the bound RNA sequences from the target using an appropriate Elution Buffer.
-
Precipitate the eluted RNA using ethanol (B145695) or a similar method to concentrate the sample and remove elution buffer components.
-
-
Amplification:
-
Perform reverse transcription on the recovered RNA to generate cDNA.
-
Amplify the cDNA pool using PCR with primers corresponding to the constant regions of the library. The optimal number of PCR cycles should be determined to avoid over-amplification.
-
Use the amplified dsDNA as a template for the next round of in vitro transcription to generate an enriched 2'-O-methylated RNA pool.
-
-
Iterative Cycles:
-
Repeat steps 2-4 for 8 to 15 cycles. In each subsequent cycle, the selection pressure can be increased (e.g., by reducing target concentration, decreasing incubation time, or increasing wash volumes) to favor the selection of high-affinity aptamers.
-
-
Sequencing and Characterization:
-
After the final round, the enriched dsDNA pool is cloned into a plasmid vector and sequenced (or analyzed by high-throughput sequencing) to identify individual aptamer candidates.
-
Synthesize individual aptamer sequences and characterize their binding affinity (e.g., via Protocol 3) and nuclease stability (Protocol 2).
-
Protocol 2: Nuclease Resistance Assay in Human Serum
This protocol is used to evaluate the stability of 2'-O-methylated aptamers compared to their unmodified counterparts in the presence of nucleases found in human serum.[1]
Materials:
-
5'-radiolabeled or fluorescently-labeled aptamers (both 2'-OMe-modified and unmodified).
-
Human serum (commercially available).
-
Binding Buffer or PBS.
-
Denaturing polyacrylamide gel (e.g., 12% acrylamide, 7M Urea).
-
Gel loading buffer (containing formamide (B127407) and loading dyes).
-
Phosphorimager or fluorescence gel scanner.
-
Proteinase K.
-
Phenol:chloroform.
Methodology:
-
Aptamer Incubation:
-
In separate nuclease-free tubes, add a fixed amount (e.g., 10 pmol) of labeled aptamer to a solution of 90% human serum in buffer.
-
Prepare a control tube with the aptamer in buffer only (0% serum).
-
Incubate all tubes at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each incubation tube.
-
Immediately stop the nuclease reaction in the aliquot by adding Proteinase K and incubating at 55°C for 15 minutes, followed by phenol:chloroform extraction to remove proteins. Alternatively, the reaction can be quenched by adding the aliquot directly to a denaturing gel loading buffer and freezing at -80°C.
-
-
Gel Electrophoresis:
-
Mix the collected samples with an equal volume of denaturing gel loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front has migrated an appropriate distance.
-
-
Analysis and Quantification:
-
Visualize the gel using a phosphorimager (for radiolabeled aptamers) or a fluorescence scanner.
-
Quantify the band intensity corresponding to the full-length, intact aptamer at each time point.
-
Calculate the percentage of intact aptamer remaining at each time point relative to the time 0 sample.
-
Plot the percentage of intact aptamer versus time to compare the stability of the 2'-O-methylated and unmodified aptamers.
-
Protocol 3: Binding Affinity Assay by Flow Cytometry
This protocol determines the equilibrium dissociation constant (Kd) of a fluorescently-labeled aptamer to its target on the surface of living cells.[1][11]
Materials:
-
Target cells (expressing the protein of interest).
-
Control cells (lacking the target protein).
-
Fluorescently-labeled aptamer (e.g., with FAM, Cy3, or FITC).
-
Binding Buffer (e.g., PBS with 1 mM MgCl₂ and 0.1% BSA).
-
Wash Buffer (e.g., PBS with 1 mM MgCl₂).
-
Flow cytometer.
Methodology:
-
Cell Preparation:
-
Harvest target and control cells and wash them with cold Wash Buffer.
-
Resuspend the cells in cold Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Aptamer Incubation:
-
Prepare a series of dilutions of the fluorescently-labeled aptamer in Binding Buffer (e.g., from 0 nM to 500 nM).
-
In separate tubes, add 100 µL of the cell suspension (~100,000 cells) to 100 µL of each aptamer dilution.
-
Incubate the tubes on ice or at 4°C for 30-60 minutes in the dark to allow binding to reach equilibrium while minimizing internalization.
-
-
Washing:
-
After incubation, add 1 mL of cold Wash Buffer to each tube.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Repeat the wash step two more times to remove unbound aptamer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of cold Wash Buffer.
-
Analyze the cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis and Kd Calculation:
-
For each aptamer concentration, subtract the MFI of the control cells (nonspecific binding) from the MFI of the target cells (total binding) to obtain the specific binding fluorescence.
-
Plot the specific binding MFI as a function of the aptamer concentration.
-
Fit the resulting saturation curve to a one-site binding (hyperbola) equation using software like GraphPad Prism: Y = Bmax * X / (Kd + X) , where Y is the specific binding, X is the aptamer concentration, and Bmax is the maximum binding. The calculated Kd value represents the binding affinity.
-
References
- 1. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic optimization and modification of a DNA aptamer with 2'-O-methyl RNA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2' O-methyl (OCH3) Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 4. RNA 2′-O-Methylation (Nm) Modification in Human Diseases | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetics and Biodistribution of Novel Aptamer Compositions | Semantic Scholar [semanticscholar.org]
- 9. blog.alphalifetech.com [blog.alphalifetech.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Synthesis of 2'-O-Methylated Ribozymes: A Detailed Guide for Researchers
Application Notes & Protocols for the Synthesis of Nuclease-Resistant Ribozymes Using 2'-O-Methyl Phosphoramidites
The targeted cleavage of RNA molecules by ribozymes holds immense therapeutic potential. However, the inherent instability of RNA in biological systems presents a significant hurdle. Chemical modifications, such as 2'-O-methylation, are employed to enhance the nuclease resistance and overall stability of synthetic ribozymes, making them viable candidates for drug development.[1][2] This document provides detailed protocols and application notes for the synthesis of 2'-O-methylated ribozymes using specific phosphoramidites, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction to 2'-O-Methylated Ribozymes
2'-O-methylation is a naturally occurring modification in various RNA molecules, including ribosomal RNA (rRNA) and small nuclear RNA (snRNA).[3] This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar.[3] In the context of synthetic ribozymes, this modification imparts several advantageous properties:
-
Enhanced Nuclease Resistance: The 2'-O-methyl group sterically hinders the approach of ribonucleases, significantly increasing the half-life of the ribozyme in cellular environments.[1][2][4]
-
Increased Thermal Stability: 2'-O-methylation can lead to more stable duplex formation with the target RNA.[2][5]
-
Improved Catalytic Activity: In some cases, strategic 2'-O-methylation of flanking sequences can enhance the catalytic efficiency of the ribozyme.[6]
The synthesis of these modified ribozymes is typically achieved through automated solid-phase phosphoramidite (B1245037) chemistry, a well-established method for oligonucleotide synthesis.[5][7]
Key Reagents and Phosphoramidites
The cornerstone of synthesizing 2'-O-methylated ribozymes is the use of 2'-O-methyl ribonucleoside phosphoramidites. These monomers are commercially available or can be synthesized. The choice of protecting groups for the exocyclic amines of the nucleobases is critical for successful synthesis and deprotection.
Table 1: Common 2'-O-Methyl Phosphoramidites and Protecting Groups
| Nucleoside | Base Protecting Group | Supplier Examples |
| 2'-O-Methyladenosine | Phenoxyacetyl (Pac) or Benzoyl (Bz) | Glen Research, Thermo Scientific |
| 2'-O-Methylcytidine | Acetyl (Ac) | Glen Research, Thermo Scientific |
| 2'-O-Methylguanosine | iso-Butyryl (iBu) or Isopropyl-phenoxyacetyl (iPr-Pac) | Glen Research, Huaren Science |
| 2'-O-Methyluridine | None | Glen Research, Thermo Scientific |
For sensitive applications or the incorporation of labile dyes, "UltraMild" phosphoramidites with more labile protecting groups like phenoxyacetyl (Pac) for Adenosine and acetyl (Ac) for Cytidine are recommended.[8]
Experimental Protocols
The following protocols outline the key steps in the synthesis, deprotection, and purification of 2'-O-methylated ribozymes.
Protocol 1: Automated Solid-Phase Synthesis
This protocol describes the assembly of the 2'-O-methylated ribozyme on a solid support using an automated DNA/RNA synthesizer.
Materials:
-
2'-O-Methyl ribonucleoside phosphoramidites (A, C, G, U)
-
Unmodified ribonucleoside or deoxyribonucleoside phosphoramidites (if creating chimeric ribozymes)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/Water/Pyridine)
-
Capping reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous Acetonitrile (B52724)
Workflow:
Caption: Automated solid-phase synthesis cycle for 2'-O-methylated ribozymes.
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired ribozyme sequence and specify the positions for 2'-O-methylated ribonucleosides.
-
Synthesis Cycle: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution. b. Coupling: The next 2'-O-methyl phosphoramidite is activated and coupled to the free 5'-hydroxyl group. A typical coupling time is 10-15 minutes.[2] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Repeat: The synthesis cycle is repeated until the full-length ribozyme is assembled.
-
Final Deblocking: The terminal 5'-DMT group is removed.
Protocol 2: Cleavage and Deprotection
This protocol details the cleavage of the synthesized ribozyme from the solid support and the removal of protecting groups.
Materials:
-
Ammonium (B1175870) hydroxide (B78521)/Methylamine (AMA) solution or concentrated Ammonium hydroxide
-
Triethylamine trihydrofluoride (TEA·3HF) or Anhydrous triethylamine/HF
-
Dimethylsulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Workflow:
Caption: Workflow for the cleavage and deprotection of synthetic ribozymes.
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add AMA solution and incubate at 65°C for 10-15 minutes. This cleaves the ribozyme from the support and removes the base protecting groups.
-
Alternatively, for milder conditions, use concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
After incubation, cool the vial and transfer the supernatant containing the ribozyme to a new tube.
-
-
2'-Hydroxyl Deprotection (if applicable):
-
If silyl-based 2'-protecting groups (like TBDMS) were used for any standard ribonucleotides, a desilylation step is required. The 2'-O-methyl groups are stable and do not require this step.[2]
-
Evaporate the ammonia (B1221849) solution.
-
Resuspend the pellet in a solution of TEA·3HF in DMF or DMSO.
-
Incubate at 65°C for 2.5 hours.
-
-
Precipitation:
-
Quench the deprotection reaction.
-
Precipitate the ribozyme using a suitable alcohol (e.g., n-butanol or ethanol).
-
Centrifuge to pellet the ribozyme, decant the supernatant, and wash the pellet with ethanol.
-
Dry the ribozyme pellet.
-
Protocol 3: Purification and Analysis
This protocol describes the purification of the full-length 2'-O-methylated ribozyme and its subsequent analysis.
Materials:
-
Denaturing polyacrylamide gel (10-20%, depending on ribozyme size)
-
Urea
-
Tris-Borate-EDTA (TBE) buffer
-
Loading dye (e.g., formamide (B127407) with bromophenol blue and xylene cyanol)
-
Elution buffer (e.g., 0.5 M Ammonium Acetate (B1210297), 1 mM EDTA)
-
Reversed-phase C18 HPLC column
-
Triethylammonium acetate (TEAA) buffer
-
Acetonitrile
Workflow:
Caption: Purification and analysis workflow for synthetic 2'-O-methylated ribozymes.
Procedure:
-
Purification by Denaturing Polyacrylamide Gel Electrophoresis (PAGE): a. Resuspend the dried ribozyme pellet in loading dye. b. Load the sample onto a denaturing polyacrylamide gel. c. Run the gel until adequate separation of the full-length product from shorter sequences is achieved. d. Visualize the bands by UV shadowing. e. Excise the band corresponding to the full-length ribozyme. f. Elute the ribozyme from the gel slice using elution buffer. g. Desalt the purified ribozyme.
-
Purification by High-Performance Liquid Chromatography (HPLC): a. Resuspend the crude ribozyme in an appropriate buffer. b. Inject the sample onto a reversed-phase HPLC column. c. Elute the ribozyme using a gradient of acetonitrile in TEAA buffer. d. Collect the fractions corresponding to the major peak. e. Desalt the purified fractions.
-
Analysis: a. Mass Spectrometry: Confirm the identity and purity of the ribozyme by MALDI-TOF or ESI mass spectrometry. b. UV Spectrophotometry: Quantify the concentration of the purified ribozyme by measuring its absorbance at 260 nm.
Applications in Drug Development
Nuclease-resistant synthetic ribozymes are emerging as a promising class of therapeutic agents.[1] Their ability to specifically target and cleave disease-associated mRNA molecules makes them attractive for the treatment of various conditions, including viral infections, cancer, and genetic disorders.[1][9] The enhanced stability afforded by 2'-O-methylation is a critical feature for their in vivo applications.[1]
Signaling Pathway Inhibition Example:
Caption: Mechanism of action of a 2'-O-methylated ribozyme in gene silencing.
Conclusion
The synthesis of 2'-O-methylated ribozymes using specific phosphoramidites is a robust and reproducible process that yields highly stable and active molecules. The protocols outlined in this document provide a comprehensive guide for researchers to produce high-quality modified ribozymes for a wide range of research and therapeutic applications. The enhanced nuclease resistance and favorable hybridization properties of these molecules make them powerful tools in the development of next-generation RNA-based therapeutics.
References
- 1. Nuclease-resistant synthetic ribozymes: developing a new class of therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 5. Synthesis of 2′- O -monohaloethoxymethyl-modified RNAs and their duplex formation ability - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07767J [pubs.rsc.org]
- 6. Enhancement of ribozyme catalytic activity by a contiguous oligodeoxynucleotide (facilitator) and by 2'-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atdbio.com [atdbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
Application Notes and Protocols for 2'-O-Methyl RNA in Therapeutic Oligonucleotide Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2'-O-methyl RNA (2'-O-Me RNA) modifications in the design and development of therapeutic oligonucleotides. Detailed protocols for key experiments are included to guide researchers in this field.
Introduction to 2'-O-Methyl RNA Modification
The 2'-O-methylation of ribonucleosides is a chemical modification where a methyl group is added to the 2' hydroxyl group of the ribose sugar.[1] This modification has become a cornerstone in the development of oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), microRNA (miRNA) inhibitors, and splice-switching oligonucleotides.[2][3] The primary advantages of incorporating 2'-O-Me RNA into therapeutic oligonucleotides are enhanced stability against nuclease degradation, increased binding affinity to target RNA, and modulation of interactions with cellular machinery.[4][5]
Key Properties and Advantages:
-
Nuclease Resistance: The 2'-O-Me modification provides significant protection against degradation by cellular nucleases, prolonging the half-life of the oligonucleotide therapeutic in vivo.[4][6][7]
-
Increased Binding Affinity: 2'-O-Me RNA oligonucleotides typically form more stable duplexes with complementary RNA targets, as evidenced by an increased melting temperature (Tm), compared to their unmodified RNA or DNA counterparts.[5] This increased affinity can lead to higher potency.
-
Modulation of RNase H Activity: Oligonucleotides consisting entirely of 2'-O-Me RNA do not support the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex.[8] This property is leveraged in the design of "gapmer" ASOs, where a central DNA region capable of recruiting RNase H is flanked by 2'-O-Me RNA wings that enhance stability and binding affinity.[]
-
Reduced Immunogenicity: Certain chemical modifications, including 2'-O-Me, can help to reduce the innate immune responses that can be triggered by unmodified oligonucleotides.[10]
Applications of 2'-O-Me RNA in Therapeutic Oligonucleotides
The versatility of 2'-O-Me RNA has led to its incorporation in a wide range of therapeutic oligonucleotide platforms:
-
Antisense Oligonucleotides (ASOs): 2'-O-Me modifications are frequently used in the "wings" of gapmer ASOs to increase stability and target affinity while allowing the central DNA "gap" to mediate RNase H-dependent degradation of the target mRNA.[] Fully modified 2'-O-Me ASOs that do not recruit RNase H can be used as steric-blocking agents to inhibit translation or modulate pre-mRNA splicing.[2]
-
Small Interfering RNA (siRNA): Incorporation of 2'-O-Me nucleotides into the sense and/or antisense strands of an siRNA duplex can enhance stability, reduce off-target effects, and modulate the activity of the RNA-induced silencing complex (RISC).[11]
-
MicroRNA (miRNA) Inhibition: Single-stranded 2'-O-Me-modified oligonucleotides, often referred to as "antimiRs," can be designed to be complementary to a specific miRNA.[12] These antimiRs bind to the target miRNA, preventing it from interacting with its mRNA targets and thereby inhibiting its function.[4][13]
-
Splice-Switching Oligonucleotides (SSOs): Fully modified 2'-O-Me oligonucleotides can be targeted to pre-mRNA sequences to block the access of splicing factors, thereby modulating the splicing pattern to correct for disease-causing mutations or to alter the protein product.[2]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties of 2'-O-Me RNA-modified oligonucleotides.
Table 1: Impact of 2'-O-Me Modification on Duplex Melting Temperature (Tm)
| Duplex Composition | Sequence Context | ΔTm per Modification (°C) | Reference |
| 2'-O-Me RNA / RNA | U14 / A14 | +1.5 | [8] |
| 2'-O-Me RNA / RNA | Self-complementary | +1.6 to +1.9 | [14] |
| 2'-O-Me RNA / DNA | - | +1.0 to +4.1 (depending on other modifications) | [15] |
Table 2: Nuclease Resistance of 2'-O-Me Modified Oligonucleotides
| Oligonucleotide Modification | Nuclease | Half-life (t1/2) | Reference |
| 2'-O-Me RNA | S1 Nuclease | > 24 hours | [16] |
| 2'-O-Me RNA | SVPD (3'-exonuclease) | - (variable results) | [16] |
| 2'-O-Me RNA | 50% Human Plasma | 187 min | [16] |
| 2'-O-Me-4'-thioRNA | 50% Human Plasma | 1631 min | [16] |
| Unmodified RNA | 50% Human Plasma | - (rapid degradation) | [16] |
Table 3: Gene Silencing Activity of 2'-O-Me Modified ASOs
| ASO Chemistry | Target Gene | Cell Line | IC50 | Reference |
| 2'-OMe Gapmer ASO | CTNNB1 | - | Consistently more effective than 2'-MOE at some sites | [17] |
| 2'-OMe-LNA Gapmer ASO | mutCOL6A3 | UCMD patient fibroblasts | >75% suppression at 100 nM | [18] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-O-Me RNA Oligonucleotides
This protocol outlines the general steps for the automated solid-phase synthesis of 2'-O-Me RNA oligonucleotides using phosphoramidite (B1245037) chemistry.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial 3'-terminal nucleoside
-
2'-O-Me RNA phosphoramidites (A, C, G, U)
-
Standard DNA or RNA phosphoramidites (if creating chimeras)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT))
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine solution)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., ammonia/methylamine mixture)
Procedure:
-
Preparation:
-
Dissolve 2'-O-Me RNA phosphoramidites and other required phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Install the phosphoramidite solutions, solid support column, and all other necessary reagents on the synthesizer according to the manufacturer's instructions.
-
-
Automated Synthesis Cycle (repeated for each nucleotide addition):
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The next 2'-O-Me RNA phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the preceding nucleoside. Coupling times may need to be extended for modified phosphoramidites compared to standard DNA phosphoramidites.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution.
-
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Protocol 2: Purification of 2'-O-Me RNA Oligonucleotides by HPLC
This protocol describes a general method for the purification of 2'-O-Me RNA oligonucleotides using ion-pair reversed-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A (e.g., 0.1 M triethylammonium (B8662869) bicarbonate in water)
-
Mobile Phase B (e.g., 0.1 M triethylammonium bicarbonate in 50% acetonitrile)
-
Desalting columns (optional)
Procedure:
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A or water.
-
Method Development (Analytical Scale):
-
Inject a small amount of the sample onto an analytical C18 column.
-
Elute the oligonucleotide using a gradient of Mobile Phase B (e.g., 5-50% over 30 minutes).
-
Monitor the elution profile at 260 nm. The full-length product should be the major peak with the longest retention time.
-
-
Preparative Scale-Up:
-
Scale up the injection volume and flow rate for a preparative C18 column based on the analytical run.
-
Collect fractions corresponding to the main product peak.
-
-
Fraction Analysis and Desalting:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the triethylammonium bicarbonate by lyophilization or desalt using a desalting column.
-
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Protocol 3: In Vitro Transfection of 2'-O-Me ASOs into Cultured Cells
This protocol provides a general guideline for transfecting mammalian cells with 2'-O-Me ASOs using a cationic lipid-based transfection reagent.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Purified 2'-O-Me ASO
-
Cationic lipid transfection reagent (e.g., Lipofectamine)
-
Reduced-serum medium (e.g., Opti-MEM)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed the cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
Formation of Lipid-ASO Complexes:
-
Dilute the 2'-O-Me ASO to the desired final concentration in a reduced-serum medium.
-
In a separate tube, dilute the cationic lipid transfection reagent in a reduced-serum medium according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted lipid reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the old medium from the cells.
-
Add the lipid-ASO complexes to the cells.
-
Add fresh cell culture medium to achieve the final desired volume.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analyze the effect of the ASO on the target RNA or protein expression using methods such as RT-qPCR or Western blotting.
-
Note: It is crucial to optimize the transfection conditions, including the ASO concentration and the lipid-to-ASO ratio, for each cell line and ASO sequence.
Protocol 4: Determination of Duplex Melting Temperature (Tm)
This protocol describes the determination of the Tm of a duplex containing a 2'-O-Me RNA oligonucleotide using UV-Vis spectrophotometry.[8]
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
-
Quartz cuvettes
-
Purified 2'-O-Me oligonucleotide and its complementary strand
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
Procedure:
-
Sample Preparation:
-
Anneal the 2'-O-Me oligonucleotide and its complementary strand by mixing them in a 1:1 molar ratio in the melting buffer.
-
Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.
-
-
UV Melting Analysis:
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer's temperature-controlled holder.
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature where the duplex is fully denatured (e.g., 95°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal.
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition. This can be determined from the first derivative of the melting curve.
-
Protocol 5: Serum Stability Assay
This protocol outlines a method to assess the stability of 2'-O-Me RNA oligonucleotides in serum.[6]
Materials:
-
Purified 2'-O-Me oligonucleotide
-
Human or mouse serum
-
Incubator at 37°C
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Incubation:
-
Incubate the 2'-O-Me oligonucleotide at a final concentration in serum (e.g., 50% or 90%) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction and immediately quench the nuclease activity by adding a stop solution (e.g., formamide (B127407) loading buffer) and freezing the sample.
-
-
Gel Electrophoresis:
-
Load the samples from each time point onto a denaturing polyacrylamide gel.
-
Run the gel to separate the intact oligonucleotide from its degradation products.
-
-
Visualization and Analysis:
-
Stain the gel with a fluorescent dye that binds to nucleic acids.
-
Visualize the gel using a gel imaging system.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
Calculate the percentage of intact oligonucleotide remaining at each time point and determine the half-life (t1/2) of the oligonucleotide in serum.
-
Visualizations
Signaling Pathway: miRNA Inhibition by a 2'-O-Me Modified AntimiR
Caption: Mechanism of miRNA inhibition by a 2'-O-Me modified antimiR oligonucleotide.
Experimental Workflow: ASO Drug Development
Caption: A generalized workflow for antisense oligonucleotide (ASO) drug development.
Logical Relationship: Properties of 2'-O-Me RNA Modification
Caption: Logical relationships between 2'-O-Me RNA modification and its key properties.
References
- 1. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-transcriptional modifications of 2′-hydroxyls on synthetic mRNA enhance ribonuclease resistance and lipid nanoparticle thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Sequence-specific inhibition of microRNA- and siRNA-induced RNA silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-miRNA oligonucleotides: A comprehensive guide for design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Function Control of Anti-microRNA Oligonucleotides Using Interstrand Cross-Linked Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sg.idtdna.com [sg.idtdna.com]
- 18. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Coupling DMT-2'-O-Methylguanosine Phosphoramidite in Oligonucleotide Synthesis
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the coupling of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-2'-O-Methylguanosine phosphoramidite) in automated solid-phase oligonucleotide synthesis. The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in achieving high coupling efficiencies and synthesizing high-quality 2'-O-methyl modified oligonucleotides.
Introduction
The incorporation of 2'-O-methyl (2'-OMe) modifications into oligonucleotides is a widely used strategy to enhance their nuclease resistance and hybridization affinity, making them valuable tools in therapeutic and diagnostic applications. The successful synthesis of these modified oligonucleotides relies on the efficient coupling of the corresponding phosphoramidite monomers. This document outlines the critical parameters, reagents, and steps for the coupling of this compound, a key building block for introducing 2'-O-methylguanine residues.
The standard solid-phase oligonucleotide synthesis cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation.[1][2] This SOP focuses specifically on the critical coupling step for this compound.
Data Presentation
The following tables summarize key quantitative data related to the coupling of this compound.
Table 1: Recommended Reagent Concentrations
| Reagent | Concentration | Solvent |
| This compound | 0.1 M - 0.15 M | Anhydrous Acetonitrile (B52724) |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | Anhydrous Acetonitrile |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | Anhydrous Acetonitrile |
Table 2: Comparison of Activators for 2'-O-Methylguanosine Phosphoramidite Coupling
| Activator | Recommended Concentration | Recommended Coupling Time | Expected Coupling Efficiency | Notes |
| 1H-Tetrazole | 0.45 M | 6 minutes | >98% | Standard, widely used activator.[3] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M | 6 minutes | >99% | More acidic and provides faster coupling than 1H-Tetrazole.[3][4] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M | 3 minutes | >99% | Less acidic but highly nucleophilic, leading to rapid coupling.[3] |
Experimental Protocols
Reagent Preparation
Critical Note: All reagents and solvents used in phosphoramidite chemistry must be strictly anhydrous. The presence of moisture is a primary cause of low coupling efficiency.[5][6]
-
Phosphoramidite Solution: Prepare a 0.1 M to 0.15 M solution of this compound in anhydrous acetonitrile. To ensure anhydrous conditions, use a septum-sealed bottle of acetonitrile and dissolve the phosphoramidite under an inert atmosphere (e.g., argon).
-
Activator Solution:
-
ETT: Prepare a 0.25 M solution of 5-(Ethylthio)-1H-tetrazole in anhydrous acetonitrile.
-
DCI: Prepare a 0.25 M solution of 4,5-Dicyanoimidazole in anhydrous acetonitrile. DCI is highly soluble in acetonitrile.[3]
-
Automated Oligonucleotide Synthesis Cycle for 2'-O-Methylguanosine Coupling
The following protocol is a general guideline for a standard automated DNA/RNA synthesizer. Users should adapt the parameters to their specific instrument and synthesis scale.
Step 1: Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The 5'-DMT protecting group of the solid-support-linked nucleoside is removed by treatment with the deblocking solution. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.[7] The orange color of the cleaved DMT cation can be monitored to assess the efficiency of the previous coupling cycle.[8]
Step 2: Coupling
-
Reagents:
-
This compound solution.
-
Activator solution (ETT or DCI).
-
-
Procedure:
-
The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
-
The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage.[2]
-
Using ETT: A coupling time of 6 minutes is recommended for 2'-O-methyl RNA monomers.[4]
-
Using DCI: The coupling time can be reduced to 3 minutes due to the higher nucleophilicity of DCI.
-
Step 3: Capping
-
Reagents:
-
Cap A: Acetic anhydride/Lutidine/THF.
-
Cap B: N-Methylimidazole/THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences in subsequent cycles.
Step 4: Oxidation
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester.[1]
This four-step cycle is repeated for each subsequent nucleotide addition.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the four-step phosphoramidite synthesis cycle.
Chemical Reaction of Coupling
Caption: Chemical coupling of this compound.
Troubleshooting
Low coupling efficiency is a common issue in oligonucleotide synthesis. Below are some potential causes and solutions, with a focus on 2'-O-methyl modified phosphoramidites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall crude yield of full-length product | Moisture Contamination: Water in reagents or synthesizer lines.[5][6] | Ensure all reagents and solvents are anhydrous. Use fresh, high-quality anhydrous acetonitrile. Periodically dry the synthesizer lines. |
| Degraded Phosphoramidite: Oxidation or hydrolysis of the phosphoramidite. | Store phosphoramidites under an inert atmosphere at the recommended temperature. Use freshly prepared solutions. | |
| Suboptimal Activator: Incorrect activator or concentration. | Use a more potent activator like ETT or DCI for sterically hindered 2'-O-methyl phosphoramidites. Optimize activator concentration. | |
| Insufficient Coupling Time: Especially for modified phosphoramidites. | Increase the coupling time. For 2'-O-methylguanosine, consider extending the time to 6 minutes with ETT or using DCI for a faster 3-minute coupling. For other modified amidites, a 15-minute coupling time may be necessary. | |
| Presence of n-1 deletion sequences | Inefficient Coupling: See above. | Optimize coupling conditions as described above. |
| Inefficient Capping: Failure to block unreacted 5'-OH groups. | Ensure capping reagents are fresh and active. | |
| Formation of (n+1) sequences (G-G dinucleotide addition) | Premature Detritylation: Acidic activators can cause some removal of the DMT group from the phosphoramidite in solution. | Use a less acidic activator like DCI (pKa 5.2) compared to more acidic activators like ETT (pKa 4.3).[5] |
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. atdbio.com [atdbio.com]
Application Notes and Protocols for Deprotection and Purification of 2'-O-Methylated Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the successful deprotection and purification of 2'-O-methylated oligonucleotides, critical molecules in antisense therapy and RNA-based drug development. The following sections offer a comprehensive guide to the chemical and procedural steps necessary to obtain high-purity oligonucleotides for research and preclinical applications.
Overview of 2'-O-Methylated Oligonucleotide Synthesis and Deprotection
2'-O-methylated (2'-OMe) RNA oligonucleotides are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry. The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation. To prevent unwanted reactions during synthesis, the exocyclic amines of the nucleobases (A, C, G) and the phosphate (B84403) backbone are protected with various protecting groups. Following synthesis, a two-step deprotection process is typically required to remove these protecting groups and cleave the oligonucleotide from the solid support.
The choice of protecting groups for the 2'-OMe RNA phosphoramidites influences the deprotection strategy. Standard protecting groups include benzoyl (Bz) for adenosine, acetyl (Ac) for cytidine, and isobutyryl (iBu) for guanosine (B1672433). Alternatively, a faster deprotecting set of protecting groups such as phenoxyacetyl (Pac) for adenosine, acetyl (Ac) for cytidine, and isopropyl-phenoxyacetyl (iPr-Pac) for guanosine can be used.
Experimental Protocols
Deprotection of 2'-O-Methylated Oligonucleotides
2.1.1. Standard Deprotection using Ammonium (B1175870) Hydroxide (B78521) and Heat
This protocol is suitable for oligonucleotides synthesized with standard protecting groups (Bz-A, Ac-C, iBu-G).
-
Materials:
-
Crude 2'-O-methylated oligonucleotide on solid support
-
Concentrated ammonium hydroxide (28-30%)
-
2 mL screw-cap vials
-
Heating block or oven
-
SpeedVac or lyophilizer
-
-
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 55 °C for 8-16 hours in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
Centrifuge the vial briefly to pellet the solid support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microfuge tube.
-
Dry the oligonucleotide solution using a SpeedVac or lyophilizer.
-
Resuspend the dried oligonucleotide in an appropriate buffer (e.g., sterile nuclease-free water or 0.1 M TE buffer) for quantification and purification.
-
2.1.2. Rapid Deprotection using AMA (Ammonium Hydroxide/40% Methylamine)
This protocol is designed for oligonucleotides synthesized with fast-deprotecting protecting groups (Pac-A, Ac-C, iPr-Pac-G).
-
Materials:
-
Crude 2'-O-methylated oligonucleotide on solid support
-
AMA reagent (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)
-
2 mL screw-cap vials
-
Heating block
-
-
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of AMA reagent to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 65 °C for 10-15 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
Centrifuge the vial briefly to pellet the solid support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microfuge tube.
-
Dry the oligonucleotide solution using a SpeedVac or lyophilizer.
-
Resuspend the dried oligonucleotide in an appropriate buffer.
-
Purification of 2'-O-Methylated Oligonucleotides
2.2.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used method for purifying oligonucleotides based on their hydrophobicity. The presence of the 5'-dimethoxytrityl (DMT) group, which is highly hydrophobic, allows for efficient separation of the full-length product from shorter failure sequences.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
-
Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0, or 100 mM Hexafluoroisopropanol (HFIP) with 8 mM Triethylamine (TEA) in water.
-
Mobile Phase B: Acetonitrile (B52724)
-
Detritylation Solution: 2% Trifluoroacetic acid (TFA) in water
-
-
Procedure (DMT-on Purification):
-
Resuspend the crude, deprotected oligonucleotide in Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the oligonucleotides using a linear gradient of acetonitrile (Mobile Phase B) in Mobile Phase A. The DMT-on full-length product will elute later than the DMT-off failure sequences.
-
Collect the peak corresponding to the DMT-on product.
-
Dry the collected fraction using a SpeedVac.
-
To remove the DMT group, resuspend the dried sample in the detritylation solution and incubate for 30-60 minutes at room temperature.
-
Neutralize the solution with a suitable buffer (e.g., 3 M sodium acetate).
-
Desalt the purified oligonucleotide using a suitable method such as ethanol (B145695) precipitation or a desalting column.
-
2.2.2. Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the number of phosphate groups, providing length-based separation.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Anion-exchange column
-
-
Reagents:
-
Mobile Phase A: 20 mM Sodium perchlorate, 10 mM sodium phosphate, pH 6.8
-
Mobile Phase B: 1.0 M Sodium perchlorate, 10 mM sodium phosphate, pH 6.8
-
Mobile Phase C: Acetonitrile
-
-
Procedure:
-
Ensure the oligonucleotide is DMT-off before purification.
-
Inject the sample onto the anion-exchange column.
-
Elute the oligonucleotides using a salt gradient (increasing concentration of Mobile Phase B).
-
Collect the major peak corresponding to the full-length product.
-
Desalt the collected fraction.
-
2.2.3. Polyacrylamide Gel Electrophoresis (PAGE)
PAGE is a high-resolution method for purifying oligonucleotides based on their size and charge.
-
Materials:
-
Denaturing polyacrylamide gel (12-20%) containing 7 M urea
-
TBE buffer (Tris/Borate/EDTA)
-
Gel loading buffer
-
UV shadowing equipment or fluorescent plate for visualization
-
-
Procedure:
-
Prepare and pre-run the denaturing polyacrylamide gel.
-
Resuspend the crude oligonucleotide in gel loading buffer and denature at 95 °C for 5 minutes.
-
Load the sample onto the gel.
-
Run the gel at constant power until the desired separation is achieved.
-
Visualize the bands using UV shadowing. The highest molecular weight band corresponds to the full-length product.
-
Excise the gel band containing the full-length oligonucleotide.
-
Elute the oligonucleotide from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 0.5 M ammonium acetate).
-
Desalt the eluted oligonucleotide.
-
Data Presentation
Table 1: Comparison of Deprotection Methods
| Deprotection Method | Protecting Groups | Reagents | Temperature (°C) | Time | Typical Purity (Crude) |
| Standard | Standard (Bz, Ac, iBu) | Concentrated NH₄OH | 55 | 8-16 hours | 70-85% |
| Rapid | Fast (Pac, Ac, iPr-Pac) | AMA (NH₄OH/Methylamine) | 65 | 10-15 minutes | 75-90% |
Table 2: Comparison of Purification Methods
| Purification Method | Principle | Typical Purity (Post-Purification) | Throughput | Key Advantage |
| RP-HPLC (DMT-on) | Hydrophobicity | >95% | High | Excellent separation of full-length product from failure sequences. |
| AEX-HPLC | Charge (Phosphate Backbone Length) | >95% | High | High resolution for length-based separation. |
| PAGE | Size and Charge | >98% | Low | Highest resolution, ideal for demanding applications. |
Visualizations
Caption: Workflow for the deprotection and purification of 2'-O-methylated oligonucleotides.
Caption: Relationship between deprotection strategy and final product purity.
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of DMT-2'-O-Methylguanosine phosphoramidite
Technical Support Center: DMT-2'-O-Methylguanosine Phosphoramidite (B1245037)
Welcome to the technical support center for DMT-2'-O-Methylguanosine phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low coupling efficiency during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemically modified guanosine (B1672433) nucleotide used as a building block in the solid-phase synthesis of RNA and modified oligonucleotides.[1][2] The Dimethoxytrityl (DMT) group protects the 5'-hydroxyl position, while the 2'-O-Methyl modification on the ribose sugar enhances nuclease resistance and binding affinity of the resulting oligonucleotide.[1] This makes it a critical component in the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][3]
Q2: What is "coupling efficiency" and why is it critical for oligonucleotide synthesis?
A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[4][] Achieving a high coupling efficiency (ideally >99%) is crucial because any unreacted sites result in truncated sequences, often referred to as n-1, n-2, etc., deletion mutants.[4][6] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[4]
Q3: Are 2'-O-Methylguanosine phosphoramidites more challenging to couple than standard DNA phosphoramidites?
A3: Yes, 2'-O-methylated phosphoramidites, particularly guanosine, can present greater challenges during synthesis compared to their deoxyribonucleoside counterparts. The 2'-O-methyl group can introduce steric hindrance, potentially slowing down the coupling reaction.[7] Additionally, guanosine itself is more susceptible to depurination (loss of the purine (B94841) base) under the acidic conditions of the deblocking step.[6]
Q4: How can I monitor coupling efficiency in real-time during synthesis?
A4: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking (detritylation) step.[4] The DMT cation is brightly colored and has a strong absorbance around 495 nm. A consistent and high trityl release at each step indicates efficient coupling in the preceding cycle. A sudden or significant drop in the trityl signal is a clear indicator of a coupling problem.[4]
Troubleshooting Low Coupling Efficiency
A sudden drop in the trityl signal is a definitive sign of low coupling efficiency. The following guide provides a systematic approach to diagnosing and resolving the underlying issues.
Issue 1: Reagent Quality and Handling
Question: Could the quality of my phosphoramidite or other reagents be the cause of low coupling efficiency?
Answer: Yes, the quality and handling of all reagents are paramount for successful oligonucleotide synthesis.
-
Phosphoramidite Integrity: Expired or improperly stored phosphoramidites will lead to poor coupling.[4] They are highly sensitive to moisture and oxidation. Always store phosphoramidites under an inert atmosphere (argon or nitrogen) and at the recommended temperature.
-
Anhydrous Conditions: Moisture is a primary inhibitor of efficient coupling.[8] Water can react with the activated phosphoramidite, rendering it incapable of coupling.[8][] Ensure that your acetonitrile (B52724) (ACN) is anhydrous (<30 ppm water) and that all reagent bottles are properly sealed to prevent atmospheric moisture contamination.[8]
-
Activator Potency: The activator is crucial for the coupling reaction. Using an inappropriate activator, an incorrect concentration, or a degraded activator solution can significantly reduce efficiency.[4]
Issue 2: Activator and Coupling Time Optimization
Question: How do I know if I am using the correct activator and coupling time for 2'-O-Methylguanosine?
Answer: The choice of activator and the duration of the coupling step are critical, especially for sterically hindered phosphoramidites like 2'-O-methylguanosine.
-
Activator Selection: While 1H-Tetrazole has been widely used, more potent activators are often recommended for 2'-O-methylated phosphoramidites. 5-(Ethylthio)-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are common choices that can lead to more rapid and efficient coupling.[4][10]
-
Coupling Time: Due to steric hindrance from the 2'-O-methyl group, a longer coupling time may be necessary compared to standard DNA phosphoramidites. It is advisable to extend the coupling time for 2'-O-Methylguanosine additions.
| Activator | Recommended Concentration | Typical Coupling Time for 2'-O-Me-G | pKa | Notes |
| 1H-Tetrazole | 0.45 M | 5 - 10 minutes | 4.8 | Standard, widely used activator.[4] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 3 - 6 minutes | 4.3 | More acidic and faster than 1H-Tetrazole.[4] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 1.5 - 3 minutes | 5.2 | Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[4][10] |
Issue 3: Depurination
Question: Could depurination be causing a decrease in my full-length product yield?
Answer: Yes, depurination is a significant side reaction, particularly for purine bases like guanine (B1146940), that can lead to chain cleavage and a lower yield of the final product.[6]
-
Mechanism: The acidic conditions of the detritylation step can lead to the cleavage of the glycosidic bond between the guanine base and the ribose sugar.[6]
-
Mitigation: To minimize depurination, consider using a milder deblocking agent, such as Dichloroacetic acid (DCA) instead of Trichloroacetic acid (TCA), and ensure the deblocking step is not unnecessarily long.
Issue 4: Instrument and Fluidics Issues
Question: My reagents are fresh and conditions are optimized, but the coupling efficiency is still low. What else could be the problem?
Answer: Problems with the DNA synthesizer itself can lead to poor reagent delivery and low coupling efficiency.
-
Leaks and Blockages: Check for any leaks in the reagent lines or blockages in the delivery system.
-
Reagent Delivery: Ensure that the correct volume of phosphoramidite and activator is being delivered to the synthesis column. Calibrate the instrument's fluid delivery system if necessary.
Experimental Protocols
Protocol 1: Assessment of Phosphoramidite Activity via a Test Synthesis
Objective: To determine the coupling efficiency of a specific lot of this compound.
Methodology:
-
Synthesizer Setup: Ensure the DNA synthesizer is clean, dry, and properly calibrated. Install fresh, anhydrous acetonitrile and other necessary reagents.
-
Sequence Design: Program a short, simple test sequence that incorporates the this compound at several positions, for example, 5'-T(2'OMeG)T(2'OMeG)T-3'.
-
Synthesis: Run the synthesis program.
-
Trityl Monitoring: Carefully observe the trityl cation absorbance readings after each coupling step. A significant drop in absorbance after the addition of the 2'-O-Methylguanosine indicates a problem with that specific phosphoramidite.
-
Analysis: After synthesis, cleave the oligonucleotide from the support and deprotect it. Analyze the crude product by HPLC or Mass Spectrometry. The presence of significant n-1 peaks corresponding to the failure of 2'-O-Methylguanosine coupling will confirm low coupling efficiency.[4]
Protocol 2: Water Content Determination in Acetonitrile
Objective: To ensure the acetonitrile used for phosphoramidite dissolution and synthesis is sufficiently anhydrous.
Methodology:
-
Karl Fischer Titration: The most accurate method for determining water content in solvents is Karl Fischer titration.
-
Sample Preparation: Carefully transfer a sample of the acetonitrile to be tested into the titration vessel, minimizing exposure to atmospheric moisture.
-
Titration: Perform the titration according to the instrument's instructions.
-
Acceptable Limit: The water content should ideally be below 30 ppm for optimal phosphoramidite stability and coupling efficiency.
Diagrams
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
References
- 1. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Phosphoramidite Considerations | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 10. academic.oup.com [academic.oup.com]
Optimizing activator concentration for 2'-O-Me phosphoramidite coupling
Technical Support Center: 2'-O-Me Phosphoramidite (B1245037) Coupling
Welcome to the technical support center for optimizing oligonucleotide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically for the coupling of 2'-O-Methyl (2'-O-Me) phosphoramidites.
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in 2'-O-Me phosphoramidite coupling?
A1: The activator plays a critical dual role in the coupling step of oligonucleotide synthesis. First, it acts as a weak acid to protonate the diisopropylamino group of the 2'-O-Me phosphoramidite. This protonation turns the amino group into a good leaving group. Second, the activator's conjugate base (e.g., tetrazolide) acts as a nucleophile, attacking the phosphorus center and displacing the diisopropylamine (B44863) to form a highly reactive intermediate. This intermediate is then rapidly attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support, forming the desired phosphite (B83602) triester linkage.[][2][3]
Q2: Which activators are commonly used for 2'-O-Me phosphoramidite coupling?
A2: Due to the steric hindrance of the 2'-O-Me group, more potent activators are often preferred over the traditional 1H-Tetrazole to achieve high coupling efficiencies.[2][4] Common activators include:
-
5-Ethylthio-1H-tetrazole (ETT)
-
5-Benzylthio-1H-tetrazole (BTT)
-
4,5-Dicyanoimidazole (DCI)
BTT and ETT are more acidic than 1H-Tetrazole, which helps to accelerate the reaction.[2][4] DCI, while less acidic, is a more effective nucleophilic catalyst and is highly soluble in acetonitrile, allowing for higher effective concentrations.[2][5][6]
Q3: What are the standard recommended concentrations for these activators?
A3: Standard concentrations for commercially available activator solutions are generally well-optimized for a range of applications. However, for challenging sequences or 2'-O-Me modifications, optimization may be required.
| Activator | Typical Concentration |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M in Acetonitrile[7][8] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.33 M in Acetonitrile[7][9] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M in Acetonitrile[2][6][7] |
| 1H-Tetrazole (for comparison) | 0.45 M in Acetonitrile[8] |
Q4: How does activator acidity affect the coupling reaction?
A4: Activator acidity (indicated by a lower pKa) is directly related to its ability to protonate the phosphoramidite.[8] More acidic activators like ETT and BTT can lead to faster activation kinetics.[2] However, excessive acidity can cause unwanted side reactions, most notably the premature removal of the 5'-Dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution.[2] This can lead to the formation of n+1 oligomers (dimer addition), which complicates purification.[2]
| Activator | pKa |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1[4] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3[4] |
| 1H-Tetrazole | 4.8[8] |
| 4,5-Dicyanoimidazole (DCI) | 5.2[2][6] |
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is one of the most common issues in oligonucleotide synthesis, leading to a higher proportion of truncated sequences and reduced final yield. The following Q&A guide addresses specific troubleshooting steps related to activator concentration.
Q5: My trityl signal is consistently low or decreasing rapidly. Could the activator concentration be the problem?
A5: Yes, a low or rapidly decreasing trityl signal is a primary indicator of poor coupling efficiency in the preceding cycle.[10] The activator concentration is a critical parameter to investigate.
-
Concentration Too Low: An insufficient activator concentration can lead to incomplete activation of the phosphoramidite, resulting in a lower number of successful coupling events.
-
Concentration Too High: While less common, an excessively high concentration of a very acidic activator could potentially lead to side reactions that consume the phosphoramidite before it can couple.[2]
-
Degraded Activator: Activator solutions can degrade over time, especially if exposed to moisture. Always use fresh, high-quality activator.
Q6: How do I determine if my activator is the root cause of low coupling efficiency?
A6: To diagnose the issue, follow this logical workflow. Start with the simplest and most common causes before moving to more complex optimizations.
Q7: I'm still seeing low coupling efficiency after checking my reagents and system. What concentration adjustments should I try for a 2'-O-Me phosphoramidite?
A7: For sterically hindered monomers like 2'-O-Me phosphoramidites, increasing activator efficacy is a key strategy.
-
Increase Coupling Time: Before changing concentration, first try extending the coupling time. A standard 6-minute coupling time may be insufficient; extending it to 10 or even 15 minutes can significantly improve efficiency.[4][11]
-
Increase Activator Concentration: If extending the time is not sufficient, consider a modest increase in concentration. For example, if you are using 0.25 M DCI, you could test a 0.5 M solution. DCI is highly soluble in acetonitrile, making it a good candidate for concentration optimization.[2][6]
-
Switch Activator: If you are using a weaker activator like 1H-Tetrazole, switching to a more potent one like ETT, BTT, or DCI is highly recommended for 2'-O-Me synthesis.[4][5]
Q8: What are the risks of using too high an activator concentration?
A8: The primary risk is the potential for side reactions. As mentioned, highly acidic activators can cause detritylation of the phosphoramidite monomer in the delivery lines before it reaches the column.[2] This leads to the formation of dimers (n+1 products). This is a more significant concern on larger synthesis scales where reagents may be in contact for longer periods.[2] Always use the minimum activator concentration that provides the desired high coupling efficiency.
Experimental Protocols
Protocol 1: Activator Concentration Titration for a Test Oligonucleotide
This protocol outlines a systematic approach to determine the optimal activator concentration for a specific 2'-O-Me phosphoramidite or a challenging sequence.
Objective: To identify the activator concentration that yields the highest average stepwise coupling efficiency without causing side reactions.
Materials:
-
DNA/RNA synthesizer
-
Solid support (e.g., CPG) with the initial nucleoside
-
High-purity 2'-O-Me phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Multiple solutions of the chosen activator (e.g., DCI) at varying concentrations (e.g., 0.15 M, 0.25 M, 0.40 M, 0.55 M) in anhydrous acetonitrile
-
Standard synthesis reagents (deblocking, capping, oxidizing solutions)
-
Reagents for cleavage, deprotection, and analysis (HPLC, Mass Spectrometer)
Methodology:
-
Synthesize a Test Sequence: Choose a short, consistent test sequence, for example, a 10-mer poly-T sequence with a single 2'-O-Me uridine (B1682114) (U) insertion at position 5 (e.g., 5'-TTTT(2'OMe-U)TTTTT-3'). This allows for direct comparison.
-
Set Up Synthesizer: Program the synthesizer to run four identical syntheses of the test sequence. Assign a different activator concentration to each synthesis run.
-
Maintain Constant Parameters: Keep all other synthesis parameters identical across the runs:
-
Phosphoramidite concentration and excess
-
Coupling time (e.g., 10 minutes)
-
Reagent delivery volumes
-
All other cycle step times
-
-
Monitor Trityl Release: During each synthesis, ensure the trityl monitor is active. Record the absorbance values for each detritylation step. This provides real-time, stepwise coupling efficiency data.[10]
-
Calculate Average Stepwise Yield (ASWY): After the syntheses are complete, use the trityl absorbance data to calculate the ASWY for each run. A higher, more consistent value indicates better performance.
-
Analyze Final Product: Cleave, deprotect, and purify the crude product from each synthesis. Analyze the final oligonucleotides by HPLC and Mass Spectrometry.[10]
-
HPLC: Look for the height and purity of the full-length product peak. A higher peak relative to truncated sequences (n-1) indicates better overall efficiency.
-
Mass Spectrometry: Confirm the mass of the full-length product. Screen for the presence of n+1 species, which would suggest premature detritylation caused by excessive activator acidity.[10]
-
-
Determine Optimum: The optimal activator concentration is the one that provides the highest ASWY and the purest full-length product on HPLC and MS analysis, without evidence of significant side products.
Visualizations
References
- 2. glenresearch.com [glenresearch.com]
- 3. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 9. EP1848730B1 - Phosphoramidite activator for oligonucleotide synthese - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: Stability of DMT-2'-O-Methylguanosine Phosphoramidite
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of moisture on the stability of DMT-2'-O-Methylguanosine phosphoramidite (B1245037). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DMT-2'-O-Methylguanosine phosphoramidite degradation?
A1: The primary degradation pathway for phosphoramidites, including this compound, is hydrolysis due to reaction with water.[1][2][3] The trivalent phosphorus (P(III)) center is highly susceptible to reaction with even trace amounts of moisture, leading to the formation of the corresponding H-phosphonate. This H-phosphonate derivative is inactive in the standard oligonucleotide synthesis coupling reaction, which can significantly reduce synthesis efficiency and overall yield.[3]
Q2: How does the stability of this compound compare to other phosphoramidites?
A2: While specific stability studies on this compound are not extensively published, general stability trends for deoxyribonucleoside phosphoramidites in acetonitrile (B52724) solution show that guanosine (B1672433) (dG) phosphoramidites are the least stable.[4][5] The order of stability is generally T > dC > dA > dG. After five weeks of storage in acetonitrile under an inert atmosphere, dG phosphoramidite showed a significant reduction in purity.[4][5] It is reasonable to expect that 2'-O-Methylguanosine phosphoramidite will exhibit similar or even greater sensitivity to moisture compared to other bases.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To minimize degradation, this compound should be handled and stored under strictly anhydrous and inert conditions.
-
Solid Form: Store the solid phosphoramidite at -20°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
In Solution: Prepare solutions using anhydrous acetonitrile with a water content of less than 30 ppm, preferably below 10 ppm.[6] Molecular sieves can be used to maintain the dryness of the solvent.[1] Solutions should be prepared fresh for each synthesis run if possible. If solutions are to be stored on a synthesizer, they should be kept under an inert gas atmosphere and for a limited time.
Q4: What are the signs of phosphoramidite degradation in my oligonucleotide synthesis?
A4: Degradation of your this compound stock can manifest in several ways during oligonucleotide synthesis:
-
Low Coupling Efficiency: A decrease in the coupling efficiency for guanosine additions, as indicated by the trityl cation assay, is a primary indicator.
-
Increased n-1 Shortmers: Analysis of the crude oligonucleotide by HPLC or mass spectrometry may show a higher than expected proportion of sequences lacking the intended guanosine residue (n-1 sequences).
-
Low Overall Yield: Significant degradation of the phosphoramidite will lead to a lower overall yield of the full-length oligonucleotide.
Q5: How can I assess the purity of my this compound?
A5: The purity of phosphoramidites can be assessed using High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
-
HPLC: Reversed-phase HPLC can separate the parent phosphoramidite from its hydrolysis products. The pure phosphoramidite typically appears as a major peak (often a doublet due to diastereomers at the phosphorus center).[7][8] Degradation products will have different retention times.
-
³¹P NMR: This technique is highly specific for phosphorus-containing compounds. The intact phosphoramidite will have a characteristic chemical shift in the range of 140-155 ppm.[9] The H-phosphonate degradation product will appear at a different chemical shift, typically between 5-10 ppm.[3] The relative integration of these signals can be used to quantify the extent of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low coupling efficiency for guanosine incorporation | Degradation of this compound due to moisture. | - Use a fresh vial of phosphoramidite. - Prepare a fresh solution in anhydrous acetonitrile (<30 ppm water).[3] - Verify the dryness of the acetonitrile using Karl Fischer titration. - Ensure all synthesizer lines are dry and purged with inert gas. |
| Presence of unexpected peaks in HPLC or ³¹P NMR analysis of the phosphoramidite solution | Hydrolysis of the phosphoramidite. | - Compare the chromatogram or spectrum with a reference standard of the pure compound. - Peaks corresponding to the H-phosphonate derivative indicate degradation.[3] - If significant degradation is observed, discard the reagent and use a fresh batch. |
| Inconsistent synthesis results, particularly for guanosine-rich sequences | Variable water content in reagents or improper handling of the phosphoramidite. | - Implement a strict protocol for handling anhydrous reagents. - Minimize the time the phosphoramidite solution is exposed to the atmosphere. - Regularly test the water content of solvents. |
| Low overall yield of the final oligonucleotide | Significant degradation of one or more phosphoramidite stocks. | - Analyze the purity of all phosphoramidite solutions by HPLC or ³¹P NMR. - Replace any phosphoramidite solutions that show signs of degradation. - Prepare fresh solutions for all bases before starting a critical synthesis. |
Data Presentation
Table 1: Relative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile
| Phosphoramidite | Purity Reduction after 5 Weeks |
| dG(ib) | 39% |
| dA(bz) | 6% |
| dC(bz) | 2% |
| T | 2% |
Data adapted from a study on the solution stability of deoxyribonucleoside phosphoramidites.[4][5]
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
Objective: To determine the purity of this compound and detect the presence of its H-phosphonate hydrolysis product.
Materials:
-
This compound sample
-
Anhydrous acetonitrile (synthesis grade, <30 ppm water)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small amount of the phosphoramidite in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Gradient: A typical gradient would be from 50% to 100% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized for the specific column and system.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The pure phosphoramidite will typically elute as a major peak, which may appear as a doublet due to the presence of two diastereomers.[7]
-
The H-phosphonate hydrolysis product will elute at an earlier retention time.
-
Calculate the purity by determining the area percentage of the main phosphoramidite peak(s) relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Analysis of this compound Degradation by ³¹P NMR
Objective: To directly observe and quantify the phosphoramidite and its H-phosphonate degradation product.
Materials:
-
This compound sample
-
Deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: In a dry environment (e.g., a glove box), dissolve 10-20 mg of the phosphoramidite sample in approximately 0.5 mL of the deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Spectral Analysis:
-
The intact this compound should show a signal (or a pair of signals for the diastereomers) in the chemical shift range of approximately 140-155 ppm.[9]
-
The H-phosphonate hydrolysis product will appear as a distinct peak in the range of 5-10 ppm.[3]
-
Other phosphorus-containing impurities, such as oxidized P(V) species, may also be present and will have signals in different regions of the spectrum.
-
Quantify the relative amounts of the phosphoramidite and its degradation products by integrating the respective peaks.
-
Visualizations
Caption: Hydrolysis of this compound in the presence of water.
Caption: A step-by-step workflow for troubleshooting low guanosine coupling efficiency.
Caption: Key recommendations for the proper storage, handling, and usage of phosphoramidites.
References
- 1. benchchem.com [benchchem.com]
- 2. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. usp.org [usp.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Strategies to improve yield in long 2'-O-methylated RNA synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of long 2'-O-methylated RNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 2'-O-methylated RNA in my research?
2'-O-methylated RNA offers several key advantages over unmodified RNA, making it a valuable tool in various applications, including antisense therapy, siRNA, and aptamers. The primary benefits include:
-
Enhanced Nuclease Resistance: The methyl group at the 2' position of the ribose sugar sterically hinders the action of nucleases, significantly increasing the oligonucleotide's stability in biological fluids.[1]
-
Increased Hybridization Affinity: 2'-O-methyl modifications tend to lock the ribose into a C3'-endo conformation, which is favorable for A-form helices typical of RNA:RNA and RNA:DNA duplexes. This pre-organization leads to a higher melting temperature (Tm) and more stable hybridization with target sequences.
-
Reduced Immunogenicity: For in vivo applications, 2'-O-methylation can help to reduce the innate immune response that is often triggered by unmodified single-stranded RNA.
-
Improved Specificity: The enhanced binding affinity can contribute to more specific targeting of complementary sequences.
Q2: Which 2'-hydroxyl protecting group is best for synthesizing long 2'-O-methylated RNA?
The choice of the 2'-hydroxyl protecting group is critical for the successful synthesis of long RNA strands. The most common options are TBDMS (tert-butyldimethylsilyl) and TOM ((triisopropylsilyl)oxy]methyl), with ACE (5'-silyl-2'-acetoxy ethyl orthoester) chemistry also being a powerful alternative.
-
TBDMS (tert-butyldimethylsilyl): This is a widely used and cost-effective protecting group. However, its steric bulk can sometimes lead to lower coupling efficiencies, especially in sterically hindered sequence contexts or for very long oligonucleotides.
-
TOM ((triisopropylsilyl)oxy]methyl): The TOM group has a linker that distances the bulky silyl (B83357) group from the reaction center, which can result in higher coupling efficiencies and is often recommended for the synthesis of longer RNA molecules.[2]
-
ACE (5'-silyl-2'-acetoxy ethyl orthoester): This chemistry offers rapid and high-yield synthesis of long RNA, with a streamlined deprotection process under mild conditions.[3] It is particularly well-suited for complex and highly modified RNA sequences.[3]
Q3: What is the recommended coupling time for 2'-O-methyl phosphoramidites?
While standard DNA synthesis coupling times are around 1-2 minutes, 2'-O-methyl phosphoramidites often require longer coupling times to achieve optimal efficiency due to their increased steric bulk. A coupling time of 6-15 minutes is generally recommended.[1] It is advisable to optimize the coupling time for your specific synthesizer and the sequence being synthesized.
Q4: How can I purify my final 2'-O-methylated RNA product to maximize yield and purity?
Purification is a critical step to remove failure sequences and other impurities. Common methods include:
-
Polyacrylamide Gel Electrophoresis (PAGE): This method offers high resolution and is excellent for separating the full-length product from shorter failure sequences.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) and ion-exchange (IE-HPLC) are powerful techniques for purifying RNA. RP-HPLC is often used for DMT-on purification, which simplifies the separation of the full-length product.
-
Cartridge Purification: For less demanding applications, solid-phase extraction (SPE) cartridges can provide a rapid purification method.
The choice of purification method will depend on the length of the RNA, the required purity, and the downstream application.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during long 2'-O-methylated RNA synthesis.
Issue 1: Low Yield of Full-Length Product
A low yield of the desired full-length oligonucleotide is one of the most frequent problems. The following guide will help you identify and resolve the potential causes.
Symptoms:
-
Low absorbance reading (A260) of the final product.
-
Faint band of the target size on a PAGE gel, with more intense bands corresponding to shorter sequences.
-
Complex chromatogram in HPLC analysis with multiple peaks corresponding to failure sequences.
Troubleshooting Workflow:
References
Refinement of deprotection protocols for sensitive 2'-O-Me oligonucleotides
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and refined protocols for the deprotection of sensitive 2'-O-methyl (2'-O-Me) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Is the deprotection protocol for 2'-O-Me oligonucleotides different from standard DNA or RNA?
A1: The deprotection and handling of 2'-O-Me oligonucleotides are virtually identical to the procedures for standard DNA oligonucleotides.[1][2][3][4] Unlike RNA containing 2'-hydroxyl protecting groups (like TBDMS), 2'-O-Me oligos do not require a separate, second deprotection step to remove a 2'-O-silyl group.[2][4] However, if a hybrid oligonucleotide contains even a single standard RNA linkage, it must be treated as an RNA molecule, requiring a two-step deprotection process.[2][3][4]
Q2: What are "UltraMild" phosphoramidites and when should I use them?
A2: UltraMild phosphoramidites utilize base-labile protecting groups, such as phenoxyacetyl (Pac) for Adenine (A), acetyl (Ac) for Cytosine (C), and isopropyl-phenoxyacetyl (iPr-Pac) for Guanine (B1146940) (G).[1][2] These should be used when your oligonucleotide sequence contains sensitive modifications, such as certain dyes (e.g., TAMRA, HEX, Cy5) or other base-labile functionalities that would be degraded under standard, more harsh deprotection conditions.[1][2][5]
Q3: Can I use the same deprotection conditions for all my 2'-O-Me oligonucleotides?
A3: No, the optimal deprotection strategy depends on the specific components of your oligonucleotide.[5][6] The presence of sensitive dyes, quenchers, or other modified bases will dictate whether you should use a standard, mild, or ultra-fast protocol.[4][6] A thorough review of all components in your oligo is necessary before choosing a deprotection method.[5][6]
Q4: What is AMA and when is it recommended?
A4: AMA is a 1:1 (v/v) mixture of aqueous Ammonium (B1175870) Hydroxide (B78521) and aqueous Methylamine.[2][3] It is used for "Ultra-Fast" deprotection, typically requiring only 10-15 minutes at 65°C.[2][7] It is important to note that the Ultra-Fast system requires the use of acetyl (Ac) protected dC to avoid base modification on the Cytosine base.[2][3]
Troubleshooting Guide
Problem 1: Analysis (HPLC/Mass Spec) shows incomplete deprotection, especially for guanine (G) residues.
-
Possible Cause: The rate-determining step in deprotection is often the removal of the protecting group on the G base.[3][5] Insufficient deprotection time or temperature can leave these groups intact, impairing the oligonucleotide's function.[3][5]
-
Solution 1 (Standard Monomers): Ensure your deprotection conditions are sufficient. For standard isobutyryl-dG (iBu-dG), deprotection with concentrated ammonium hydroxide may require 17 hours at 55°C or 8 hours at 65°C. For faster deprotection, AMA treatment for 10 minutes at 65°C is effective.
-
Solution 2 (UltraMild Monomers): If you used standard capping reagents (with acetic anhydride), transamidation can occur at dG residues, forming an acetyl-dG adduct that is slow to remove.[1][2] To remove it, an overnight treatment with ammonium hydroxide or potassium carbonate at room temperature is required.[2][5][8] To avoid this, use phenoxyacetic anhydride (B1165640) (Pac₂O) in the capping mix.[1]
Problem 2: The final product is degraded, or sensitive modifications (e.g., dyes) are damaged.
-
Possible Cause: The deprotection conditions were too harsh for the sensitive components of the oligonucleotide.[4] For example, standard ammonium hydroxide treatment at high temperatures can degrade base-sensitive dyes like TAMRA.[3][8]
-
Solution: Use a milder deprotection protocol. For oligos with sensitive dyes, deprotection with tert-Butylamine/water (1:3, v/v) for 6 hours at 60°C is a good option.[2][8] Alternatively, synthesize the oligonucleotide using UltraMild phosphoramidites and deprotect with 0.05M potassium carbonate in methanol (B129727) for 4 hours at room temperature.[2][5][7]
Problem 3: Low yield of the final oligonucleotide product.
-
Possible Cause 1 (DMT-on Purification): If performing DMT-on purification, the DMT group may be prematurely lost during evaporation steps if heat is applied.[3][4]
-
Solution 1: When using a vacuum concentrator to dry the deprotection solution prior to purification, ensure the heat is turned off to avoid thermal loss of the DMT group.[3][4]
-
Possible Cause 2 (Cleavage): Inefficient cleavage from the solid support. While most protocols combine cleavage and deprotection, ensuring sufficient time for the initial cleavage step is critical. Cleavage with concentrated ammonium hydroxide is typically complete within 1 hour at room temperature.[2][4][5]
-
Solution 2: Follow the recommended times for the one-step cleavage and deprotection reaction to ensure optimal yields.[3][5]
Deprotection Protocol Decision Workflow
This diagram helps you select the appropriate deprotection strategy based on your oligonucleotide's composition.
Caption: Decision tree for selecting a 2'-O-Me oligonucleotide deprotection protocol.
Quantitative Data Summary
The following tables summarize various deprotection conditions.
Table 1: Standard & Mild Deprotection Protocols
| Protocol Name | Reagent | Temperature | Duration | Suitable For |
|---|---|---|---|---|
| Standard | 30% Ammonium Hydroxide (NH₄OH) | 65 °C | 2 hours | Standard A, C, and dmf-dG protecting groups.[2] |
| Mild (t-Butylamine) | tert-Butylamine/water 1:3 (v/v) | 60 °C | 6 hours | Standard A, C, and dmf-dG; useful for some sensitive dyes.[2][8] |
| Mild (NH₄OH) | 30% Ammonium Hydroxide (NH₄OH) | Room Temp | 2 hours | UltraMild monomers (Pac-A, Ac-C, iPr-Pac-G) when UltraMild Cap A is used.[2][5] |
| UltraMild (K₂CO₃) | 50 mM Potassium Carbonate in Methanol | Room Temp | 4 hours | UltraMild monomers (Pac-A, Ac-C, iPr-Pac-G).[2][5][7] |
Table 2: Ultra-Fast Deprotection with AMA
| Protecting Group on dG | Reagent | Temperature | Duration | Notes |
|---|---|---|---|---|
| iBu-dG or dmf-dG | AMA (1:1 NH₄OH/Methylamine) | Room Temp | 120 min | Requires Ac-dC to avoid base modification.[3][4] |
| Ac-dG | AMA (1:1 NH₄OH/Methylamine) | 37 °C | 30 min | Requires Ac-dC to avoid base modification.[4] |
| Any standard | AMA (1:1 NH₄OH/Methylamine) | 65 °C | 10-15 min | Requires Ac-dC to avoid base modification.[2][3][7] |
Experimental Protocols
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
This protocol is for routine 2'-O-Me oligonucleotides without base-labile modifications.
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of concentrated ammonium hydroxide (28-30% NH₃ in water).[7]
-
Seal the vial tightly to prevent ammonia (B1221849) gas from escaping.
-
Incubate the vial at 55°C for 8-12 hours or 65°C for 2 hours.[2][7]
-
Allow the vial to cool completely to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the supernatant.
-
Dry the combined solution in a vacuum concentrator. Proceed with purification.
Protocol 2: UltraMild Deprotection with Potassium Carbonate
This protocol is recommended for oligonucleotides containing highly sensitive modifications, synthesized with UltraMild phosphoramidites (Pac-A, Ac-C, iPr-Pac-G).
-
Prepare a 0.05 M solution of potassium carbonate (K₂CO₃) in anhydrous methanol.[7]
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1.5 mL of the 0.05 M K₂CO₃ solution to the vial.[7]
-
Seal the vial and incubate at room temperature for 4-6 hours.[7]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Neutralize the solution to a pH of ~7.0 by adding a small volume of acetic acid.
-
Dry the solution in a vacuum concentrator and proceed with purification.
General Post-Synthesis Workflow
This diagram illustrates the key stages from the completion of synthesis to the final, purified product.
Caption: General workflow for the deprotection and purification of oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: Purification of 2'-O-Methylated Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2'-O-methylated RNA sequences.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2'-O-methylated oligonucleotides in a question-and-answer format.
Question 1: Why is the yield of my purified 2'-O-methylated oligonucleotide consistently low?
Answer:
Low recovery of your 2'-O-methylated oligonucleotide can stem from several factors throughout the synthesis and purification process. Here are some common causes and potential solutions:
-
Suboptimal Synthesis Efficiency: The initial quality of the crude oligonucleotide directly impacts the final yield. Inefficient coupling steps during solid-phase synthesis lead to a higher proportion of shorter, "failure" sequences.
-
Troubleshooting:
-
Ensure high-quality synthesis reagents and phosphoramidites.
-
Optimize coupling times and activator concentrations.
-
For longer sequences, consider using synthesis supports and chemistries designed for high efficiency.
-
-
-
Losses During Purification: The chosen purification method can significantly affect recovery.
-
Polyacrylamide Gel Electrophoresis (PAGE): While offering high resolution, the extraction of the oligonucleotide from the gel matrix can be inefficient, leading to lower yields, often in the range of 20-50%.[1]
-
High-Performance Liquid Chromatography (HPLC): Yields are typically higher with HPLC (50-70%), but losses can still occur due to irreversible adsorption to the column, suboptimal collection of the target peak, or degradation during the process.[1]
-
Troubleshooting:
-
For PAGE, ensure complete elution from the gel slice and minimize the number of precipitation steps.
-
For HPLC, ensure the collection window for your target peak is set correctly. Consider using a column with a different stationary phase if strong, irreversible binding is suspected.
-
-
-
Formation of Secondary Structures: 2'-O-methylated sequences, like other nucleic acids, can form stable secondary structures such as hairpins or G-quadruplexes, which can behave anomalously during purification, leading to peak broadening or splitting in HPLC and incorrect migration in PAGE. This can result in the inadvertent discarding of the product.
-
Troubleshooting:
-
HPLC: Incorporate denaturing agents like urea (B33335) into the mobile phase or perform the purification at elevated temperatures (e.g., 60-85°C) to disrupt secondary structures.[2][3]
-
PAGE: Use a denaturing gel containing urea.
-
-
Question 2: My purified 2'-O-methylated oligonucleotide shows poor purity with contaminating shorter sequences (e.g., n-1 mers). How can I improve this?
Answer:
The presence of shorter failure sequences is a common challenge due to their high similarity to the full-length product.[2] Here's how to enhance purity:
-
Optimize the Purification Method: The choice of purification technique is critical for resolving the full-length product from shorter contaminants.
-
PAGE Purification: Offers the best resolution for separating oligonucleotides based on size, making it highly effective at removing n-1 mers, especially for longer sequences (>40 bases).[1][4] The resulting purity can be greater than 95%.[5]
-
HPLC Purification: Ion-pair reversed-phase (IP-RP) HPLC is a powerful tool. To improve resolution:
-
Optimize the Gradient: A shallower gradient of the organic mobile phase can increase the separation between the full-length product and its shorter counterparts.
-
Adjust Ion-Pairing Reagent: The type and concentration of the ion-pairing reagent (e.g., alkylamines) can be modified to fine-tune the retention and separation.[6]
-
High-Resolution Columns: Employ HPLC columns with smaller particle sizes and longer lengths to enhance separation efficiency. Polymeric reversed-phase columns can offer improved performance over a wider pH range compared to traditional silica-based columns.[3]
-
-
-
Dual Purification: For applications requiring the highest purity, a two-step purification strategy can be employed. For instance, an initial purification by PAGE or HPLC can be followed by a second round of HPLC under different conditions.[7]
Question 3: I am observing peak broadening or splitting during HPLC purification of my 2'-O-methylated sequence. What is the cause and how can I fix it?
Answer:
Peak distortion in HPLC is often indicative of on-column issues or the inherent properties of the oligonucleotide.
-
Secondary Structures: As mentioned, self-complementarity can lead to the formation of secondary structures that exist in equilibrium, causing peak broadening or the appearance of multiple peaks for a single species.
-
Aggregation of G-Rich Sequences: Oligonucleotides with a high guanine (B1146940) content are prone to forming aggregates or G-quadruplexes, which results in poor chromatographic behavior.[6]
-
Solution: Reduce the concentration of cations that stabilize these structures during synthesis and purification. Adjusting the mobile phase composition can also help mitigate aggregation.[6]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.
-
Solution: Reduce the amount of crude oligonucleotide injected. Perform a loading study to determine the optimal sample load for your column.
-
-
Column Degradation: Silica-based HPLC columns can degrade under high pH conditions, which are sometimes used to denature nucleic acids.
-
Solution: Use a polymeric reversed-phase column that is stable at higher pH values.[3]
-
Question 4: How can I minimize the risk of nuclease degradation during the purification process?
Answer:
While 2'-O-methylation significantly increases the resistance of RNA to nuclease cleavage and alkaline hydrolysis, contamination with high concentrations of nucleases can still pose a risk.[8][9]
-
Maintain an RNase-Free Environment: This is the most critical step.
-
Use certified RNase-free water, buffers, and reagents.
-
Wear gloves at all times and change them frequently.
-
Use RNase-free tips and tubes.
-
Designate a specific work area for RNA handling.
-
-
Rapid Inactivation of Nucleases: During sample preparation, especially from biological sources, it's crucial to inactivate endogenous RNases immediately.[10]
-
Use strong denaturants and chaotropic agents in lysis buffers.
-
-
RNase-Free HPLC: For applications that are highly sensitive to RNase contamination, consider using a dedicated RNase-free HPLC system and reagents.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 2'-O-methylated oligonucleotides?
A1: 2'-O-methylated oligonucleotides offer several key advantages:
-
Increased Nuclease Resistance: The methyl group at the 2' position of the ribose sterically hinders the action of many nucleases, leading to a longer half-life in biological systems.[8][9]
-
Enhanced Hybridization Affinity: They form more stable duplexes with complementary RNA targets, resulting in a higher melting temperature (Tm) compared to their DNA or unmodified RNA counterparts.[9][11]
-
Improved Specificity: The ability to use shorter probes with high affinity can lead to better discrimination against mismatched targets.[11]
-
Reduced Immune Stimulation: In therapeutic applications, certain modifications, including 2'-O-methylation, can help the RNA to evade recognition by the innate immune system.
Q2: Which purification method, HPLC or PAGE, is better for 2'-O-methylated sequences?
A2: The choice depends on the length of the oligonucleotide and the required purity and yield.
-
PAGE is generally recommended for longer oligonucleotides (≥50 bases) and when the highest possible purity is required to remove failure sequences.[4] However, it typically results in lower yields.[1]
-
HPLC is suitable for a wide range of lengths and offers higher yields. It is particularly effective for purifying oligonucleotides with hydrophobic modifications.[1][12] With optimized conditions, it can achieve excellent purity.
Q3: Does the presence of 2'-O-methylation affect the quantification of the oligonucleotide by UV absorbance (A260)?
A3: The 2'-O-methyl modification itself does not significantly alter the molar extinction coefficient of the nucleobases. Therefore, standard UV absorbance measurements at 260 nm can be used for accurate quantification, provided the sequence and any other modifications are accounted for when calculating the extinction coefficient.
Q4: Can 2'-O-methylation interfere with downstream enzymatic applications?
A4: Yes, the modification can impact certain enzymatic processes.
-
Reverse Transcription: Reverse transcriptases may pause or stop at 2'-O-methylated sites, particularly at low dNTP concentrations.[13][14] This property is exploited for methods that map 2'-O-methylation sites.[13]
-
Ligation: The efficiency of RNA ligases can be negatively affected by a 2'-O-methyl group at the 3'-terminus.[13]
-
RNase H Cleavage: A DNA/RNA hybrid containing a 2'-O-methylated RNA strand is not a substrate for RNase H, which is a useful property in the design of antisense oligonucleotides.
Quantitative Data Summary
Table 1: Comparison of Common Purification Methods for Oligonucleotides
| Purification Method | Typical Purity | Typical Yield | Recommended For | Key Advantages | Key Disadvantages |
| Desalting | Variable | >90% | PCR, Sequencing | Removes salts and very short failure sequences | Does not remove n-1 mers |
| Cartridge Purification | >80%[12] | ~80%[12] | Modified oligos, Gel shift assays | Higher throughput than HPLC/PAGE | Lower resolution than HPLC/PAGE |
| HPLC (IP-RP) | >90% | 50-70%[1] | Most applications, especially with hydrophobic modifications | High resolution and yield, scalable | Can be challenging to resolve long oligos |
| PAGE | >95%[5] | 20-50%[1] | Long oligos (≥50 bases), applications requiring highest purity | Highest resolution for size separation | Low yield, labor-intensive |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC Purification of a 2'-O-Methylated Oligonucleotide
This protocol is adapted from a method used for the purification of a 22-mer all-2'-O-methylated RNA sequence.[2]
Instrumentation:
-
Agilent 1290 Infinity II Preparative LC System or equivalent[2]
-
Preparative C18 column (e.g., Agilent PLRP-S, 25 x 150 mm, 8 µm)[2]
Reagents:
-
Mobile Phase A:
-
Hexylamine (B90201) (>99%)[2]
-
Acetic acid (>99%)[2]
-
Urea (for denaturing conditions)[2]
-
Ultrapure water
-
Preparation: To prepare 500 mL, add 2.86 mL of acetic acid and 6.57 mL of hexylamine to 450 mL of water. Adjust the pH to 7. Bring the final volume to 500 mL with water. For denaturing conditions, add 10% (w/v) of urea.[2]
-
-
Mobile Phase B: Acetonitrile (LC grade)[2]
-
Sample Preparation: Dissolve the crude, lyophilized 2'-O-methylated oligonucleotide in Mobile Phase A to a concentration of 5 mg/mL.[2]
Method:
-
Column Equilibration: Equilibrate the preparative column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Injection: Inject the dissolved sample onto the column. The loading amount will depend on the column dimensions (e.g., 20 mg for a 25 x 150 mm column).[2]
-
Gradient Elution: Apply a linear gradient of Mobile Phase B. The optimal gradient will depend on the sequence and length of the oligonucleotide but can be developed at an analytical scale first and then scaled up. A typical preparative gradient might be:
-
5-20% Mobile Phase B over 30 minutes.
-
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length 2'-O-methylated product.
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Desalt the pooled sample using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
-
Lyophilize the final product.
-
Visualizations
Caption: Experimental workflow for the purification of 2'-O-methylated oligonucleotides.
Caption: Troubleshooting logic for improving the purity of HPLC purification.
Caption: 2'-O-methylation of the mRNA cap protects against DXO-mediated degradation.
References
- 1. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 2. agilent.com [agilent.com]
- 3. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 4. labcluster.com [labcluster.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 7. idtdna.com [idtdna.com]
- 8. mdpi.com [mdpi.com]
- 9. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 10. youtube.com [youtube.com]
- 11. Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
Identifying and minimizing n-1 shortmers in 2'-O-Me RNA synthesis
Welcome to the technical support center for 2'-O-Methyl (2'-O-Me) RNA synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize n-1 shortmers, a common impurity in oligonucleotide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are n-1 shortmers and why are they a problem in 2'-O-Me RNA synthesis?
A1: An "n-1 shortmer" is an impurity in synthetic oligonucleotide production that is one nucleotide shorter than the desired full-length sequence (the "n" product).[1] These impurities arise from failures at various stages of the solid-phase synthesis cycle.[1][2] The presence of n-1 shortmers can be problematic for several reasons:
-
Reduced Purity of the Final Product: They are often difficult to separate from the full-length oligonucleotide due to their similar size and chemical properties.[3]
-
Compromised Experimental Results: In applications like antisense therapy, siRNAs, or aptamers, the presence of n-1 sequences can lead to off-target effects or reduced efficacy of the primary sequence.[2]
-
Challenges in Downstream Applications: For drug development, a well-defined and pure product is essential for safety and regulatory approval.
Q2: What are the primary causes of n-1 shortmer formation during 2'-O-Me RNA synthesis?
A2: N-1 shortmers primarily result from inefficiencies in two key steps of the phosphoramidite (B1245037) synthesis cycle: the coupling step and the capping step.[][5]
-
Incomplete Coupling: The most common cause is the failure of a phosphoramidite monomer to couple to the growing oligonucleotide chain on the solid support.[5][6] This can be due to several factors, including:
-
Moisture: Water contamination in reagents, especially the acetonitrile (B52724) (ACN), can react with the activated phosphoramidite, preventing it from coupling to the 5'-hydroxyl group.[7]
-
Degraded Reagents: Phosphoramidites and activators can degrade over time, leading to lower coupling efficiency.[7]
-
Suboptimal Activator Concentration or Type: The choice and concentration of the activator (e.g., 1H-tetrazole, DCI, ETT) are crucial for efficient coupling.[7]
-
Insufficient Coupling Time: Shorter coupling times may not be sufficient for the reaction to go to completion, especially for sterically hindered 2'-O-Me phosphoramidites.[8][9]
-
-
Inefficient Capping: After the coupling step, any unreacted 5'-hydroxyl groups should be permanently blocked or "capped" to prevent them from reacting in subsequent cycles.[][5] If capping is incomplete, these unreacted sites can couple with the next phosphoramidite, leading to a sequence with an internal deletion, which is a type of n-1 impurity.[5]
Q3: How can I detect and quantify n-1 shortmers in my 2'-O-Me RNA sample?
A3: The most common and effective methods for detecting and quantifying n-1 shortmers are high-performance liquid chromatography (HPLC) techniques.[2][10][11]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone.[1][12] Since the n-1 shortmer has one less phosphate group than the full-length product, it will elute earlier.[1] AEX-HPLC offers excellent resolution for separating truncated sequences.[13]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique separates oligonucleotides based on both charge and hydrophobicity.[2][10] An ion-pairing agent is added to the mobile phase to neutralize the negative charges on the oligonucleotide, allowing it to interact with the hydrophobic stationary phase.[2] IP-RP-HPLC is also highly effective for resolving n-1 impurities and is compatible with mass spectrometry (LC-MS) for definitive identification.[14]
Q4: What strategies can I implement to minimize the formation of n-1 shortmers?
A4: Minimizing n-1 shortmers requires optimizing the solid-phase synthesis protocol. Key strategies include:
-
Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile and ensure all other reagents and the synthesizer lines are free of moisture.[7]
-
Optimize Coupling Conditions:
-
Increase Coupling Time: Extending the coupling time can improve the efficiency of the reaction, particularly for 2'-O-Me phosphoramidites.[9]
-
Use a Stronger Activator: Consider using activators known for higher efficiency, such as DCI or ETT.[7]
-
Fresh Reagents: Always use fresh, high-quality phosphoramidites and activators.[7]
-
-
Enhance Capping Efficiency:
-
Increase Capping Time/Reagent Delivery: Ensure that the capping step is robust by increasing the delivery volume or time for the capping reagents.[7]
-
Use a More Effective Capping Reagent: Some capping mixtures, like those containing N-methylimidazole or DMAP, can offer higher capping efficiencies.[7]
-
-
Post-Synthesis Purification: Even with an optimized synthesis, some level of n-1 impurity is likely. Effective purification is crucial. AEX-HPLC and IP-RP-HPLC are the recommended methods for removing n-1 shortmers.[12][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of n-1 shortmers detected by HPLC. | Inefficient coupling. | - Extend the coupling time. - Use a fresh, high-quality activator and phosphoramidites.[7] - Ensure all reagents and solvents are anhydrous.[7] |
| Inefficient capping. | - Increase the capping time and/or the volume of capping reagents delivered.[7] - Consider using a more potent capping reagent mixture.[7] | |
| Broad peaks or poor resolution in HPLC analysis. | Secondary structure of the RNA. | - Increase the column temperature (e.g., 60-80°C) to denature the RNA.[11] - Adjust the pH of the mobile phase (e.g., using a high pH mobile phase can help reduce secondary structures).[3][11] |
| Inappropriate HPLC method. | - For unmodified or lightly modified oligos, AEX-HPLC is often optimal.[1] - For highly modified or longer oligos, IP-RP-HPLC may provide better resolution.[10] | |
| n-1 peak co-elutes with other impurities. | Complex impurity profile. | - Utilize a two-dimensional HPLC approach (e.g., AEX-HPLC followed by IP-RP-HPLC) for enhanced separation. - Use LC-MS to identify the co-eluting species.[14] |
Experimental Protocols
Protocol 1: Analytical Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for n-1 Shortmer Identification
This protocol outlines a general method for the analysis of 2'-O-Me RNA and the identification of n-1 shortmers.
1. Materials and Reagents:
- HPLC system with a UV detector and a thermostatted column compartment.
- Reversed-phase C18 column suitable for oligonucleotide analysis.
- Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.
- Mobile Phase B: 100 mM TEAA in 50% acetonitrile/water, pH 7.0.
- Crude or purified 2'-O-Me RNA sample dissolved in nuclease-free water.
2. HPLC Method:
- Column Temperature: 60°C (to minimize secondary structures).[11]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 260 nm.
- Gradient:
- 0-5 min: 5% B
- 5-25 min: 5% to 65% B (linear gradient)
- 25-30 min: 65% to 100% B
- 30-35 min: 100% B
- 35-40 min: 100% to 5% B
- 40-45 min: 5% B (re-equilibration)
3. Sample Preparation and Injection:
- Dilute the 2'-O-Me RNA sample to a concentration of approximately 0.2 OD/mL in nuclease-free water.
- Inject 10-20 µL of the sample.
4. Data Analysis:
- The n-1 shortmer will typically elute just before the main full-length product peak.
- Integrate the peak areas to quantify the relative amount of the n-1 impurity.
Protocol 2: Modified Synthesis Cycle to Minimize n-1 Shortmers
This protocol describes modifications to a standard phosphoramidite synthesis cycle to enhance coupling and capping efficiency.
1. Pre-Synthesis Preparation:
- Ensure all reagents (acetonitrile, phosphoramidites, activator) are fresh and anhydrous.[7]
- Perform a system flush with anhydrous acetonitrile to remove any residual moisture.
2. Modified Synthesis Cycle Steps:
| Step | Standard Protocol | Modified Protocol for Minimizing n-1 | Rationale |
| Deblocking | 2% Trichloroacetic acid (TCA) in Dichloromethane (DCM) for 60 sec. | No change. | Standard deblocking is generally efficient. |
| Coupling | 5-minute coupling time with 0.25 M ETT activator. | 10-15 minute coupling time with 0.25 M ETT or DCI activator.[9] | Provides more time for the sterically hindered 2'-O-Me phosphoramidite to react completely. |
| Capping | Acetic anhydride (B1165640) and N-methylimidazole for 30 sec. | Increase delivery of capping reagents by 50% and extend capping time to 60 sec. [7] | Ensures that any unreacted 5'-hydroxyl groups are thoroughly capped to prevent them from reacting in subsequent cycles. |
| Oxidation | Iodine/water/pyridine for 30 sec. | No change. | Standard oxidation is typically sufficient. |
3. Post-Synthesis:
- After synthesis, proceed with standard cleavage and deprotection protocols.
- Analyze the crude product using the HPLC method described in Protocol 1 to assess the reduction in n-1 shortmers.
Visualizations
Caption: Workflow for 2'-O-Me RNA synthesis, analysis, and purification.
Caption: Logic of n-1 shortmer formation in the phosphoramidite synthesis cycle.
References
- 1. gilson.com [gilson.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Purification strategy for oligonucleotide drugs - Bestchrom [bestchrom.com]
- 5. eng.bioneer.com [eng.bioneer.com]
- 6. twistbioscience.com [twistbioscience.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry [mdpi.com]
- 9. glenresearch.com [glenresearch.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. d-nb.info [d-nb.info]
- 12. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. labcluster.com [labcluster.com]
Best practices for handling and storage of 2'-O-methyl phosphoramidites
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 2'-O-methyl (2'-OMe) phosphoramidites. Find answers to frequently asked questions and troubleshoot common issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2'-O-methyl phosphoramidites?
Proper storage is crucial to maintain the integrity and reactivity of 2'-O-methyl phosphoramidites. They are sensitive to moisture and oxidation.[1][2]
-
Temperature: Store phosphoramidites at –20°C for long-term storage.[1][3]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.[1][2]
-
Form: Phosphoramidites can be stored as a dry powder or dissolved in anhydrous acetonitrile (B52724).[4] For routine use on a synthesizer, they are typically dissolved, but this can lead to gradual degradation.[1]
Q2: How should I handle 2'-O-methyl phosphoramidites when preparing them for synthesis?
To ensure high coupling efficiency, it is critical to maintain anhydrous (water-free) conditions throughout the handling process.[4][5]
-
Use Anhydrous Solvents: Dissolve phosphoramidites in high-quality anhydrous acetonitrile with a low water content (e.g., <10-15 ppm).[4]
-
Inert Atmosphere: Handle phosphoramidites under an inert gas (argon or nitrogen) to minimize exposure to air and moisture.[1][2]
-
Proper Dissolution Technique: Use a syringe to transfer anhydrous acetonitrile to the septum-sealed phosphoramidite (B1245037) vial to maintain an anhydrous environment.[4]
Q3: What are the common impurities found in 2'-O-methyl phosphoramidites and how can they affect my synthesis?
Impurities in phosphoramidites can significantly impact the quality of the final oligonucleotide product.[6][7] Common impurities are classified as either critical or noncritical.[8]
-
Critical Impurities: These are impurities that can be incorporated into the oligonucleotide chain during synthesis and are difficult to remove during purification.[6] An example is the P(V) oxidation product of the phosphoramidite, which is inactive in the coupling reaction.
-
Non-Critical Impurities: These impurities do not get incorporated into the growing oligonucleotide chain.
The presence of impurities can lead to lower coupling efficiencies and the accumulation of truncated or modified oligonucleotides that can be challenging to separate from the desired full-length product.[5]
Q4: How does the quality of the phosphoramidite affect the final oligonucleotide product?
The purity of phosphoramidites is a critical factor in achieving a high-quality final oligonucleotide product.[7] Any impurities present in the phosphoramidite starting material can be propagated throughout the synthesis process.[7] This can result in a heterogeneous mixture of oligonucleotides, complicating purification and potentially affecting the biological activity of the final product. Rigorous quality control of phosphoramidites, often using techniques like HPLC and 31P NMR, is essential for consistent and reliable oligonucleotide synthesis.[6]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with 2'-O-methyl phosphoramidites.
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a common problem in oligonucleotide synthesis and can be caused by several factors. A consistently high coupling efficiency (ideally >99%) is essential, especially for the synthesis of long oligonucleotides.[4]
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all reagents, especially the acetonitrile used for phosphoramidite dissolution and on the synthesizer, are anhydrous.[4][5] Use fresh, septum-sealed bottles of anhydrous acetonitrile.[4] |
| Degraded Phosphoramidites | Use fresh phosphoramidites.[4] If phosphoramidites have been stored for an extended period or improperly, they may have degraded. Consider purchasing a fresh batch. |
| Suboptimal Activator | The choice of activator is critical. For sterically hindered monomers like 2'-O-protected phosphoramidites, stronger activators such as 5-Ethylthio-1H-tetrazole (ETT) or DCI are often preferred over 1H-Tetrazole.[5] |
| Inadequate Coupling Time | Sterically hindered phosphoramidites may require longer coupling times to achieve high efficiency.[5] Consult the manufacturer's recommendations or optimize the coupling time for your specific sequence and synthesizer. |
Issue 2: Presence of n-1 Shortmers in the Final Product
The presence of sequences that are one nucleotide shorter than the target oligonucleotide (n-1) is often a result of incomplete capping of unreacted 5'-hydroxyl groups.[5]
| Potential Cause | Troubleshooting Step |
| Inefficient Capping | Ensure the capping reagents are fresh and active. The capping step is crucial to block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles.[9] |
| Degraded Capping Reagents | Replace the capping reagents if they are old or have been exposed to air. |
Issue 3: Unexpected Peaks in HPLC or Mass Spectrometry Analysis
The presence of unexpected peaks can indicate the formation of side products during synthesis or deprotection.
| Potential Cause | Troubleshooting Step |
| Base Modification | Certain protecting groups on the nucleobases can be labile and may be modified during synthesis or deprotection. For example, the use of acetic anhydride (B1165640) in the capping mix can sometimes lead to transamidation of the dG protecting group.[10] Consider using alternative capping reagents or protecting groups if this is a recurring issue. |
| Phosphonate Formation | Hydrolysis of the phosphoramidite to its corresponding H-phosphonate can occur in the presence of moisture, reducing the concentration of the active monomer.[5] |
| Oxidation Issues | Ensure the oxidizing solution is fresh and effective. Incomplete oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester can lead to side reactions. |
Experimental Protocols & Workflows
Protocol 1: Anhydrous Dissolution of 2'-O-Methyl Phosphoramidites
This protocol describes the proper technique for dissolving phosphoramidites to maintain anhydrous conditions.[4]
-
Preparation: Ensure you have a clean, dry syringe and a septum-sealed bottle of anhydrous acetonitrile.
-
Inert Gas Flush: If possible, flush the phosphoramidite vial with a gentle stream of argon or nitrogen.
-
Solvent Transfer: Puncture the septum of the anhydrous acetonitrile bottle with the syringe and draw the required volume of solvent.
-
Dissolution: Carefully inject the acetonitrile into the phosphoramidite vial, allowing the pressure to equalize.
-
Mixing: Gently swirl the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking.
-
Installation: Immediately install the dissolved phosphoramidite on the DNA/RNA synthesizer.
Oligonucleotide Synthesis Workflow
The following diagram illustrates the standard cycle for solid-phase oligonucleotide synthesis using phosphoramidite chemistry.[9]
Caption: Standard cycle of solid-phase oligonucleotide synthesis.
Troubleshooting Logic for Low Coupling Efficiency
This diagram outlines a logical workflow for troubleshooting low coupling efficiency during oligonucleotide synthesis.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: Optimization of 2'-O-Methylated Amidite Synthesis
Welcome to the technical support center for the optimization of synthesis cycle times for 2'-O-methylated (2'-O-Me) phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of 2'-O-methylated oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended coupling time for 2'-O-methylated phosphoramidites?
A1: A coupling time of 15 minutes is generally recommended for the synthesis of 2'-O-Me RNA.[1][2] This extended time, compared to standard DNA synthesis, helps to ensure high coupling efficiency for the sterically hindered 2'-O-Me monomers.
Q2: Which activator is recommended for coupling 2'-O-Me amidites?
A2: Dicyanoimidazole (DCI) is a recommended activator for the coupling of 2'-O-Me phosphoramidites.[2][3] It is typically used at a concentration of 0.25M.[2] 5-(Ethylthio)-1H-tetrazole (ETT) at a concentration of 250 mM has also been used effectively.[4]
Q3: Are there special considerations for the capping and oxidation steps with 2'-O-Me amidites?
A3: Yes, certain 2'-O-Me modifications can be sensitive to standard capping and oxidation reagents. For instance, 2'-O-Me-PACE modifications are susceptible to degradation by N-methylimidazole, a component of some capping mixtures, and can be cleaved during aqueous iodine oxidation.[3] In such cases, it is recommended to use a phosphoramidite-based capping reagent like Unicap and a non-aqueous oxidizer such as 0.5 M tert-Butyl hydroperoxide (CSO).[2][3]
Q4: How does the 2'-O-methylation affect the deprotection of the oligonucleotide?
A4: The 2'-O-methyl groups themselves are stable and remain intact during deprotection.[1] Therefore, the deprotection steps are generally identical to those used for standard DNA synthesis.[1] However, it is crucial to consider the sensitivity of other components in the oligonucleotide, such as base-labile protecting groups or dyes, when selecting the deprotection strategy.[5][6]
Q5: What are the advantages of using 2'-O-methylated oligonucleotides?
A5: 2'-O-methylated oligonucleotides offer several advantages, including increased stability against nucleases, which enhances their in vivo stability.[][8] They also exhibit a higher binding affinity for complementary RNA strands.[1][] These properties make them valuable for various applications, including antisense therapies and siRNAs.[1][]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of 2'-O-methylated oligonucleotides and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | - Inadequate coupling time.- Suboptimal activator concentration or type.- Poor quality phosphoramidite (B1245037). | - Extend the coupling time to 15 minutes or longer.[1][2][3]- Use DCI (0.25M) or ETT (250 mM) as the activator.[2][3][4]- Ensure the phosphoramidite is fresh and has been stored under appropriate anhydrous conditions. |
| Degradation of Modification | - Use of incompatible capping or oxidation reagents. | - For sensitive modifications like 2'-O-Me-PACE, use Unicap for capping and a non-aqueous oxidizer like 0.5 M CSO.[2][3]- Avoid capping reagents containing N-methylimidazole and aqueous iodine for oxidation if the modification is known to be sensitive.[3] |
| Incomplete Deprotection | - Insufficient deprotection time or temperature.- Inappropriate deprotection reagent for specific protecting groups. | - Follow the recommended deprotection protocols for all modifications present in the oligonucleotide.[5][6]- For standard deprotection, use concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).- For base-sensitive modifications, consider milder deprotection conditions such as potassium carbonate in methanol.[9] |
| Poor Yield of Full-Length Product | - Suboptimal synthesis cycle parameters.- Degradation during synthesis or deprotection. | - Optimize each step of the synthesis cycle: deblocking, coupling, capping, and oxidation.- Ensure all reagents are of high quality and anhydrous where required.- Verify the compatibility of all modifications with the chosen synthesis and deprotection conditions.[5] |
| Unexpected Peaks in HPLC/MS Analysis | - Incomplete removal of protecting groups.- Side reactions during synthesis or deprotection.- Decarboxylation of certain modifications during mass spectrometry analysis.[3] | - Ensure complete deprotection by following recommended protocols.[9]- Use optimized synthesis and deprotection conditions to minimize side reactions.- For ESI-MS analysis of sensitive modifications, consider using lower cone voltages to prevent fragmentation.[3] |
Experimental Protocols & Workflows
Optimized Synthesis Cycle for 2'-O-Me-PACE Amidites
This protocol is recommended for 2'-O-Me-PACE modified oligonucleotides to minimize degradation.[2][3]
| Step | Reagent/Parameter | Time |
| 1. Coupling | 0.25M DCI activator | 15 minutes |
| 2. Capping | Unicap | Standard time |
| 3. Oxidation | 0.5 M CSO | 3 minutes |
Alternative Synthesis Cycle for 2'-O-Me-PACE Amidites
An alternative protocol that can yield acceptable results.[2][3]
| Step | Reagent/Parameter | Time |
| 1. Coupling | 0.45 M Tetrazole activator | 33 minutes |
| 2. Oxidation | Low-water iodine | Standard time |
| 3. Capping | 6.5% DMAP as Cap B | Standard time |
Deprotection Protocol for 2'-O-Me-PACE Oligonucleotides
A two-step deprotection process is recommended for oligonucleotides containing 2'-O-Me-PACE modifications.[2][3]
-
Pre-treatment: Treat the synthesis column with 1.5% DBU in anhydrous acetonitrile (B52724) for 60 minutes at room temperature.
-
Rinse: Rinse the column with acetonitrile and dry under argon.
-
Final Deprotection: Complete the deprotection with 40% Methylamine for 2 hours at room temperature.
Visualizations
The following diagrams illustrate key workflows and concepts related to the synthesis of 2'-O-methylated oligonucleotides.
Caption: Optimized synthesis cycle for 2'-O-methylated phosphoramidites.
Caption: A logical workflow for troubleshooting low coupling efficiency.
Caption: Decision tree for selecting the appropriate deprotection strategy.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of DMT-2'-O-Methylguanosine Phosphoramidite Purity
The purity of phosphoramidites is a critical parameter in the synthesis of high-quality oligonucleotides for research, diagnostics, and therapeutic applications. Even trace amounts of impurities can lead to the formation of undesirable side products, complicating purification and potentially impacting the final product's efficacy and safety. This guide provides a comparative overview of the analytical techniques used to assess the purity of DMT-2'-O-Methylguanosine phosphoramidite (B1245037), with a primary focus on High-Performance Liquid Chromatography (HPLC).
Purity Assessment Methodologies: A Comparative Overview
While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for phosphoramidite purity analysis, a comprehensive quality control strategy often employs orthogonal methods to ensure a complete impurity profile. The two primary techniques are RP-HPLC and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
Reversed-Phase HPLC (RP-HPLC) is a powerful technique for separating the target phosphoramidite from non-phosphorus-containing impurities and certain phosphorus-containing side products. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. Due to the chiral nature of the phosphorus (III) center, the main product often appears as a pair of diastereomers.[1][2]
³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a highly specific method for identifying and quantifying phosphorus-containing compounds.[3] It provides valuable information about the oxidation state of the phosphorus atom, allowing for the detection of P(V) impurities, which are common degradation products.[1] The chemical shift of the phosphorus nucleus is sensitive to its local electronic environment, making it an excellent tool for identifying various phosphorus-containing impurities.[3][4]
The combination of these techniques provides a comprehensive assessment of phosphoramidite purity, with RP-HPLC detailing the overall purity and ³¹P NMR focusing on the integrity of the critical phosphoramidite moiety.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Analysis
This protocol outlines a general method for the purity assessment of DMT-2'-O-Methylguanosine phosphoramidite using RP-HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[1]
Reagents:
-
Anhydrous acetonitrile (B52724) (ACN)
-
0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the phosphoramidite in anhydrous acetonitrile.[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the phosphoramidite.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient: A linear gradient from 50% to 100% Mobile Phase B over 20 minutes is a typical starting point.
-
Protocol 2: ³¹P NMR Spectroscopy Analysis
This protocol provides a general method for the analysis of this compound by ³¹P NMR.
Instrumentation:
-
NMR spectrometer equipped with a phosphorus probe
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃)
-
Triethylamine (TEA)
-
Phosphoric acid (H₃PO₄) in D₂O (for external referencing)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a solution of the phosphoramidite (approximately 10-20 mg) in CDCl₃ containing 1% (v/v) TEA. The TEA is added to prevent degradation of the acid-sensitive phosphoramidite.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The main phosphoramidite peak, corresponding to the P(III) species, is expected to appear in the range of 140-155 ppm.[3]
-
P(V) impurities, such as the corresponding phosphate (B84403) triester, will appear at higher field (typically between -10 and 20 ppm).
-
Data Presentation: Comparative Analysis
The following table summarizes the expected results from the HPLC and ³¹P NMR analysis of a typical high-purity this compound sample compared to potential impurities.
| Analyte | HPLC Retention Time (min) (Representative) | Purity by HPLC (%) | ³¹P NMR Chemical Shift (ppm) (Representative) | Purity by ³¹P NMR (%) |
| This compound (Diastereomer 1) | 15.2 | \multirow{2}{}{>99.0} | \multirow{2}{}{148.5 - 149.5} | \multirow{2}{*}{>99.0} |
| This compound (Diastereomer 2) | 15.8 | |||
| Hydrolysis Product (H-phosphonate) | 8.5 | <0.5 | ~10 | <0.5 |
| Oxidized Product (P(V)) | 12.1 | <0.5 | ~0 | <0.5 |
| DMT-OH | 10.3 | Reportable | N/A | N/A |
| Protected Nucleoside | 9.8 | Reportable | N/A | N/A |
Visualization of Analytical Workflows
To illustrate the logical flow of the purity analysis, the following diagrams are provided.
Conclusion
A robust analytical strategy employing both RP-HPLC and ³¹P NMR is essential for ensuring the high purity of this compound. This dual approach allows for the comprehensive identification and quantification of both phosphorus and non-phosphorus-containing impurities, which is critical for the successful synthesis of high-quality oligonucleotides. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of oligonucleotide synthesis and drug development.
References
A Researcher's Guide to the Verification of 2'-O-methylated Oligonucleotides: A Comparative Analysis of Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate verification of synthetic oligonucleotides, particularly those with modifications like 2'-O-methylation, is a critical step in ensuring the validity of experimental results and the safety and efficacy of potential therapeutics. This guide provides an objective comparison of the leading analytical techniques for this purpose, supported by experimental data and detailed protocols.
The integrity of a synthetic oligonucleotide hinges on its sequence fidelity, purity, and the correct incorporation of any modifications. 2'-O-methylation, a common modification used to enhance nuclease resistance and binding affinity, adds another layer of complexity to the verification process. This document evaluates three primary analytical methods: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), and Capillary Gel Electrophoresis (CGE).
At a Glance: Performance Comparison
The choice of analytical technique often depends on the specific requirements of the analysis, such as the length of the oligonucleotide, the need for high throughput, and the level of detail required for characterization. The following table summarizes the key performance metrics of each method.
| Feature | MALDI-TOF MS | ESI-MS (LC-MS) | Capillary Gel Electrophoresis (CGE) |
| Primary Application | High-throughput identity confirmation | Detailed characterization, purity, and identity | Purity assessment and sizing |
| Mass Accuracy | ± 0.1% for shorter oligonucleotides (<50 bases)[1][2] | ≤ 0.02% for a wide range of lengths[1][2] | Not applicable (separation by size) |
| Mass Resolution | ~0.03% (e.g., +/- 3 Da on a 10 kDa oligo) | ~0.03% (e.g., +/- 3 Da on a 10 kDa oligo) | High, single-base resolution up to ~40mer |
| Sensitivity | 100 fmol to 2 pmol[2] | 250 fmol to 10 pmol[2] | Low nanoliter sample volumes[3] |
| Throughput | High | Moderate to High | High |
| Analysis of long oligos (>50 bases) | Less effective, decreased resolution[1] | Highly effective, maintains accuracy[1][4] | Effective, but resolution decreases with size |
| Analysis of labile modifications | Can be detrimental due to laser source | Milder ionization, suitable for labile compounds | Non-destructive |
| Quantitative Purity Assessment | Not accurate for quantification[3] | Can be quantitative with appropriate standards | Highly quantitative[3] |
In-Depth Analysis of Verification Techniques
Mass Spectrometry-Based Methods
Mass spectrometry (MS) is a cornerstone of oligonucleotide analysis, providing precise molecular weight information that is crucial for confirming the identity of the target sequence and detecting impurities.[1][3] The presence of a 2'-O-methyl group adds a specific mass difference that is readily detectable by MS.[5]
Principle: In MALDI-TOF MS, the oligonucleotide sample is co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio.
Advantages:
-
High Throughput: MALDI-TOF is well-suited for the rapid analysis of a large number of samples.[1]
-
Ease of Use: The instrumentation and sample preparation are relatively straightforward.[1]
-
Good Sensitivity: It can detect oligonucleotides in the femtomole to picomole range.[2]
Disadvantages:
-
Limited Resolution for Longer Oligonucleotides: The ionization efficiency and resolution decrease significantly for oligonucleotides longer than 50 bases.[1]
-
Potential for Fragmentation: The laser can cause fragmentation of fragile oligonucleotides or degradation of photosensitive modifications.
-
Not Ideal for Quantification: The non-homogeneity of sample crystallization can lead to "hot spots," making quantitative analysis unreliable.
Principle: ESI is a soft ionization technique where the sample in solution is sprayed through a charged capillary, creating charged droplets that evaporate to produce gas-phase ions. ESI is often coupled with liquid chromatography (LC), particularly Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), which separates the oligonucleotide from its impurities before it enters the mass spectrometer.[1]
Advantages:
-
High Accuracy and Resolution: ESI-MS provides excellent mass accuracy (often ≤0.02%) across a broad range of oligonucleotide lengths (20 to over 120 bases).[1][2][4]
-
Suitable for Long and Modified Oligonucleotides: The gentle ionization process makes it ideal for analyzing long, fragile, and labile modified oligonucleotides.
-
Quantitative Capabilities: When coupled with LC, it can provide quantitative information about the purity of the sample.[6]
Disadvantages:
-
Lower Throughput than MALDI-TOF: The addition of the chromatography step increases the analysis time per sample.
-
More Complex Instrumentation and Method Development: LC-MS systems require more expertise to operate and optimize.
Capillary Gel Electrophoresis (CGE)
Principle: CGE separates oligonucleotides based on their size by electrophoresis through a gel matrix in a narrow capillary. Smaller molecules migrate faster through the gel, allowing for high-resolution separation.[3]
Advantages:
-
High-Resolution Purity Analysis: CGE provides excellent separation of the full-length product from shorter failure sequences (n-1, n-2, etc.), offering a highly accurate assessment of purity.[3]
-
Quantitative: The peak areas in a CGE electropherogram are directly proportional to the amount of each species, allowing for accurate quantification of purity.[3]
-
High Throughput and Automation: Modern CGE systems are highly automated and can analyze many samples in a short amount of time.
Disadvantages:
-
No Mass Information: CGE only provides information on size and purity, not the molecular weight of the oligonucleotide. Therefore, it cannot confirm the identity of the sequence or the presence of modifications on its own.[3]
-
Decreased Resolution for Very Long Oligonucleotides: While effective for a wide range, the resolution can decrease for very large RNA molecules.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the verification of 2'-O-methylated oligonucleotides using the discussed techniques.
References
- 1. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 2. web.colby.edu [web.colby.edu]
- 3. Identification of RNA Fragments Resulting from Enzymatic Degradation using MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the ³¹P NMR Analysis of DMT-2'-O-Methylguanosine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ³¹P Nuclear Magnetic Resonance (NMR) analysis of DMT-2'-O-Methylguanosine phosphoramidite (B1245037) with alternative phosphoramidites used in oligonucleotide synthesis. The information presented herein is supported by experimental data and established analytical protocols to assist in the quality control and characterization of these critical reagents.
Introduction to ³¹P NMR in Phosphoramidite Analysis
³¹P NMR spectroscopy is a powerful and indispensable tool for the analysis of nucleoside phosphoramidites, the building blocks of synthetic oligonucleotides. This technique offers high sensitivity due to the 100% natural abundance of the ³¹P isotope and a wide chemical shift range, which allows for clear differentiation of various phosphorus-containing species.[1] In the context of phosphoramidite quality control, ³¹P NMR is routinely employed to confirm identity, assess purity, and identify common impurities that can adversely affect the efficiency and fidelity of oligonucleotide synthesis.
Phosphoramidites are characterized by a trivalent phosphorus (P(III)) center, which is chiral. Consequently, they typically exist as a mixture of two diastereomers.[1] In proton-decoupled ³¹P NMR spectra, this often results in the appearance of two distinct singlets, though in some cases these signals may overlap.[1] The chemical shifts (δ) of these signals are highly sensitive to the electronic and steric environment of the phosphorus atom, making it a unique fingerprint for each phosphoramidite.[1]
Performance Comparison: DMT-2'-O-Methylguanosine Phosphoramidite vs. Alternatives
The ³¹P NMR chemical shift is a key performance indicator for a phosphoramidite's identity and purity. The expected chemical shift for this compound falls within the typical range for nucleoside phosphoramidites, which is approximately 140 to 155 ppm.[1]
For comparison, a summary of typical ³¹P NMR chemical shifts for various commonly used phosphoramidites is presented in the table below. It is important to note that the exact chemical shift values can vary slightly depending on the solvent, concentration, and the specific protecting groups used.
| Phosphoramidite | Base | 2'-Modification | Typical ³¹P Chemical Shift (δ) ppm | Reference/Notes |
| DMT-Guanosine (dG) | Guanosine | Deoxy | ~148.0 | Expected range for standard DNA phosphoramidites. |
| DMT-Adenosine (dA) | Adenosine | Deoxy | ~149.0 | Expected range for standard DNA phosphoramidites. |
| DMT-Cytidine (dC) | Cytidine | Deoxy | ~148.5 | Expected range for standard DNA phosphoramidites. |
| DMT-Thymidine (T) | Thymidine | Deoxy | ~149.5 | Expected range for standard DNA phosphoramidites. |
| DMT-2'-O-Methylguanosine | Guanosine | 2'-O-Methyl | ~149-151 | Expected value based on typical ranges for 2'-O-Methyl phosphoramidites. |
| DMT-2'-O-Methyladenosine | Adenosine | 2'-O-Methyl | ~150.0 | Comparison for 2'-O-Methyl modified phosphoramidites. |
| DMT-2'-O-Methylcytidine | Cytidine | 2'-O-Methyl | ~149.5 | Comparison for 2'-O-Methyl modified phosphoramidites. |
| DMT-2'-O-Methyluridine | Uridine | 2'-O-Methyl | ~149.8 | Comparison for 2'-O-Methyl modified phosphoramidites. |
Identification of Common Impurities
³¹P NMR is highly effective in identifying and quantifying common impurities in phosphoramidite preparations. These impurities can arise from hydrolysis, oxidation, or side reactions during synthesis and can negatively impact oligonucleotide synthesis.
| Impurity Type | Typical ³¹P Chemical Shift (δ) ppm | Notes |
| H-phosphonate | ~0 to 10 | A common product of hydrolysis. Its presence indicates moisture contamination and leads to chain termination during oligonucleotide synthesis. |
| Phosphate (P(V)) Species | ~ -1 to 5 | Resulting from the oxidation of the P(III) center. These species are inactive in the coupling reaction and represent a loss of active phosphoramidite. |
| Other P(III) Impurities | ~100 to 140 | Can include byproducts from the phosphitylation reaction. These are generally considered "critical" impurities as they can be incorporated into the growing oligonucleotide chain. |
Experimental Protocols
A standardized protocol for the ³¹P NMR analysis of phosphoramidites is crucial for obtaining reproducible and comparable data.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the phosphoramidite sample.
-
Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, or acetonitrile-d₃). Anhydrous solvents should be used to prevent hydrolysis of the phosphoramidite.
-
The solution should be clear. If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A multinuclear NMR spectrometer with a proton-phosphorus probe operating at a field strength of at least 7.0 T (300 MHz for ¹H) is recommended.
-
Nucleus: ³¹P
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. Inverse-gated decoupling can be employed for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).
-
Reference: An external standard of 85% H₃PO₄ is used and set to 0 ppm.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of at least 200 ppm (e.g., from -50 to 150 ppm) is sufficient to cover the range of expected signals and common impurities.
-
Relaxation Delay (d1): A relaxation delay of 5-10 seconds is recommended to ensure full relaxation of the phosphorus nuclei, which is important for accurate integration.
-
Number of Scans: Typically 128 to 512 scans are sufficient to obtain a good signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the external standard.
-
Integrate the signals corresponding to the phosphoramidite diastereomers and any observed impurities. Purity is calculated as the percentage of the area of the product peaks relative to the total area of all phosphorus-containing signals.
Visualizing the Workflow and Relationships
Experimental Workflow for ³¹P NMR Analysis
Caption: A flowchart illustrating the key steps in the ³¹P NMR analysis of phosphoramidites.
Logical Relationships in Phosphoramidite Quality Control
Caption: The relationship between a phosphoramidite product, its potential impurities, and their impact on oligonucleotide synthesis.
References
2'-O-Methyl RNA vs. Unmodified RNA: A Comparative Guide to Stability
In the realm of RNA therapeutics and research, the stability of RNA molecules is a critical determinant of their efficacy and utility. Unmodified RNA is notoriously susceptible to degradation by nucleases, limiting its in vivo applications. Chemical modifications are therefore employed to enhance stability, with 2'-O-methylation being one of the most common and effective strategies. This guide provides a detailed comparison of the stability of 2'-O-methylated RNA (2'-O-Me RNA) versus unmodified RNA, supported by experimental data and detailed protocols.
Enhanced Nuclease Resistance of 2'-O-Methyl RNA
The addition of a methyl group to the 2'-hydroxyl of the ribose sugar sterically hinders the approach of nucleases, enzymes that degrade nucleic acids. This modification significantly increases the resistance of RNA to cleavage by both endo- and exonucleases found in serum and cellular environments.
Key Observations:
-
Unmodified RNA has a very short half-life in serum, often on the order of minutes.
-
2'-O-methylation substantially prolongs the half-life of RNA in the presence of nucleases. Fully modified 2'-O-Me RNA can exhibit half-lives of over 24 to 48 hours in 50% serum[1].
-
Even partial 2'-O-methylation of an RNA oligonucleotide can confer a significant degree of nuclease resistance.
Quantitative Comparison of Nuclease Resistance:
| RNA Type | Environment | Half-life | Reference |
| Unmodified RNA | Human Serum | Minutes | [2] |
| 2'-O-Methyl RNA | 50% Serum | >24-48 hours | [1] |
Increased Thermal Stability of 2'-O-Methyl RNA
The 2'-O-methyl modification also enhances the thermal stability of RNA duplexes, as measured by the melting temperature (Tm). The Tm is the temperature at which half of the double-stranded RNA molecules dissociate into single strands. A higher Tm indicates a more stable duplex.
Mechanism of Stabilization:
The 2'-O-methyl group favors a C3'-endo conformation of the ribose sugar, which pre-organizes the RNA strand into an A-form helical geometry. This is the standard conformation of an RNA:RNA duplex. By reducing the entropic penalty of duplex formation, the 2'-O-methylation stabilizes the structure.[3][4]
Quantitative Comparison of Thermal Stability (Melting Temperature, Tm):
The following table summarizes experimental data comparing the Tm of unmodified and 2'-O-methylated RNA duplexes.
| Duplex | Modification | Tm (°C) | ΔTm (°C) per modification | Reference |
| U14/A14 | Unmodified (UOH14/AOH14) | 24 | - | [5][6] |
| 2'-O-Me on Uridine strand (UOMe14/AOH14) | 36 | +0.86 | [5][6] | |
| 15-mer phosphorothioate (B77711) oligo + complementary RNA | Unmodified phosphodiester | 45.1 | - | [7] |
| 2'-O-Me phosphorothioate | 57.7 | +0.84 | [7] | |
| 15-mer oligo + complementary RNA | Unmodified phosphodiester | 60.8 | - | [7] |
| 2'-O-Me phosphodiester | 62.8 | +0.13 | [7] |
Experimental Protocols
Nuclease Degradation Assay
This assay evaluates the stability of RNA in the presence of nucleases, typically in serum-containing media.
Materials:
-
Unmodified and 2'-O-methylated RNA oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
TBE or TAE buffer
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M Urea)
-
Gel loading buffer (e.g., formamide-based)
-
Gel staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide)
-
Incubator or water bath at 37°C
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Prepare RNA Samples: Dilute the unmodified and 2'-O-methylated RNA oligonucleotides to a final concentration of 1-5 µM in nuclease-free water or an appropriate buffer.
-
Incubation with Serum: In separate tubes, mix the RNA samples with a solution containing a specific concentration of serum (e.g., 10%, 50%, or 90% FBS in a suitable buffer like PBS or cell culture medium).
-
Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hrs, 8 hrs, 24 hrs), take aliquots of each reaction and immediately stop the degradation by adding a solution that inactivates nucleases, such as a strong denaturant (e.g., formamide (B127407) loading buffer) or a chelating agent (e.g., EDTA).
-
Gel Electrophoresis: Add gel loading buffer to the collected samples. Denature the samples by heating at 95°C for 5 minutes, then place on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Visualization: Stain the gel with a suitable nucleic acid stain and visualize the RNA bands using a gel imaging system.
-
Analysis: Compare the intensity of the full-length RNA band at different time points for both the unmodified and 2'-O-methylated RNA. The disappearance of the band over time indicates degradation. The half-life can be estimated as the time at which 50% of the initial RNA has been degraded.
Thermal Denaturation (Melting Temperature) Analysis
This experiment determines the Tm of an RNA duplex by monitoring the change in UV absorbance as the temperature is increased.
Materials:
-
Complementary unmodified and 2'-O-methylated RNA oligonucleotides
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller (peltier device)
-
Quartz cuvettes with a 1 cm path length
Procedure:
-
Sample Preparation: Resuspend and quantify the complementary RNA strands. Mix equimolar amounts of the complementary strands in the annealing buffer to a final concentration of approximately 2-5 µM.
-
Annealing: To form the duplex, heat the RNA solution to 95°C for 2-5 minutes and then allow it to cool slowly to room temperature.
-
Spectrophotometer Setup: Place the cuvette containing the annealed RNA duplex into the spectrophotometer. Set the wavelength to 260 nm.
-
Melting Curve Acquisition: Program the instrument to increase the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C). Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
Data Analysis: Plot the absorbance at 260 nm as a function of temperature. The resulting curve will be sigmoidal. The melting temperature (Tm) is the temperature at the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melting curve.
Visualizations
Eukaryotic mRNA Degradation Pathway
The following diagram illustrates the major pathways of mRNA degradation in eukaryotes, which are inhibited by the presence of 2'-O-methylation.
Caption: Major mRNA degradation pathways in eukaryotes.
Experimental Workflow for Comparing RNA Stability
This diagram outlines the key steps in a typical experiment designed to compare the stability of 2'-O-methylated and unmodified RNA.
Caption: Experimental workflow for RNA stability comparison.
Conclusion
The incorporation of 2'-O-methyl modifications into RNA oligonucleotides provides a robust method for increasing their stability against both enzymatic degradation and thermal denaturation. This enhanced stability is a crucial attribute for the development of RNA-based therapeutics and for various research applications where the longevity of the RNA molecule is paramount. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the stability of their own modified RNA constructs.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Analysis of RNA Degradation Catalyzed by Deadenylase Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 3. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
A Comparative Guide: 2'-O-methyl RNA vs. Locked Nucleic Acid (LNA) Modifications in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oligonucleotide-based therapeutics and research tools, chemical modifications are paramount for enhancing stability, binding affinity, and overall performance. Among the most widely adopted are 2'-O-methyl (2'-O-Me) RNA and Locked Nucleic Acid (LNA) modifications. Both alter the ribose sugar moiety to confer desirable properties upon oligonucleotides used in applications like antisense technology, siRNAs, and diagnostics. However, they do so with distinct structural changes that result in significant differences in performance. This guide provides an objective, data-driven comparison to aid researchers in selecting the optimal modification for their specific application.
Structural and Mechanistic Differences
The fundamental difference between 2'-O-Me and LNA lies in the ribose sugar. In a 2'-O-Me modification , a methyl group replaces the hydrogen atom of the 2'-hydroxyl group. This relatively simple modification provides a steric shield and favors the C3'-endo sugar pucker characteristic of A-form RNA helices.
Locked Nucleic Acid (LNA) features a more radical structural change: a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of the ribose ring. This bridge "locks" the sugar in a rigid C3'-endo conformation, pre-organizing the oligonucleotide backbone for hybridization.[1] This structural rigidity is the primary reason for LNA's profound impact on duplex stability.
Figure 1. Structural comparison of ribose modifications.
Performance Comparison: A Data-Driven Overview
The choice between 2'-O-Me and LNA modifications hinges on the desired balance of binding affinity, nuclease resistance, specificity, and potential toxicity.
Key Performance Metrics
The following table summarizes the key differences in performance characteristics based on experimental data.
Table 1: Comparison of Physicochemical and Biological Properties
| Property | 2'-O-methyl (2'-O-Me) RNA | Locked Nucleic Acid (LNA) | Key Insights |
| Binding Affinity (ΔTm) | Moderate increase. Approx. +0.2 kcal/mol or +1.3°C per modification.[2][3] | Very high increase. Approx. +1.4 kcal/mol or +3 to +9°C per modification.[2][4] | LNA provides a significantly greater increase in thermal stability, allowing for shorter, high-affinity oligonucleotides. |
| Nuclease Resistance | Good. The 2'-O-Me group provides steric hindrance against nucleases.[5][6] | Very Good to Excellent. The rigid bicyclic structure offers superior protection against endo- and exonucleases.[1] | Both improve stability over unmodified RNA/DNA, but LNA generally confers greater resistance.[1] Nuclease resistance for 2'-O-Me can be further enhanced with phosphorothioate (B77711) (PS) linkages.[7] |
| In Vitro Potency (Antisense) | Moderate. | High. | LNA-modified ASOs are significantly more potent at mediating target knockdown than 2'-O-Me ASOs.[8][9] |
| Toxicity Profile | Generally low toxicity. Can reduce non-specific effects and immunogenicity.[7][10] | Potential for sequence-dependent hepatotoxicity.[11] | LNA's high affinity can lead to off-target effects and toxicity, a critical consideration for therapeutic development.[12] |
| Structural Impact | Favors C3'-endo pucker; flexible.[2] | Rigidly locked in C3'-endo pucker; pre-organized.[2][4] | LNA's rigidity enhances binding but can also contribute to toxicity mechanisms. |
Quantitative Efficacy in Gene Silencing
A direct comparison of antisense oligonucleotides (ASOs) targeting the vanilloid receptor subtype 1 (VR1) highlights the dramatic difference in potency.
Table 2: In Vitro Efficacy of Antisense Oligonucleotides Targeting VR1 mRNA
| Oligonucleotide Modification | IC₅₀ (nM) for Target Knockdown | Fold Difference vs. LNA |
| LNA Gapmer | 0.4 | 1x |
| Phosphorothioate (PS) | ~70 | 175x |
| 2'-O-methyl RNA Gapmer | ~220 | 550x |
Data sourced from Grunweller et al., Nucleic Acids Research, 2003.[8][9]
These results demonstrate that the LNA-modified ASO is approximately 550 times more potent than the 2'-O-Me-modified equivalent in this cellular assay.[9]
Toxicity Profile
While both modifications enhance therapeutic potential, their toxicity profiles differ significantly.
-
2'-O-methyl RNA : This modification is generally considered to have a favorable safety profile. It can reduce the immunogenic potential of oligonucleotides and is often used in FDA-approved therapeutics.[6][10] However, some studies suggest that certain sequences with 2'-O-Me and phosphorothioate modifications that form stable hairpin structures may exhibit higher cytotoxicity.[13]
-
Locked Nucleic Acid (LNA) : The high affinity of LNA comes with a notable risk of toxicity, particularly hepatotoxicity.[11] Studies have shown that LNA-containing ASOs can cause elevated liver transaminases and histopathological evidence of liver damage in animal models. This toxicity is often sequence-dependent and appears to be mediated by off-target RNase H1-dependent degradation of unintended, long pre-mRNA transcripts.[12]
Experimental Protocols
Accurate comparison of oligonucleotide performance requires standardized experimental procedures.
Thermal Melting (T_m) Analysis
This experiment determines the thermal stability of an oligonucleotide duplex.
-
Objective : To measure the temperature at which 50% of the oligonucleotide duplex dissociates into single strands.
-
Methodology :
-
Sample Preparation : Anneal the modified oligonucleotide with its complementary target strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[6] Prepare samples in triplicate in quartz cuvettes.[6]
-
Instrumentation : Use a UV-Vis spectrophotometer equipped with a multicell Peltier temperature controller.[14]
-
Data Acquisition : Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).[6][14]
-
Analysis : Plot absorbance versus temperature to generate a melting curve. The T_m is determined by calculating the maximum of the first derivative of this curve.[14][15]
-
Nuclease Degradation Assay
This assay assesses the stability of an oligonucleotide in the presence of nucleases.
-
Objective : To determine the half-life of a modified oligonucleotide when exposed to serum or specific nucleases.
-
Methodology :
-
Incubation : Incubate a fixed amount (e.g., 50 pmol) of the oligonucleotide in a solution containing fetal bovine serum (FBS) or a specific nuclease (e.g., S1 nuclease) at 37°C.[16][17]
-
Time Points : Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). The reaction in each aliquot is stopped by adding a quenching buffer and freezing.
-
Analysis : Samples are analyzed by polyacrylamide gel electrophoresis (PAGE). The gel is stained (e.g., with SYBR Gold) and imaged.
-
Quantification : The intensity of the band corresponding to the full-length oligonucleotide is quantified for each time point. The percentage of intact oligonucleotide is plotted against time to calculate its half-life.
-
In Vitro Gene Silencing (IC₅₀) Assay
This experiment measures the potency of an antisense oligonucleotide in cultured cells.
-
Objective : To determine the concentration of an ASO required to reduce the expression of a target gene by 50% (IC₅₀).
-
Methodology :
-
Cell Plating : Plate mammalian cells (e.g., HeLa) in multi-well plates to achieve 30-50% confluency at the time of treatment.[18][19]
-
Oligonucleotide Treatment : Add the ASO to the cell culture medium at a range of concentrations (e.g., 0.1 nM to 10 µM). No transfection reagent is needed for gymnotic delivery of certain modified ASOs, though one can be used to improve efficiency.[18][20]
-
Incubation : Incubate the cells for a specified period (typically 24-72 hours) to allow for ASO uptake and target knockdown.[18]
-
Cell Lysis & Analysis : Harvest the cells and lyse them to extract either RNA or protein.
-
mRNA Quantification : Use reverse transcription-quantitative PCR (RT-qPCR) to measure the levels of the target mRNA relative to a housekeeping gene.
-
Protein Quantification : Use Western blotting or ELISA to measure the levels of the target protein.
-
-
IC₅₀ Calculation : Plot the percentage of target gene expression against the logarithm of the ASO concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[21]
-
Figure 2. Workflow for an in vitro gene silencing (IC₅₀) experiment.
Conclusion and Recommendations
The choice between 2'-O-Me and LNA modifications is application-dependent.
-
2'-O-methyl RNA is a reliable, cost-effective modification that provides a good balance of nuclease resistance and moderate affinity enhancement with a well-established safety profile. It is an excellent choice for applications where extreme binding affinity is not required or where potential toxicity is a primary concern.
-
Locked Nucleic Acid (LNA) offers unparalleled binding affinity, leading to exceptional potency and stability.[22] This makes it ideal for applications requiring very short oligonucleotides, targeting highly structured RNAs, or demanding maximum efficacy. However, researchers must be vigilant about the potential for sequence-dependent hepatotoxicity, especially in therapeutic contexts.[23][12] Careful sequence design and thorough toxicity screening are mandatory when working with LNA-modified oligonucleotides.
References
- 1. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay of LNA and 2'-O-methyl RNA in the structure and thermodynamics of RNA hybrid systems: a molecular dynamics study using the revised AMBER force field and comparison with experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.fredhutch.org [research.fredhutch.org]
- 18. aumbiotech.com [aumbiotech.com]
- 19. aumbiotech.com [aumbiotech.com]
- 20. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 21. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
A Comparative Guide to Nuclease Resistance: 2'-O-Methylated RNA vs. Phosphorothioate Analogs
For researchers, scientists, and drug development professionals, the stability of RNA-based therapeutics and research tools is a critical parameter for their efficacy and longevity. Unmodified RNA is rapidly degraded by ubiquitous nucleases. To overcome this, chemical modifications are introduced to the RNA structure. Among the most common and effective modifications are 2'-O-methylation of the ribose sugar and the replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone, creating a phosphorothioate (B77711) linkage. This guide provides an objective comparison of the nuclease resistance conferred by these two modifications, supported by experimental data and detailed protocols.
Both 2'-O-methyl (2'-OMe) and phosphorothioate (PS) modifications are known to significantly enhance the stability of oligonucleotides against nuclease degradation.[1][2] While both are effective, they confer resistance through different mechanisms and can have varied impacts on other oligonucleotide properties. Phosphorothioate linkages directly alter the phosphate backbone, making it a poor substrate for many nucleases.[2] The 2'-O-methyl modification, a naturally occurring modification in some cellular RNAs, provides steric hindrance at the 2' position of the ribose, which also impedes nuclease activity.[2]
Quantitative Comparison of Nuclease Resistance
Direct head-to-head comparisons of the nuclease stability of fully 2'-O-methylated and fully phosphorothioate-modified RNAs in the same study are not abundantly available in the public literature. However, studies on "gapmer" antisense oligonucleotides, which contain a central region of unmodified DNA flanked by modified nucleotides, provide valuable insights into the relative stability conferred by these modifications in a serum environment.
| Oligonucleotide Modification Pattern | Half-life in Human Serum (hours) |
| Unmodified DNA | 1.5 |
| Phosphorothioate (end-capped) | 19.8 |
| 2'-O-Methyl (end-capped) | 22.9 |
This data is derived from a study on gapmer oligonucleotides and illustrates the significant increase in serum stability provided by both phosphorothioate and 2'-O-methyl modifications at the ends of an oligonucleotide.
Experimental Protocols
To aid researchers in performing their own comparative studies, detailed methodologies for key nuclease resistance experiments are provided below.
1. Serum Stability Assay
This assay assesses the stability of oligonucleotides in a complex biological fluid containing a variety of nucleases.
-
Objective: To determine the half-life of modified and unmodified oligonucleotides in the presence of human serum.
-
Materials:
-
Oligonucleotides of interest (unmodified, 2'-O-methylated, phosphorothioate)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS)
-
Gel loading buffer (containing a denaturant like formamide)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
-
Imaging system for gel visualization
-
-
Procedure:
-
Prepare stock solutions of each oligonucleotide in nuclease-free water.
-
In separate tubes, incubate a fixed amount of each oligonucleotide with a defined percentage of human serum (e.g., 90%) in PBS at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction and immediately quench the nuclease activity by adding an equal volume of gel loading buffer and freezing at -20°C.
-
After all time points are collected, heat the samples to denature them.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until adequate separation of the full-length oligonucleotide from its degradation products is achieved.
-
Stain the gel with a fluorescent dye and visualize it using a gel imaging system.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the zero time point.
-
Determine the half-life (t1/2) by fitting the data to a one-phase exponential decay curve.
-
2. 3'-Exonuclease Stability Assay
This assay evaluates the resistance of oligonucleotides to degradation by a specific 3' to 5' exonuclease.
-
Objective: To assess the stability of oligonucleotides against snake venom phosphodiesterase (SVPD).
-
Materials:
-
Oligonucleotides of interest
-
Snake venom phosphodiesterase (SVPD)
-
Reaction buffer (e.g., Tris-HCl buffer with MgCl2)
-
Quenching solution (e.g., EDTA in formamide)
-
PAGE system
-
Gel staining and imaging equipment
-
-
Procedure:
-
Dissolve the oligonucleotides and SVPD in the reaction buffer.
-
Initiate the reaction by mixing the oligonucleotide solution with the SVPD solution at 37°C.
-
At specific time intervals, withdraw aliquots and stop the reaction by adding the quenching solution.
-
Analyze the samples by denaturing PAGE as described in the serum stability assay.
-
Visualize and quantify the amount of full-length oligonucleotide remaining over time.
-
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the chemical differences between the modifications.
Conclusion
References
The Impact of 2'-O-Methylation on the Thermodynamic Stability of RNA Duplexes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermodynamic properties of modified nucleic acids is paramount for the rational design of RNA-based therapeutics and diagnostics. Among the various chemical modifications, 2'-O-methylation of the ribose sugar is a prevalent and crucial alteration that significantly influences the stability and conformational dynamics of RNA duplexes. This guide provides a comprehensive comparison of the thermodynamic properties of 2'-O-methylated RNA duplexes against standard RNA and DNA duplexes, supported by experimental data and detailed methodologies.
The 2'-O-methyl (2'-OMe) modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar in an RNA nucleotide. This seemingly subtle change has profound effects on the structure and stability of RNA. The presence of the 2'-OMe group favors a C3'-endo sugar pucker conformation, which is the characteristic conformation of nucleotides in an A-form helix, the standard helical form of RNA duplexes. By "pre-organizing" the single-stranded RNA into a conformation that is amenable to duplex formation, the entropic penalty of hybridization is reduced, leading to a more stable duplex.[1] This increased stability is a key factor in the application of 2'-O-methylated oligonucleotides in antisense technology, siRNAs, and other therapeutic applications.[2]
Comparative Thermodynamic Data
The stability of a nucleic acid duplex is quantified by its thermodynamic parameters: the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) upon duplex formation. The melting temperature (Tm), the temperature at which half of the duplexes are dissociated, is a commonly used metric for thermal stability and is directly related to these parameters.
The following table summarizes the thermodynamic data for the formation of a representative RNA, 2'-O-methylated RNA, and DNA duplex. The data illustrates the general trend of increased stability with 2'-O-methylation.
| Duplex Type | Sequence (5' to 3') | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) | Reference |
| RNA/RNA | r(GCGUGCGU) | 64.5 | -101.9 | -280.9 | -14.82 | [3] |
| 2'-OMe RNA/RNA | m(GCGUGCGU) | 75.0 | -103.0 | -275.0 | -17.50 | [4] |
| DNA/DNA | d(GCGTGCGT) | 62.1 | -98.2 | -267.1 | -15.35 | [3] |
Note: Thermodynamic parameters are highly sequence-dependent. The values presented here are for a specific sequence and should be considered illustrative of the general trend.
Experimental Protocols
The determination of these thermodynamic parameters relies on precise experimental techniques. The two most common methods are UV-Vis Thermal Denaturation (UV Melting) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
UV-Vis Thermal Denaturation (UV Melting)
This is the most common method for determining the melting temperature (Tm) and thermodynamic parameters of nucleic acid duplexes. The principle lies in the hyperchromic effect: the absorbance of UV light at 260 nm by a nucleic acid solution increases as the duplex denatures into single strands.[5][6]
Protocol:
-
Sample Preparation:
-
Synthesize and purify the desired single-stranded RNA, 2'-O-methylated RNA, and DNA oligonucleotides.
-
Quantify the concentration of each oligonucleotide using its molar extinction coefficient at 260 nm.
-
Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[7] Anneal the strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
UV Melting Experiment:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Transfer the duplex sample to a quartz cuvette. To prevent evaporation, overlay the sample with mineral oil or use a cuvette with a secure cap.[5]
-
Equilibrate the sample at a low starting temperature (e.g., 20°C).
-
Increase the temperature at a constant rate (e.g., 1°C/minute) while continuously monitoring the absorbance at 260 nm.[5]
-
Continue monitoring until the absorbance reaches a plateau at a high temperature (e.g., 95°C), indicating complete denaturation.
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which the absorbance is halfway between the initial (duplex) and final (single-stranded) absorbance values. This can be determined from the first derivative of the melting curve.[5]
-
Thermodynamic parameters (ΔH° and ΔS°) can be derived from a van't Hoff plot (ln(K) vs. 1/T), where K is the equilibrium constant for duplex formation. Alternatively, specialized software can be used to fit the melting curve to a two-state model to extract these parameters.[8] The Gibbs free energy (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about nucleic acid duplexes in solution, including insights into hydrogen bonding, base stacking, and sugar pucker conformation, all of which contribute to the overall thermodynamic stability.
Protocol:
-
Sample Preparation:
-
Prepare a concentrated sample (0.5-2 mM) of the duplex in an NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the lock signal.[9]
-
For certain experiments, isotopic labeling (e.g., ¹⁵N, ¹³C) of the RNA may be required.[1]
-
Anneal the sample as described for UV melting.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the imino protons, which are direct indicators of Watson-Crick base pairing. These resonances typically appear between 10 and 15 ppm.[9][10]
-
Acquire two-dimensional (2D) NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign proton resonances and determine through-space proximities between protons. This information is used to define the three-dimensional structure of the duplex.
-
-
Data Analysis:
-
Process and analyze the NMR spectra to assign chemical shifts to specific protons in the duplex.
-
The presence and chemical shifts of imino protons confirm the formation and stability of base pairs.
-
Analysis of scalar couplings (J-couplings) in the sugar region provides information about the ribose sugar pucker conformation (C2'-endo vs. C3'-endo).
-
The pattern of NOE cross-peaks reveals the overall helical geometry (A-form vs. B-form) and stacking interactions between base pairs.
-
Visualizing the Impact of 2'-O-Methylation
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Logical flow of how 2'-O-methylation enhances RNA duplex stability.
Caption: Workflow for determining thermodynamic properties via UV melting.
Conclusion
The 2'-O-methylation of RNA is a powerful modification that significantly enhances the thermodynamic stability of RNA duplexes. This increased stability, primarily driven by a reduction in the entropic penalty of duplex formation due to the pre-organization of the sugar pucker, makes 2'-O-methylated oligonucleotides highly valuable for therapeutic and diagnostic applications. The experimental protocols for UV melting and NMR spectroscopy provide robust methods for quantifying these thermodynamic properties and gaining structural insights, enabling the rational design of RNA-based technologies.
References
- 1. NMR-based RNA structure determination - Jena Bioscience [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 6. agilent.com [agilent.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Comparative analysis of different 2'-O-ribose modifications in RNA
A Comparative Guide to 2'-O-Ribose Modifications in RNA for Researchers and Drug Development Professionals
The strategic modification of RNA molecules is a cornerstone of modern molecular biology and therapeutic development. Among the various chemical alterations, modifications at the 2'-position of the ribose sugar are particularly significant. These modifications can profoundly influence the properties of RNA, including its stability, binding affinity, and biological activity. This guide provides a comparative analysis of common 2'-O-ribose modifications, offering a valuable resource for researchers, scientists, and professionals involved in the development of RNA-based therapeutics and tools.
Comparative Analysis of Key 2'-O-Ribose Modifications
The selection of a 2'-O-ribose modification is a critical decision in the design of synthetic RNA molecules. The following table summarizes the key characteristics of three widely used modifications: 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), and 2'-Fluoro (2'-F).
| Feature | 2'-O-Methyl (2'-OMe) | 2'-O-Methoxyethyl (2'-MOE) | 2'-Fluoro (2'-F) |
| Nuclease Resistance | Moderate | High | High |
| Binding Affinity (to complementary RNA) | High | Very High | Very High |
| Thermal Stability (Tm) | Increased | Significantly Increased | Significantly Increased |
| Toxicity | Low | Low | Low |
| Immunogenicity | Reduced | Reduced | Reduced |
| Applications | siRNAs, antisense oligonucleotides, aptamers | Antisense oligonucleotides, siRNAs | siRNAs, aptamers, ribozymes |
Experimental Data and Performance
The enhanced properties of modified RNA are substantiated by extensive experimental data. For instance, studies have consistently shown that antisense oligonucleotides containing 2'-MOE modifications exhibit superior resistance to degradation by nucleases present in serum and cellular extracts compared to their unmodified counterparts. This increased stability translates to a longer half-life in vivo, a crucial attribute for therapeutic efficacy.
Similarly, the incorporation of 2'-F or 2'-MOE modifications into siRNA duplexes has been demonstrated to significantly increase their thermal stability, as measured by the melting temperature (Tm). This enhanced stability is indicative of stronger binding to the target mRNA, which can lead to more potent and prolonged gene silencing.
Experimental Protocols
To facilitate the evaluation of these modifications in your own research, we provide outlines of key experimental protocols.
Protocol 1: Nuclease Resistance Assay
This assay assesses the stability of RNA oligonucleotides in the presence of nucleases.
-
Incubation: Incubate the modified and unmodified RNA oligonucleotides in a solution containing serum (e.g., 10% fetal bovine serum) or a specific nuclease (e.g., S1 nuclease) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the integrity of the RNA at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate.
Protocol 2: Thermal Melting (Tm) Analysis
This protocol measures the thermal stability of RNA duplexes.
-
Sample Preparation: Prepare solutions of the RNA duplexes (e.g., siRNA) in a suitable buffer (e.g., phosphate-buffered saline).
-
Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance of the sample at 260 nm as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.
Visualizing the Impact of Modifications
The following diagrams illustrate key concepts related to the application of 2'-O-ribose modified RNA.
Caption: Experimental workflow for the synthesis and evaluation of 2'-O-ribose modified RNA.
Caption: Simplified RNA interference (RNAi) pathway highlighting the role of modified siRNAs.
Conclusion
The strategic incorporation of 2'-O-ribose modifications is a powerful tool for enhancing the therapeutic potential and research utility of RNA molecules. By carefully considering the desired properties, such as nuclease resistance and binding affinity, researchers can select the most appropriate modification for their specific application. The information and protocols provided in this guide serve as a valuable starting point for the rational design and evaluation of modified RNA oligonucleotides.
A Comparative Guide to the Performance of DMT-2'-O-Methylguanosine Phosphoramidite from Various Suppliers
For researchers, scientists, and professionals in drug development, the quality of reagents in oligonucleotide synthesis is paramount to achieving high-yield, high-purity final products. DMT-2'-O-Methylguanosine phosphoramidite (B1245037) is a critical building block in the synthesis of modified RNA oligonucleotides, where the 2'-O-methyl modification enhances nuclease resistance and binding affinity. This guide provides a framework for evaluating the performance of DMT-2'-O-Methylguanosine phosphoramidite from different suppliers, complete with experimental protocols and data presentation formats. While direct comparative data is not always publicly available, this document outlines the necessary steps for an objective in-house comparison.
Key Performance Indicators for Supplier Evaluation
The performance of this compound can be assessed based on three primary metrics: purity, coupling efficiency, and stability. These indicators directly impact the quality and yield of the synthesized oligonucleotides.
| Parameter | Description | Acceptance Criteria |
| Purity (RP-HPLC) | The percentage of the desired phosphoramidite compound in the supplied product, as determined by Reverse-Phase High-Performance Liquid Chromatography. | > 99.0% |
| Purity (³¹P NMR) | The percentage of the active phosphoramidite diastereomers, as determined by Phosphorus-31 Nuclear Magnetic Resonance spectroscopy. | > 98.0% |
| Coupling Efficiency | The percentage of successful phosphoramidite coupling reactions at each step of oligonucleotide synthesis. | > 99.0% |
| Stability in Solution | The rate of degradation of the phosphoramidite when dissolved in an anhydrous solvent, simulating conditions on a DNA synthesizer. | < 2% degradation over 24 hours |
| Final Oligonucleotide Purity | The purity of a test oligonucleotide synthesized using the phosphoramidite, as determined by LC-MS. | Dependent on oligonucleotide length and sequence |
Experimental Protocols
To ensure a fair and accurate comparison, it is crucial to perform the following key experiments under consistent conditions for each supplier's product.
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Objective: To determine the chemical purity of the phosphoramidite.
Materials:
-
This compound from each supplier
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
C18 RP-HPLC column
Procedure:
-
Prepare a standard concentration solution of each phosphoramidite in acetonitrile.
-
Inject the sample into the HPLC system.
-
Elute with a gradient of acetonitrile in TEAA buffer.
-
Monitor the elution profile at 260 nm.
-
Calculate the purity by integrating the peak area of the main product relative to the total peak area of all detected components.
Purity and Isomer Ratio by ³¹P NMR Spectroscopy
Objective: To confirm the identity and purity of the phosphoramidite and to determine the ratio of its diastereomers.
Materials:
-
This compound from each supplier
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the phosphoramidite in CDCl₃.
-
Acquire a ³¹P NMR spectrum. The phosphoramidite diastereomers should appear as two distinct signals around 150 ppm.
-
Integrate the signals to determine the relative amounts of the active phosphoramidite and any phosphorus-containing impurities.
Coupling Efficiency Evaluation
Objective: To measure the stepwise efficiency of the phosphoramidite during oligonucleotide synthesis.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Standard oligonucleotide synthesis reagents
-
Trichloroacetic acid (TCA) in dichloromethane
-
UV-Vis spectrophotometer
Procedure:
-
Perform a standard synthesis of a short oligonucleotide (e.g., a 10-mer) using the phosphoramidite from each supplier.
-
After each coupling step, collect the trityl cation released during the detritylation step.
-
Measure the absorbance of the trityl cation solution at approximately 495 nm.
-
Calculate the stepwise coupling efficiency based on the ratio of the absorbance values between consecutive cycles.
Stability Assessment in Solution
Objective: To evaluate the stability of the phosphoramidite in the solvent used for synthesis over a typical timeframe.
Materials:
-
This compound from each supplier
-
Anhydrous acetonitrile
-
³¹P NMR spectrometer
Procedure:
-
Prepare a solution of the phosphoramidite in anhydrous acetonitrile at a concentration typically used on the synthesizer.
-
Acquire an initial ³¹P NMR spectrum.
-
Store the solution under an inert atmosphere at room temperature.
-
Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., 8, 16, and 24 hours).
-
Calculate the percentage of degradation over time by comparing the integration of the phosphoramidite signals to any new impurity signals.
Final Oligonucleotide Yield and Purity Analysis by LC-MS
Objective: To assess the overall performance of the phosphoramidite by analyzing the quality of the final oligonucleotide product.
Materials:
-
Synthesized test oligonucleotide (e.g., a 20-mer)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cleave the synthesized oligonucleotide from the solid support and deprotect it.
-
Dissolve the crude oligonucleotide in an appropriate buffer.
-
Inject the sample into the LC-MS system.
-
Separate the full-length product from shorter failure sequences.
-
The mass spectrometer will confirm the identity of the peaks.
-
Calculate the purity by integrating the peak area of the full-length product relative to the total peak area of all oligonucleotide species.
Data Presentation: Comparative Performance Metrics
To facilitate a clear comparison, all quantitative data from the aforementioned experimental protocols should be summarized in the tables below. These tables are designed to capture key performance indicators for this compound from different suppliers.
Table 1: Phosphoramidite Purity and Stability
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Initial Purity (RP-HPLC, %) | > 99.0% | |||
| Initial Purity (³¹P NMR, %) | > 98.0% | |||
| Stability in Solution (24h, % degradation) | < 2% |
Table 2: Oligonucleotide Synthesis Performance
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Average Coupling Efficiency (%) | > 99.0% | |||
| Final Oligonucleotide Purity (LC-MS, %) | Sequence Dependent | |||
| Overall Oligonucleotide Yield (OD) | Sequence Dependent |
Visualizing the Workflow and Chemical Pathway
To better understand the evaluation process and the role of this compound, the following diagrams illustrate the experimental workflow and its function in oligonucleotide synthesis.
Caption: Experimental workflow for evaluating phosphoramidite suppliers.
Caption: Role of phosphoramidite in the synthesis cycle.
By following these standardized protocols and evaluation criteria, researchers can make informed decisions when selecting a supplier for this compound, thereby ensuring the quality and reliability of their oligonucleotide synthesis.
Cross-Validation of 2'-O-Methylation Sites: A Comparative Guide to Analytical Methods
An objective comparison of key methodologies for the identification and validation of 2'-O-methylation (Nm) sites in RNA, providing researchers, scientists, and drug development professionals with the necessary data to select the most appropriate techniques for their research needs.
Introduction
2'-O-methylation (Nm) is a crucial and widespread post-transcriptional modification of RNA molecules, found in virtually all types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1][2][3] This modification, the addition of a methyl group to the 2'-hydroxyl group of the ribose moiety, plays a significant role in various cellular processes.[1][2] It influences RNA stability, structure, and interactions with proteins, thereby impacting processes like translation, splicing, and immune responses.[4][5][6] Given its importance in both normal biological functions and disease pathogenesis, the accurate identification and quantification of Nm sites are paramount.[2]
The advent of high-throughput sequencing technologies has led to the discovery of thousands of potential Nm sites.[1] However, the results from these methods can exhibit variability and may include false positives, necessitating the use of orthogonal, low-throughput methods for validation and accurate quantification.[1][3] This guide provides a comparative overview of different analytical methods for the cross-validation of 2'-O-methylation sites, presenting their experimental protocols, performance data, and key characteristics to aid researchers in making informed decisions.
High-Throughput Sequencing-Based Methods
High-throughput sequencing approaches have revolutionized the field of epitranscriptomics, enabling the transcriptome-wide mapping of RNA modifications. Several methods have been developed specifically for the detection of 2'-O-methylation.
RiboMeth-Seq
RiboMeth-seq is a widely used method that leverages the resistance of the phosphodiester bond 3' to a 2'-O-methylated nucleotide to alkaline hydrolysis.[6][7][8] This resistance leads to a depletion of RNA fragments starting at the position immediately following the Nm site in the sequencing library, which can be detected as a specific signature in the sequencing data.[6] RiboMeth-seq is notable for its ability to provide quantitative information on the level of methylation at each site.[3][9]
Nm-Seq
Nm-seq utilizes the chemical reactivity of the 2'-hydroxyl group. RNA is treated with periodate (B1199274), which oxidizes the 3'-terminal ribose of RNAs with a free 2',3'-diol. Subsequent beta-elimination removes the oxidized nucleotide. 2'-O-methylated nucleotides are protected from this reaction, allowing for their enrichment and identification through sequencing.[10] This method offers high sensitivity for mapping Nm sites, particularly in low-abundance transcripts like mRNA.[10]
2'OMe-Seq
This method relies on the observation that reverse transcriptase can be stalled or paused at 2'-O-methylated sites under low deoxynucleoside triphosphate (dNTP) concentrations.[3][11] The resulting truncated cDNA fragments are then sequenced, and their 3' ends map to the Nm sites.[3]
Low-Throughput Validation Methods
To confirm the findings from high-throughput screening and to accurately quantify the stoichiometry of methylation at specific sites, several low-throughput methods are employed.
Nm-VAQ (Nm Validation and Absolute Quantification)
Nm-VAQ is a recently developed method based on the ability of 2'-O-methylation to inhibit RNase H cleavage.[1] A specific DNA-RNA hybrid probe is designed to target the site of interest. The presence of an Nm modification at the target site prevents RNase H from cleaving the RNA, and this inhibition can be quantified using quantitative reverse transcription PCR (qRT-PCR).[1] This method provides precise, site-specific validation and absolute quantification of methylation ratios.[1]
RTL-P (Reverse Transcription at Low dNTPs followed by qPCR)
Similar to 2'OMe-Seq, RTL-P exploits the property of reverse transcriptase to pause at Nm sites under low dNTP concentrations.[3][11][12] The level of reverse transcription across the putative Nm site is quantified by qPCR. A decrease in the amount of full-length cDNA product in the low dNTP condition compared to a control with normal dNTP concentrations indicates the presence of a 2'-O-methylation.[3][11]
Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and highly accurate method for the direct detection and quantification of modified nucleosides.[1][13][14][15] This technique involves the complete enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry based on their unique mass-to-charge ratios.[13][14] While considered a gold standard for quantification, it is labor-intensive and requires a significant amount of starting material, making it challenging for the analysis of low-abundance mRNAs.[1]
Comparison of Analytical Methods
The choice of method for identifying and validating 2'-O-methylation sites depends on the specific research question, the type of RNA being studied, and the available resources. The following table summarizes the key performance characteristics of the discussed methods.
| Method | Principle | Throughput | Quantification | Resolution | Sensitivity | Key Advantages | Key Limitations |
| RiboMeth-Seq | Resistance to alkaline hydrolysis | High | Quantitative | Single nucleotide | Moderate | Good for abundant RNAs (rRNA), provides stoichiometry | Lower sensitivity for low-abundance RNAs (mRNA) |
| Nm-Seq | Protection from periodate oxidation | High | Semi-quantitative | Single nucleotide | High | Sensitive for mRNA and low-abundance transcripts | Does not directly provide stoichiometry |
| 2'OMe-Seq | Reverse transcriptase stalling at low dNTPs | High | Semi-quantitative | Single nucleotide | Moderate | Applicable to various RNA types | Prone to false positives from RNA structure |
| Nm-VAQ | RNase H cleavage inhibition | Low | Absolute Quantification | Site-specific | High | Highly specific, provides absolute quantification | Low throughput, requires specific probe design |
| RTL-P | Reverse transcriptase stalling at low dNTPs | Low | Relative Quantification | Site-specific | Moderate | Simple and cost-effective validation method | Semi-quantitative, can be affected by RNA structure |
| LC-MS | Mass-to-charge ratio of nucleosides | Low | Absolute Quantification | Nucleoside level | High | Gold standard for quantification, direct detection | Labor-intensive, requires high amount of RNA, loses sequence context |
Experimental Protocols
Detailed, step-by-step protocols are crucial for the successful implementation of these analytical methods. Below are generalized protocols for three key techniques.
RiboMeth-Seq Protocol
-
RNA Isolation: Isolate total RNA from the sample of interest.
-
Alkaline Fragmentation: Subject the RNA to controlled alkaline hydrolysis (e.g., using sodium bicarbonate buffer at 95°C) to generate fragments.[6]
-
Library Preparation:
-
Dephosphorylate the 3' ends of the RNA fragments.
-
Phosphorylate the 5' ends of the RNA fragments.
-
Ligate 3' and 5' sequencing adapters to the RNA fragments.
-
-
Reverse Transcription and PCR Amplification: Convert the RNA library to cDNA and amplify it by PCR.
-
Sequencing: Sequence the cDNA library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference transcriptome. Identify 2'-O-methylation sites by detecting a significant drop in the coverage of reads starting at the nucleotide 3' to the modified site.
Nm-VAQ Protocol
-
RNA Isolation: Isolate total RNA from the sample.
-
Probe Design: Design a chimeric DNA-RNA-DNA probe that is complementary to the target RNA sequence, with the RNA portion positioned over the putative Nm site.
-
RNase H Digestion:
-
Anneal the probe to the target RNA.
-
Treat the RNA:probe duplex with RNase H. RNase H will cleave the RNA strand of the DNA-RNA hybrid. The presence of a 2'-O-methylation will inhibit this cleavage.
-
-
Quantitative RT-PCR (qRT-PCR):
-
Perform reverse transcription on the treated RNA using a gene-specific primer.
-
Quantify the amount of uncleaved (full-length) RNA using qPCR with primers flanking the target site. The methylation ratio is calculated by comparing the amount of uncleaved RNA in the RNase H treated sample to a control sample without RNase H treatment.[1]
-
LC-MS Protocol
-
RNA Isolation and Purification: Isolate and purify the RNA of interest to a high degree.
-
Enzymatic Digestion:
-
Digest the RNA to nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[16]
-
-
Liquid Chromatography Separation:
-
Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).
-
Separate the nucleosides using a gradient of solvents.[16]
-
-
Mass Spectrometry Detection:
-
Eluting nucleosides are introduced into a mass spectrometer.
-
Identify and quantify the nucleosides based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Data Analysis: Calculate the abundance of the 2'-O-methylated nucleoside relative to its unmodified counterpart.
Visualization of Workflows and Logic
To better illustrate the experimental and logical processes involved in the cross-validation of 2'-O-methylation sites, the following diagrams are provided.
References
- 1. biorxiv.org [biorxiv.org]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. mdpi.com [mdpi.com]
- 4. nanoporetech.com [nanoporetech.com]
- 5. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. RiboMeth-seq: Profiling of 2'-O-Me in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping rRNA 2’-O-methylations and identification of C/D snoRNAs in Arabidopsis thaliana plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cris.tau.ac.il [cris.tau.ac.il]
- 11. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]
- 15. scispace.com [scispace.com]
- 16. Detection of RNA Modifications by HPLC Analysis and Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DMT-2'-O-Methylguanosine Phosphoramidite
Researchers, scientists, and drug development professionals handling DMT-2'-O-Methylguanosine phosphoramidite (B1245037) must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
DMT-2'-O-Methylguanosine phosphoramidite, like other phosphoramidites, is considered a hazardous substance. It can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, always handle this chemical within a well-ventilated area, preferably inside a chemical fume hood.[1]
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles or a face shield compliant with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Chemical-resistant gloves.[1]
-
A laboratory coat.[1]
-
In situations where dust may be generated, a NIOSH-approved dust mask is recommended.[3]
In Case of a Spill: Should a spill occur, absorb the material with an inert substance such as vermiculite (B1170534) or dry sand.[1][3] Collect the absorbed material into a sealed container for proper disposal. The affected surface should then be decontaminated with alcohol.[1] It is crucial to prevent the chemical from entering drains or waterways.[1]
Quantitative Data Summary
For safe and effective deactivation and disposal, the following quantitative guidelines should be observed.
| Parameter | Value/Instruction | Rationale |
| Deactivating Agent | 5% Aqueous Sodium Bicarbonate (NaHCO₃) | A weak base that facilitates hydrolysis and neutralizes acidic byproducts.[1] |
| Reagent Ratio | 10-fold excess of bicarbonate solution by volume | Ensures complete hydrolysis of the phosphoramidite.[1] |
| Reaction Time | Minimum of 24 hours at room temperature | Allows for the complete hydrolysis of the reactive phosphoramidite moiety.[1] |
| Storage Temperature | -10 to -25°C | Recommended for long-term stability of the chemical. |
Experimental Protocol for Deactivation and Disposal
The primary and recommended method for the safe disposal of this compound waste is through a controlled deactivation process via hydrolysis. This converts the reactive phosphoramidite to a less reactive H-phosphonate species, which can then be disposed of as hazardous waste.[1] This protocol is designed for small quantities of expired or unused solid waste or residues in empty containers.[1]
Materials:
-
This compound waste
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately labeled hazardous waste container for aqueous chemical waste
Procedure:
-
Preparation: All operations must be conducted within a certified chemical fume hood. Ensure all mandatory PPE is correctly worn.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Quenching/Hydrolysis: Slowly, and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution.[1]
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]
-
Waste Collection: Transfer the resulting aqueous mixture into a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor, in accordance with all federal, state, and local regulations.[1][3]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Waste Segregation and Labeling
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Separate Waste Streams: Do not mix phosphoramidite waste with other chemical wastes unless their compatibility has been confirmed.[3] At a minimum, keep acids, bases, oxidizers, and halogenated solvents in separate containers.[4]
-
Accurate Labeling: All waste containers must be clearly and accurately labeled with their contents, including "this compound Waste," and any other components of the mixture.[3]
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment.
References
Personal protective equipment for handling DMT-2'-O-Methylguanosine phosphoramidite
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of DMT-2'-O-Methylguanosine Phosphoramidite (B1245037), ensuring laboratory safety and operational integrity.
DMT-2'-O-Methylguanosine phosphoramidite is a key reagent in the synthesis of oligonucleotides. Due to its reactive nature, proper handling and adherence to safety protocols are paramount to mitigate risks of chemical exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound and related compounds. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (in a fume hood) | Safety glasses with side shields or chemical splash goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Not generally required if handled in a certified fume hood |
| Dissolving and Transferring Solutions | Chemical splash goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Not generally required if handled in a certified fume hood |
| Operating Synthesis Equipment | Safety glasses with side shields | Nitrile or other chemical-resistant gloves | Laboratory coat | As required by instrument-specific risk assessment |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls over a lab coat | Air-purifying respirator with appropriate cartridges or SCBA for large spills |
| Waste Disposal | Chemical splash goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Not generally required for handling sealed waste containers |
Safe Handling and Operational Workflow
Adherence to a standardized workflow is critical for minimizing exposure and preventing contamination. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
Emergency Response and First Aid
Immediate and appropriate action must be taken in the event of accidental exposure.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste contaminated with this chemical, including empty containers, pipette tips, and gloves, should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Deactivation : The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species. For small quantities of expired or unused solid waste, a controlled deactivation process through hydrolysis is recommended. This can be achieved by slowly adding a solution of the phosphoramidite in anhydrous acetonitrile to a 5% aqueous solution of sodium bicarbonate and stirring for a minimum of 24 hours.
-
Final Disposal : The deactivated aqueous mixture and all other contaminated solid waste should be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain.
By adhering to these safety protocols and operational procedures, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
